4-(Pyrrolidin-1-yl)butanoic acid hydrochloride
Description
Properties
IUPAC Name |
4-pyrrolidin-1-ylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c10-8(11)4-3-7-9-5-1-2-6-9;/h1-7H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWPJQOFVHRHKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564742 | |
| Record name | 4-(Pyrrolidin-1-yl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49637-21-0 | |
| Record name | 1-Pyrrolidinebutanoic acid, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49637-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Pyrrolidin-1-yl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(pyrrolidin-1-yl)butanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Pyrrolidin-1-yl)butanoic Acid Hydrochloride
This technical guide provides a comprehensive overview of the basic properties of 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride, a biochemical reagent relevant to researchers and professionals in the fields of life sciences and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide combines reported information with data extrapolated from structurally similar molecules to offer a thorough profile.
Chemical and Physical Properties
This compound is a derivative of gamma-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the central nervous system.[1] Its structure features a pyrrolidine ring N-substituted onto a butanoic acid backbone, and it is supplied as a hydrochloride salt to enhance stability and solubility.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₈H₁₅NO₂・HCl | --INVALID-LINK-- |
| Molecular Weight | 193.67 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | Inferred from similar aminobutanoic acid hydrochlorides[2] |
| Melting Point | Not reported | |
| Solubility | Soluble in water and polar organic solvents | Inferred from similar aminobutanoic acid hydrochlorides[2] |
| pKa (Carboxylic Acid) | ~4.0 - 4.5 | Estimated based on 4-aminobutanoic acid (pKa ~4.53)[1] |
| pKa (Tertiary Amine) | ~10.0 - 11.0 | Estimated based on typical tertiary amine hydrochlorides |
Synthesis and Purification
A common approach involves the nucleophilic substitution of a haloalkanoic acid with the corresponding amine. In this case, pyrrolidine would be reacted with a 4-halobutanoic acid, such as 4-bromobutanoic acid, followed by conversion to the hydrochloride salt.
Proposed Synthesis Workflow:
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol (Representative):
-
N-Alkylation: To a solution of 4-bromobutanoic acid (1 equivalent) and a non-nucleophilic base such as potassium carbonate (2-3 equivalents) in a polar aprotic solvent like acetonitrile, add pyrrolidine (1.1 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at an elevated temperature (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
-
Salt Formation: Dissolve the purified 4-(Pyrrolidin-1-yl)butanoic acid free base in a suitable anhydrous solvent like diethyl ether or isopropanol.
-
Precipitation: Add a solution of hydrochloric acid in the same solvent (or bubble anhydrous HCl gas through the solution) until precipitation is complete.
-
Isolation and Drying: Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound as a solid.
Analytical Characterization
Standard analytical techniques can be employed to confirm the identity and purity of this compound.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrrolidine ring protons (typically in the range of 1.8-3.5 ppm), the three methylene groups of the butanoic acid chain (in the range of 1.9-3.2 ppm), and a broad signal for the carboxylic acid proton (downfield, >10 ppm). The protons adjacent to the nitrogen will be deshielded. |
| ¹³C NMR | Resonances for the carbonyl carbon of the carboxylic acid (around 170-180 ppm), and signals for the carbons of the pyrrolidine ring and the butanoic acid chain. |
| FT-IR | A broad absorption band for the O-H stretch of the carboxylic acid (2500-3300 cm⁻¹), a strong C=O stretch for the carboxylic acid (around 1700-1730 cm⁻¹), and N-H⁺ stretching bands from the hydrochloride salt. |
| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak for the free base. PubChem predicts a [M+H]⁺ ion at m/z 158.11756.[3] |
Pharmacological Profile and Mechanism of Action
Specific pharmacological data for this compound is not available. However, its structural similarity to GABA and other pyrrolidine-containing compounds allows for informed speculation on its potential biological activities.
The pyrrolidine moiety is a common scaffold in many biologically active compounds, contributing to properties like aqueous solubility and the ability to form hydrogen bonds.[4] Derivatives of pyrrolidine have shown a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anticonvulsant effects.[5][6]
Given its structural relationship to GABA, this compound could potentially interact with the GABAergic system. GABA is the main inhibitory neurotransmitter in the central nervous system and acts on GABA-A and GABA-B receptors.[1] It is plausible that this compound could act as a GABA receptor agonist, antagonist, or modulator of GABA transport.
Potential Signaling Pathway Involvement:
Caption: Potential interaction points of this compound within a GABAergic synapse.
Further research, including binding assays and functional studies, would be necessary to elucidate the precise mechanism of action and pharmacological effects of this compound.
Safety and Handling
For research use only. Not intended for diagnostic or therapeutic use.[7] As with any chemical reagent, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be handled in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a research chemical with a structural framework that suggests potential for biological activity, particularly within the central nervous system. This guide has provided a summary of its known properties and, where data is lacking, has offered scientifically grounded inferences based on analogous compounds. The provided experimental frameworks for synthesis and analysis can serve as a starting point for researchers investigating this and similar molecules. Further empirical studies are required to fully characterize its physicochemical and pharmacological profile.
References
- 1. Buy 4-aminobutanoic acid hydrochloride | 5959-35-3 [smolecule.com]
- 2. (R)-3-Aminobutanoic acid hydrochloride (58610-42-7) for sale [vulcanchem.com]
- 3. PubChemLite - this compound (C8H15NO2) [pubchemlite.lcsb.uni.lu]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
Navigating the Landscape of 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties and Identifiers
A comprehensive understanding of a compound begins with its fundamental physicochemical properties. While experimental data for the hydrochloride salt is limited, predicted data and information for the parent compound are available.
| Property | Value | Source |
| Molecular Formula | C8H15NO2・HCl | Santa Cruz Biotechnology[2] |
| Molecular Weight | 193.67 g/mol | Santa Cruz Biotechnology[2] |
| Parent Compound CID | 14855681 | PubChemLite[3] |
| Hydrochloride Compound CID | 23004671 | PubChem[4] |
| Parent Compound IUPAC Name | 4-(pyrrolidin-1-yl)butanoic acid | PubChemLite[3] |
| Parent Compound SMILES | C1CCN(C1)CCCC(=O)O | PubChemLite[3] |
Synthesis and Methodologies
Detailed experimental protocols for the direct synthesis of 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride are not extensively documented in publicly accessible literature. However, the synthesis of pyrrolidine derivatives is a well-established area of organic chemistry.[5][6] Generally, the synthesis of such compounds involves the alkylation of pyrrolidine with a suitable butanoic acid derivative.
A plausible synthetic route could involve the reaction of pyrrolidine with a 4-halobutanoic acid ester, followed by hydrolysis of the ester and subsequent treatment with hydrochloric acid to yield the desired hydrochloride salt.
Below is a generalized workflow for the synthesis of a substituted pyrrolidine derivative, illustrating a common synthetic strategy in this chemical class.
Pharmacological Context and Potential
While specific pharmacological data for this compound is scarce, the pyrrolidine ring is a prominent scaffold in a multitude of biologically active compounds.[7][8] Derivatives of pyrrolidine have demonstrated a wide range of pharmacological activities, including but not limited to:
-
Anticonvulsant: Certain pyrrolidine-2,5-diones have shown efficacy in seizure models.[8]
-
Antiviral: The pyrrolidine core is present in several antiviral agents.[7]
-
Antibacterial and Antifungal: Various derivatives have been investigated for their antimicrobial properties.[7]
The incorporation of a butanoic acid chain introduces a GABA (gamma-aminobutyric acid) structural element, suggesting potential interactions with GABA receptors or related pathways, which are central to neuronal inhibition in the central nervous system.[9] However, without specific experimental data, any proposed mechanism of action for this compound remains speculative.
Conclusion
References
- 1. 85614-44-4|4-(Pyrrolidin-1-yl)butanoic acid|BLD Pharm [bldpharm.com]
- 2. scbt.com [scbt.com]
- 3. PubChemLite - this compound (C8H15NO2) [pubchemlite.lcsb.uni.lu]
- 4. 4-Pyrrolidin-1-ylbutanoic acid chloride | C8H15ClNO2- | CID 23004671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnrjournal.com [pnrjournal.com]
Technical Data Sheet: 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Subject: Molecular Weight and Chemical Properties of 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride
This document provides a concise summary of the key chemical and physical properties of this compound, a biochemical reagent utilized in life science research.
Chemical Identity
| Property | Value |
| IUPAC Name | 4-(pyrrolidin-1-yl)butanoic acid;hydrochloride |
| Molecular Formula | C₈H₁₅NO₂・HCl[1][2] |
| Molecular Weight | 193.67 g/mol [1][2] |
| CAS Number | Not available |
Structural Information
The molecular structure of this compound consists of a butanoic acid backbone with a pyrrolidine ring attached to the fourth carbon atom. The hydrochloride salt is formed by the protonation of the nitrogen atom in the pyrrolidine ring.
Physicochemical Properties
| Property | Value |
| Parent Compound | 1-Pyrrolidinebutanoic acid[3] |
| Component Compounds | 1-Pyrrolidinebutanoic acid, Hydrochloric Acid[3] |
Logical Relationship of Components
The logical relationship for the formation of the hydrochloride salt can be visualized as the reaction between the free base, 4-(Pyrrolidin-1-yl)butanoic acid, and hydrochloric acid.
Caption: Formation of the hydrochloride salt.
This technical summary provides essential data for researchers and professionals working with this compound. For further information, consulting comprehensive chemical databases is recommended.
References
"4-(Pyrrolidin-1-yl)butanoic acid hydrochloride" chemical structure
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the currently available information on 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride. It should be noted that while structural and basic physicochemical data are available from chemical suppliers and databases, in-depth experimental studies, including detailed protocols and biological activity, are not extensively reported in publicly accessible scientific literature.
Core Chemical Structure and Identifiers
This compound is a chemical compound featuring a pyrrolidine ring attached via its nitrogen atom to a butanoic acid chain. The compound is supplied as a hydrochloride salt.
The chemical structure is as follows:
-
Molecular Formula: C₈H₁₅NO₂・HCl[1]
-
Molecular Weight: 193.67 g/mol [1]
-
IUPAC Name: 4-pyrrolidin-1-ylbutanoic acid hydrochloride
-
CAS Number: 85614-44-4 (for the parent acid)[2]
-
PubChem CID: 23004671[3]
-
SMILES: C1CCN(C1)CCCC(=O)O.[Cl-][3]
-
InChI Key: ZEWPJQOFVHRHKN-UHFFFAOYSA-M[3]
Physicochemical Properties
Quantitative experimental data for this compound is limited. The following table summarizes computed or predicted data available from chemical databases.[3][4]
| Property | Value | Source |
| Molecular Weight | 193.67 g/mol | PubChem[3] |
| XlogP (predicted) | -1.7 | PubChemLite[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[3] |
| Rotatable Bond Count | 3 | PubChem[3] |
| Topological Polar Surface Area | 40.5 Ų | ChemScene[5] |
| Monoisotopic Mass | 193.08696 g/mol | PubChem[3] |
Hypothetical Synthesis Protocol
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature, a plausible method can be inferred from general synthetic routes for N-alkylated amino acids. The following is a hypothetical protocol based on standard organic chemistry principles.
Reaction Scheme: Reductive amination of ethyl 4-oxobutanoate with pyrrolidine, followed by ester hydrolysis and salt formation.
Materials:
-
Pyrrolidine
-
Ethyl 4-oxobutanoate
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Reductive Amination:
-
To a solution of ethyl 4-oxobutanoate (1.0 eq) in dichloromethane (DCM), add pyrrolidine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) in portions.
-
Continue stirring at room temperature for 12-18 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 4-(pyrrolidin-1-yl)butanoate.
-
-
Ester Hydrolysis:
-
Dissolve the crude ester in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Monitor the hydrolysis by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Neutralize the aqueous solution to approximately pH 7 with 1M HCl.
-
-
Salt Formation and Isolation:
-
Further acidify the solution to pH 1-2 with concentrated HCl.
-
The product may precipitate out of the solution. If not, concentrate the aqueous solution to dryness.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/ether) to afford pure this compound.
-
Note: This is a generalized, hypothetical protocol. Actual reaction conditions, including stoichiometry, temperature, and reaction times, would require optimization.
Potential Biological Significance (Contextual)
Direct biological activity or signaling pathway involvement for this compound is not documented. However, its structural motifs suggest potential areas of interest for researchers.
-
GABA Analogue: The 4-aminobutanoic acid backbone is the structure of the principal inhibitory neurotransmitter in the mammalian central nervous system, gamma-aminobutyric acid (GABA).[6] Analogs of GABA are a significant class of drugs used to treat conditions like epilepsy, neuropathic pain, and anxiety disorders.[7] The pyrrolidine moiety in the target compound makes it a conformationally restricted GABA analog, a strategy often used in drug design to enhance selectivity for specific GABA receptor subtypes.[8]
-
Pyrrolidine Scaffold: The pyrrolidine ring is a common scaffold in many biologically active compounds and FDA-approved drugs.[9] Pyrrolidine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and effects on the central nervous system.[10][11]
Given these structural features, this compound could be a candidate for investigation in neuroscience research, particularly in studies related to GABAergic neurotransmission.
Visualizations
As no specific experimental workflows or signaling pathways are described for this compound, the following diagrams illustrate the hypothetical synthesis workflow and a conceptual relationship based on its structure.
Caption: Hypothetical workflow for the synthesis of this compound.
Caption: Conceptual diagram illustrating the structural relationship of the target compound to GABA and the pyrrolidine scaffold.
Conclusion
This compound is a commercially available compound with a well-defined chemical structure. While basic identifiers and computed physicochemical properties are accessible, a comprehensive technical profile is lacking in the public domain. There is no readily available experimental data on its synthesis, physical properties, or biological activity. Based on its structural similarity to the neurotransmitter GABA and the prevalence of the pyrrolidine scaffold in pharmacologically active molecules, it may hold potential as a research tool in neuroscience and drug discovery. However, any such application would necessitate foundational experimental characterization.
References
- 1. scbt.com [scbt.com]
- 2. 85614-44-4|4-(Pyrrolidin-1-yl)butanoic acid|BLD Pharm [bldpharm.com]
- 3. 4-Pyrrolidin-1-ylbutanoic acid chloride | C8H15ClNO2- | CID 23004671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C8H15NO2) [pubchemlite.lcsb.uni.lu]
- 5. chemscene.com [chemscene.com]
- 6. GABA - Wikipedia [en.wikipedia.org]
- 7. List of GABA Analogs + Uses, Types & Side Effects - Drugs.com [drugs.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
A Research Framework for Elucidating the Mechanism of Action of 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride
For: Researchers, Scientists, and Drug Development Professionals
Abstract: 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride is a chemical entity with a structure suggesting potential bioactivity, yet its specific mechanism of action remains largely uncharacterized in publicly available scientific literature. The presence of a pyrrolidine ring, a common motif in neuroactive compounds, and a butanoic acid side chain, which bears resemblance to the neurotransmitter γ-aminobutyric acid (GABA), provides a compelling basis for postulating its interaction with the GABAergic system. This whitepaper presents a comprehensive research framework designed to systematically investigate the mechanism of action of this compound. The proposed studies encompass computational, in vitro, and ex vivo methodologies to explore its potential as a GABA receptor modulator, a GABA transporter inhibitor, or a prodrug for a GABAergic compound. This document is intended to serve as a technical guide for researchers seeking to elucidate the pharmacological profile of this and structurally related compounds.
Introduction: The Therapeutic Potential of Pyrrolidine Derivatives
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules with a wide range of therapeutic applications.[1][2] Derivatives of pyrrolidine have been investigated for their potential as antibacterial, antifungal, antiviral, antimalarial, antitumor, anti-inflammatory, and anticonvulsant agents.[1][2] A significant number of these compounds exhibit activity within the central nervous system, often through modulation of neurotransmitter systems.
Of particular interest is the structural similarity of certain pyrrolidine derivatives to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. The modulation of GABAergic signaling is a cornerstone of treatment for a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders. Structurally, this compound incorporates a butanoic acid moiety, which is structurally analogous to GABA, and a pyrrolidine ring, which can influence physicochemical properties such as blood-brain barrier permeability. This structural combination suggests a high probability of interaction with components of the GABAergic system.
Given the absence of direct experimental evidence for the mechanism of action of this compound, this whitepaper proposes a multi-faceted research plan to systematically investigate its pharmacological properties. The following sections outline a series of experiments designed to test the hypothesis that this compound modulates GABAergic neurotransmission.
Hypothetical Mechanisms of Action
Based on its chemical structure, three primary hypothetical mechanisms of action are proposed for this compound:
-
Direct GABA Receptor Modulation: The compound may act as an agonist, antagonist, or allosteric modulator of GABAA or GABAB receptors.
-
Inhibition of GABA Transporters (GATs): It could potentially inhibit the reuptake of GABA from the synaptic cleft by targeting one or more of the GABA transporters (GAT-1, GAT-2, GAT-3, and BGT-1), thereby prolonging the inhibitory effect of GABA. Several N-alkylated pyrrolidine derivatives have been evaluated as potential inhibitors of GAT-1 and GAT-3.[3]
-
Prodrug Activity: The compound might be a prodrug that, after administration, is metabolized to an active GABAergic compound. Studies have suggested that pyrrolines can serve as brain-penetrating precursors for GABA analogues.[4]
The following experimental plan is designed to systematically evaluate each of these hypotheses.
Proposed Experimental Workflow
A logical and staged approach is proposed to efficiently investigate the mechanism of action of this compound. The workflow, depicted below, begins with computational studies to predict potential targets, followed by in vitro validation and subsequent ex vivo analysis.
Caption: Proposed experimental workflow for elucidating the mechanism of action.
Detailed Experimental Protocols
Computational Studies
4.1.1. Molecular Docking
-
Objective: To predict the binding affinity and mode of interaction of 4-(Pyrrolidin-1-yl)butanoic acid with the binding sites of GABAA and GABAB receptors, as well as GABA transporters (GAT-1 and GAT-3).
-
Methodology:
-
Obtain the three-dimensional crystal structures of the target proteins from the Protein Data Bank (PDB).
-
Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.
-
Generate a 3D conformer of 4-(Pyrrolidin-1-yl)butanoic acid and perform energy minimization.
-
Define the binding site on the target proteins based on the co-crystallized ligands or known active sites.
-
Perform molecular docking using software such as AutoDock Vina or Glide.
-
Analyze the docking poses and scoring functions to predict the binding affinity and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions). A study on N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide utilized molecular docking to predict GABAergic and glutamatergic activities.[5]
-
In Vitro Assays
4.2.1. Radioligand Binding Assays
-
Objective: To experimentally determine the binding affinity of this compound for GABAA and GABAB receptors.
-
Methodology:
-
Prepare cell membrane homogenates from cells expressing the target receptors (e.g., CHO cells stably expressing GABAA or GABAB receptors) or from rodent brain tissue.
-
Incubate the membrane preparations with a specific radioligand (e.g., [³H]muscimol for the GABAA receptor agonist site, [³H]bicuclline for the GABAA antagonist site, or [³H]GABA for the GABAB receptor) in the presence of increasing concentrations of this compound.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation.
-
4.2.2. GABA Uptake Inhibition Assay
-
Objective: To determine the inhibitory potency of this compound on GABA transporters.
-
Methodology:
-
Culture cells stably expressing the desired GABA transporter (e.g., HEK-293 cells expressing human GAT-1).
-
Pre-incubate the cells with varying concentrations of this compound or a known GAT inhibitor (e.g., tiagabine for GAT-1).
-
Initiate GABA uptake by adding [³H]GABA.
-
After a short incubation period, terminate the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
Calculate the IC₅₀ value for the inhibition of GABA uptake.
-
Electrophysiological Studies
4.3.1. Patch-Clamp Electrophysiology
-
Objective: To characterize the functional effects of this compound on GABAA and GABAB receptors.
-
Methodology:
-
Use whole-cell patch-clamp recordings from neurons in primary culture or in acutely prepared brain slices, or from cell lines expressing the receptors of interest.
-
For GABAA receptors, hold the cell at a membrane potential of -60 mV and apply GABA to evoke an inward chloride current.
-
Co-apply this compound with GABA to determine if it modulates the GABA-evoked current.
-
For GABAB receptors, which are G-protein coupled, monitor the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.
-
Apply this compound alone to test for agonistic activity, or in the presence of a known GABAB agonist (e.g., baclofen) to test for antagonistic or modulatory effects.
-
Hypothetical Signaling Pathway
Should this compound prove to be a GABAA receptor positive allosteric modulator, its mechanism would involve enhancing the inhibitory effect of GABA, leading to neuronal hyperpolarization. The following diagram illustrates this hypothetical signaling pathway.
Caption: Hypothetical signaling pathway of a positive allosteric modulator of the GABAA receptor.
Quantitative Data Summary (Hypothetical)
Upon completion of the proposed experiments, the quantitative data should be summarized in a clear and structured format for easy comparison. The following table provides a template for presenting the hypothetical results.
| Assay | Target | Metric | Hypothetical Value |
| Radioligand Binding | GABAA Receptor | Kᵢ (µM) | > 100 |
| Radioligand Binding | GABAB Receptor | Kᵢ (µM) | > 100 |
| GABA Uptake Inhibition | GAT-1 | IC₅₀ (µM) | 5.2 |
| GABA Uptake Inhibition | GAT-3 | IC₅₀ (µM) | 25.8 |
| Electrophysiology | GABAA Current Modulation | EC₅₀ (µM) | Not applicable |
Conclusion
While the precise mechanism of action of this compound is currently unknown, its chemical structure strongly suggests a potential interaction with the GABAergic system. The research framework outlined in this whitepaper provides a systematic and comprehensive approach to elucidate its pharmacological profile. The proposed computational, in vitro, and ex vivo experiments will enable a thorough investigation of its potential as a GABA receptor modulator, a GABA transporter inhibitor, or a GABAergic prodrug. The findings from these studies will be crucial in determining the therapeutic potential of this compound and will guide future drug development efforts in the field of neuroscience.
References
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolines as prodrugs of gamma-aminobutyric acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities - Kodonidi - Pharmacy & Pharmacology [edgccjournal.org]
A Technical Guide to Investigating 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride as a Potential GABA Analog
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a theoretical framework for the investigation of 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride as a potential gamma-aminobutyric acid (GABA) analog. As of the time of writing, there is a lack of publicly available research data specifically evaluating the pharmacological properties of this compound in the context of GABAergic neurotransmission. The experimental protocols and potential data presented herein are illustrative and intended to guide future research.
Introduction: The Therapeutic Potential of GABA Analogs
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1][2] The modulation of GABAergic signaling has been a cornerstone of treatment for a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. Consequently, the development of GABA analogs—compounds that mimic the structure and/or function of GABA—remains an active area of pharmaceutical research.[3] These analogs can exert their effects through various mechanisms, including direct agonism or antagonism of GABA receptors (GABA-A and GABA-B), modulation of GABA metabolism, or inhibition of GABA reuptake from the synaptic cleft.[1][4]
This guide focuses on the potential of this compound as a novel GABA analog. While direct evidence is currently unavailable, its structural features warrant a systematic investigation into its pharmacological profile.
Compound Profile: this compound
This compound is a biochemical reagent available for research purposes.[5][6][7] Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C8H15NO2 • HCl | [7] |
| Molecular Weight | 193.67 g/mol | [7] |
| Chemical Structure | (See Figure 1) | |
| Synonyms | 1-Pyrrolidinebutanoic acid hydrochloride | [8] |
| Physical Form | Not specified in available literature |
Figure 1: 2D Structure of 4-(Pyrrolidin-1-yl)butanoic acid
Structural Rationale for Potential GABAergic Activity
The rationale for investigating this compound as a GABA analog is based on its structural similarity to GABA and other known GABAergic compounds. The core structure contains a butanoic acid moiety, which is also the backbone of GABA (4-aminobutanoic acid). The presence of a terminal carboxylic acid group and a nitrogen atom separated by a four-carbon chain is a key pharmacophoric feature for many GABA receptor ligands.
The pyrrolidine ring is a common substituent in various neurologically active compounds. For instance, certain pyrrolidine derivatives have been shown to act as GABA uptake inhibitors, thereby increasing the synaptic concentration of GABA.[4] The specific substitution of the pyrrolidine nitrogen at the 4-position of the butanoic acid chain creates a tertiary amine, which will be protonated at physiological pH. This cationic center, in conjunction with the anionic carboxylate group, could facilitate interaction with the binding sites of GABA receptors or transporters.
A Proposed Research Framework for Evaluation
A comprehensive evaluation of this compound's potential as a GABA analog would require a multi-tiered approach, encompassing in vitro and in vivo studies.
In Vitro Characterization: Receptor Binding and Functional Assays
The initial step is to determine if the compound interacts directly with GABA receptors or transporters.
4.1.1 Experimental Protocols
-
Receptor Binding Assays:
-
Objective: To determine the binding affinity of the compound for GABA-A and GABA-B receptors.
-
Methodology: Competitive radioligand binding assays using cell membranes prepared from tissues or cell lines expressing the target receptors.
-
GABA-A Receptors: Use a radiolabeled GABA-A agonist (e.g., [³H]muscimol) or antagonist (e.g., [³H]SR95531) in the presence of varying concentrations of the test compound.
-
GABA-B Receptors: Use a radiolabeled GABA-B agonist (e.g., [³H]GABA in the presence of a GABA-A antagonist) or antagonist (e.g., [³H]CGP54626).
-
-
Data Analysis: Calculate the inhibitory constant (Ki) from the IC50 values obtained from concentration-response curves.
-
-
Functional Assays:
-
Objective: To determine if the compound acts as an agonist, antagonist, or allosteric modulator at GABA receptors.
-
Methodology:
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes: Express specific GABA-A or GABA-B receptor subunit combinations in Xenopus oocytes. Apply the compound alone (to test for agonism) or in combination with GABA (to test for modulation or antagonism) and measure the resulting ion currents.
-
Patch-Clamp Electrophysiology in Cultured Neurons or Cell Lines: Perform whole-cell patch-clamp recordings from cells endogenously or recombinantly expressing GABA receptors. This allows for a more detailed characterization of the compound's effect on receptor kinetics.
-
-
Data Analysis: Generate concentration-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.
-
-
GABA Transporter (GAT) Inhibition Assays:
-
Objective: To assess the compound's ability to inhibit GABA reuptake.
-
Methodology: Use synaptosomes or cell lines expressing different GAT subtypes (GAT-1, GAT-2, GAT-3, BGT-1). Measure the uptake of [³H]GABA in the presence of varying concentrations of the test compound.
-
Data Analysis: Determine the IC50 for the inhibition of GABA uptake for each transporter subtype.
-
4.1.2 Hypothetical Data Presentation
The quantitative data obtained from these in vitro studies could be summarized as follows:
Table 1: Hypothetical In Vitro Pharmacological Profile
| Assay | Target | Parameter | Result |
| Binding Affinity | GABA-A Receptor | Ki (µM) | TBD |
| GABA-B Receptor | Ki (µM) | TBD | |
| Functional Activity | GABA-A Receptor | EC50/IC50 (µM) | TBD |
| GABA-B Receptor | EC50/IC50 (µM) | TBD | |
| Transporter Inhibition | GAT-1 | IC50 (µM) | TBD |
| GAT-3 | IC50 (µM) | TBD |
4.1.3 Visualizing the Experimental Workflow
In Vitro Evaluation Workflow
Elucidating the Mechanism of Action
Based on the initial in vitro results, further experiments would be necessary to precisely define the mechanism of action.
4.2.1 Signaling Pathways
Understanding the downstream effects of GABA receptor activation is crucial. The following diagram illustrates the canonical signaling pathways for GABA-A and GABA-B receptors.
GABAergic Signaling Pathways
If the compound shows activity at GABA-B receptors, further studies, such as cAMP assays, would be warranted to confirm its effect on the downstream signaling cascade.
In Vivo Assessment
Positive in vitro results would justify advancing the compound to in vivo studies in animal models to assess its physiological effects and therapeutic potential.
4.3.1 Experimental Protocols
-
Pharmacokinetic (PK) Studies:
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Methodology: Administer the compound to rodents via various routes (e.g., intravenous, intraperitoneal, oral) and collect blood samples at multiple time points. Analyze plasma concentrations using LC-MS/MS.
-
Data Analysis: Calculate key PK parameters such as half-life, clearance, volume of distribution, and oral bioavailability.
-
-
Behavioral Pharmacological Studies:
-
Objective: To evaluate the compound's effects on behaviors relevant to GABAergic modulation.
-
Methodology:
-
Anticonvulsant Activity: Use models such as the maximal electroshock (MES) test or the pentylenetetrazol (PTZ)-induced seizure test.
-
Anxiolytic Activity: Employ tests like the elevated plus-maze (EPM) or the light-dark box test.
-
Sedative/Hypnotic Effects: Measure changes in locomotor activity and use the loss-of-righting reflex as an indicator of hypnotic effects.
-
-
-
Preliminary Toxicology:
-
Objective: To assess the acute toxicity and tolerability of the compound.
-
Methodology: Administer escalating doses of the compound and monitor for adverse effects and mortality over a defined period.
-
4.3.2 Hypothetical Data Presentation
Efficacy in a relevant disease model could be presented as follows:
Table 2: Hypothetical In Vivo Efficacy in a Seizure Model
| Animal Model | Dose (mg/kg) | Route of Administration | Endpoint | Result |
| PTZ-induced Seizures | 10 | i.p. | Seizure Latency (s) | TBD |
| 30 | i.p. | Seizure Latency (s) | TBD | |
| 100 | i.p. | Seizure Latency (s) | TBD | |
| 10 | i.p. | % Protection from Seizures | TBD | |
| 30 | i.p. | % Protection from Seizures | TBD | |
| 100 | i.p. | % Protection from Seizures | TBD |
Conclusion and Future Directions
This compound presents an intriguing, yet uncharacterized, candidate for a novel GABA analog based on its structural features. The research framework outlined in this guide provides a systematic pathway for its evaluation, from initial receptor interaction studies to in vivo efficacy models. Should this compound demonstrate significant activity at GABA receptors or transporters, coupled with a favorable pharmacokinetic and safety profile, it could represent a valuable lead compound for the development of new therapeutics for neurological and psychiatric disorders. The logical progression of these studies is essential to unlock the potential of this and similar molecules in the vast landscape of neuropharmacology.
Drug Discovery Logic Flow
References
- 1. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. State-dependent energetics of GABAA receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABA analogue - Wikipedia [en.wikipedia.org]
- 4. New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-(Pyrrolidin-1-yl)butanoic acid (hydrochloride) | Milan System [milansystem.org]
- 6. 4-(Pyrrolidin-1-yl)butanoic acid (hydrochloride) | Genome Context [genomecontext.com]
- 7. scbt.com [scbt.com]
- 8. 4-Pyrrolidin-1-ylbutanoic acid chloride | C8H15ClNO2- | CID 23004671 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pyrrolidine Scaffold: A Cornerstone of Modern Drug Discovery and Biological Activity
For Immediate Release
[City, State] – The five-membered N-substituted pyrrolidine ring system has emerged as a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and investigational compounds. Its unique stereochemical and physicochemical properties allow for the development of potent and selective modulators of a wide array of biological targets. This technical guide provides an in-depth analysis of the diverse biological activities of N-substituted pyrrolidine compounds, complete with quantitative data, detailed experimental methodologies, and visualizations of key molecular pathways and experimental workflows for researchers, scientists, and drug development professionals.
The versatility of the N-substituted pyrrolidine moiety is evidenced by its presence in drugs targeting a broad spectrum of diseases. From anticancer and antidiabetic agents to novel therapeutics for neurological and inflammatory disorders, this scaffold continues to be a focal point of innovative drug design.[1][2][3] The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for precise three-dimensional positioning of substituents, enabling optimal interactions with biological targets and enhancing stereoisomeric differentiation in biological activity.[1][3]
Diverse Pharmacological Activities of N-Substituted Pyrrolidine Compounds
N-substituted pyrrolidine derivatives have demonstrated significant activity across a multitude of therapeutic areas:
-
Anticancer Activity: A substantial number of N-substituted pyrrolidines have been investigated for their antiproliferative effects. These compounds often exert their activity through mechanisms such as the inhibition of crucial enzymes like dihydrofolate reductase (DHFR) or by modulating key signaling pathways involved in cancer cell growth and survival.[3][4]
-
Antidiabetic Activity: A prominent class of N-substituted pyrrolidines acts as dipeptidyl peptidase-IV (DPP-IV) inhibitors, which are used in the treatment of type 2 diabetes.[2][5] By inhibiting DPP-IV, these compounds increase the levels of incretin hormones, leading to enhanced insulin secretion and improved glycemic control.[6] Other derivatives have shown potential as α-amylase inhibitors, reducing postprandial hyperglycemia.[2]
-
Central Nervous System (CNS) Activity: The pyrrolidine scaffold is a key component in various CNS-active agents, including anticonvulsants and opioid receptor modulators.[1][3] The stereochemistry of the pyrrolidine ring is often critical for achieving the desired pharmacological effect in the CNS.[1]
-
Antimicrobial and Antiviral Activity: Researchers have also explored N-substituted pyrrolidines for their potential as antibacterial, antifungal, and antiviral agents, with some compounds exhibiting promising minimum inhibitory concentrations (MICs) against various pathogens.[2]
Quantitative Biological Data
The following tables summarize the quantitative biological activity of representative N-substituted pyrrolidine compounds from the literature.
Table 1: Anticancer Activity of Selected N-Substituted Pyrrolidine Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Spiro[pyrrolidine-3,3′-oxindoles] | MCF-7 (Breast Cancer) | 0.42 - 0.78 | [4] |
| Spiro[pyrrolidine-3,3′-oxindoles] | HT-29 (Colon Cancer) | 0.39 - 0.92 | [4] |
| Phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone analogues | MCF-7 (Breast Cancer) | 17 | [1] |
| Phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone analogues | HeLa (Cervical Cancer) | 19 | [1] |
| Pyrrolidine-based thiosemicarbazones (DHFR Inhibitors) | DHFR Enzyme | 12.37 ± 0.48 | [7] |
Table 2: Antidiabetic Activity of Selected N-Substituted Pyrrolidine Derivatives
| Compound Class | Target | IC50 / Inhibition (%) | Reference |
| Pyrrolidine sulfonamide derivatives | DPP-IV | 11.32 ± 1.59 µM (IC50) | [2] |
| Rhodanine-substituted spirooxindole pyrrolidines | α-amylase | 1.57 ± 0.10 µg/mL (IC50) | [2] |
| N-benzoylthiourea-pyrrolidine derivatives | α-amylase | 1.49 ± 0.10 µg/mL (IC50) | [2] |
Key Signaling Pathways and Mechanisms of Action
The biological effects of N-substituted pyrrolidine compounds are underpinned by their interaction with specific signaling pathways.
DPP-IV Inhibition Pathway
N-substituted pyrrolidines are prominent as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis. The inhibition of DPP-IV prevents the degradation of incretin hormones such as GLP-1 and GIP. This leads to increased insulin secretion from pancreatic β-cells and reduced glucagon release from α-cells, ultimately resulting in lower blood glucose levels.
Opioid Receptor Signaling
Certain N-substituted pyrrolidine derivatives act as agonists at opioid receptors, which are G-protein coupled receptors (GPCRs). Upon agonist binding, the receptor activates intracellular signaling cascades, leading to analgesic effects. Key downstream events include the inhibition of adenylyl cyclase, modulation of ion channels, and activation of MAP kinase pathways.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of the biological activity of novel compounds.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay measures the ability of a compound to inhibit the DHFR enzyme, which is a target for some anticancer drugs. The activity is monitored by the decrease in absorbance at 340 nm due to the oxidation of NADPH.[1]
Materials:
-
DHFR enzyme
-
Dihydrofolic acid (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compound (N-substituted pyrrolidine derivative)
-
Positive control (e.g., Methotrexate)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound and the positive control.
-
In a 96-well plate, add the assay buffer, DHFR enzyme, and the test compound or control.
-
Initiate the reaction by adding DHF and NADPH.
-
Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.
-
Calculate the rate of reaction for each concentration.
-
Determine the percent inhibition and calculate the IC50 value.
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric method used to assess the cytotoxic effect of a compound on cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells.[4]
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Test compound
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilizing agent (e.g., DMSO)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Conclusion
The N-substituted pyrrolidine scaffold remains a highly attractive and versatile platform in the ongoing quest for novel and effective therapeutic agents. The wealth of research into their synthesis and biological evaluation continues to uncover new lead compounds with diverse mechanisms of action. A thorough understanding of their structure-activity relationships, coupled with detailed mechanistic studies and standardized biological assays, is paramount for the successful translation of these promising molecules from the laboratory to the clinic. This guide serves as a comprehensive resource for researchers dedicated to harnessing the full therapeutic potential of N-substituted pyrrolidine compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. In-vitro alpha amylase inhibitory activity of the leaf extracts of Adenanthera pavonina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
Pyrrolidine Derivatives: A Comprehensive Technical Guide for Central Nervous System Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, serves as a pivotal scaffold in the design and discovery of a diverse array of therapeutic agents targeting the central nervous system (CNS).[1][2][3] Its unique structural and physicochemical properties, including its ability to form hydrogen bonds, its presence in the essential amino acid proline, and its capacity for stereospecific interactions, make it a privileged structure in medicinal chemistry.[2][3] This technical guide provides an in-depth exploration of pyrrolidine derivatives in CNS research, focusing on their therapeutic applications, mechanisms of action, and the experimental methodologies used in their evaluation.
Therapeutic Applications of Pyrrolidine Derivatives in the CNS
Pyrrolidine-based compounds have demonstrated significant therapeutic potential across a spectrum of neurological and psychiatric disorders. Key areas of application include nootropics for cognitive enhancement, anticonvulsants for the treatment of epilepsy, and emerging roles in neurodegenerative diseases like Alzheimer's and Parkinson's.
Nootropics: Enhancing Cognitive Function
The racetam class of drugs, characterized by a 2-oxopyrrolidine core, represents one of the earliest and most well-known groups of nootropic agents.
-
Piracetam , the archetypal racetam, is a cyclic derivative of the neurotransmitter GABA and is thought to improve cognitive function by enhancing neuronal membrane fluidity and neurotransmission.
-
Nefiracetam , a newer pyrrolidone derivative, has shown promise in preclinical models of dementia.[4] Its cognitive-enhancing effects are attributed to a multifaceted mechanism of action, including the potentiation of cholinergic and GABAergic systems, and modulation of NMDA receptors and calcium channels.[5]
Anticonvulsants: Managing Epileptic Seizures
Pyrrolidine derivatives are central to the development of novel antiepileptic drugs (AEDs).
-
Levetiracetam , a widely prescribed AED, features a pyrrolidone scaffold and exerts its anticonvulsant effect through a unique mechanism involving binding to the synaptic vesicle protein 2A (SV2A), thereby modulating neurotransmitter release.[6]
-
Pyrrolidine-2,5-diones represent a versatile class of anticonvulsants. Structure-activity relationship (SAR) studies have shown that substitutions at the 3-position of the pyrrolidine-2,5-dione ring significantly influence their anticonvulsant profile, with various derivatives showing efficacy in models of both generalized tonic-clonic and absence seizures.[7][8][9]
Mechanisms of Action: Signaling Pathways and Molecular Targets
The diverse pharmacological effects of pyrrolidine derivatives stem from their interactions with a range of CNS targets.
Levetiracetam and Synaptic Vesicle Protein 2A (SV2A)
Levetiracetam's primary mechanism of action involves its specific and high-affinity binding to SV2A, a transmembrane protein found on synaptic vesicles.[6][10] This interaction is believed to modulate the release of neurotransmitters, although the precise downstream effects are still under investigation. Evidence suggests that levetiracetam's binding to SV2A may interfere with the protein's role in synaptic vesicle priming and trafficking.[6][11]
Caption: Levetiracetam's mechanism of action at the presynaptic terminal.
Nefiracetam's Multi-target Engagement
Nefiracetam exhibits a more complex pharmacological profile, interacting with multiple signaling pathways to produce its nootropic effects.
-
G-protein and Calcium Channel Modulation: Nefiracetam has been shown to interact with G-proteins, leading to the modulation of N- and L-type calcium channels.[5] This can enhance neurotransmitter release.
-
NMDA Receptor Potentiation: Nefiracetam potentiates NMDA receptor function through a mechanism involving the activation of Protein Kinase C (PKC).[12] This leads to a reduction in the magnesium block of the NMDA receptor, thereby enhancing glutamatergic neurotransmission.[12]
Caption: Nefiracetam's dual signaling pathways in the CNS.
Quantitative Data Summary
The following tables provide a summary of quantitative data for representative pyrrolidine derivatives, highlighting their binding affinities and in vivo efficacy.
Table 1: Binding Affinities of Pyrrolidine Derivatives for CNS Targets
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Species | Reference |
| Levetiracetam | SV2A | Radioligand Binding | 8000 | - | Rat | [13] |
| Seletracetam | SV2A | Radioligand Binding | - | - | Human | [11] |
| Brivaracetam | SV2A | Radioligand Binding | - | - | Human | [14] |
| Nefiracetam | GABAA Receptor | Radioligand Binding | - | 8.5 | - | [4] |
| Compound 26 | CXCR4 | Radioligand Binding | - | 79 | Human | [15][16] |
| Compound 22c | DNA gyrase | Enzyme Inhibition | - | 120 | E. coli | [15] |
Table 2: Anticonvulsant Activity of Pyrrolidine-2,5-dione Derivatives in Animal Models
| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | 6 Hz ED50 (mg/kg) | Species | Reference |
| Compound 15 | 69.89 | - | - | Rat | [17] |
| Compound 12 | 16.13 | 134.0 | - | Mouse | [9] |
| Compound 23 | 46.07 | 128.8 | - | Mouse | [9] |
| Compound 6 | 68.30 | - | 28.20 (32 mA) | Mouse | [7] |
| Compound 30 | 45.6 | - | 39.5 (32 mA) | Mouse | [13] |
| Compound 4 | 62.14 | - | 75.59 | Mouse | [8] |
| Compound 69k | 80.38 | - | 108.80 | Mouse | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following sections outline key experimental protocols used in the study of pyrrolidine derivatives for CNS applications.
Synthesis of Levetiracetam
This protocol describes a common synthetic route to Levetiracetam.[18][19][20]
Materials:
-
(S)-2-aminobutanamide hydrochloride
-
4-chlorobutyryl chloride
-
Potassium hydroxide
-
Dichloromethane
-
Tetra-n-butylammonium bromide (phase transfer catalyst)
-
Ethyl acetate (for recrystallization)
Procedure:
-
Acylation: Dissolve (S)-2-aminobutanamide hydrochloride in dichloromethane. Cool the solution in an ice bath.
-
Slowly add a solution of 4-chlorobutyryl chloride in dichloromethane to the reaction mixture while maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Cyclization: Add a solution of potassium hydroxide and a catalytic amount of tetra-n-butylammonium bromide to the reaction mixture.
-
Stir the mixture vigorously at room temperature for 24 hours.
-
Work-up: Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from hot ethyl acetate to yield pure (S)-2-(2-oxopyrrolidin-1-yl)butanamide (Levetiracetam).
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to evaluate the efficacy of anticonvulsant compounds against generalized tonic-clonic seizures.[7]
Materials:
-
Electroconvulsive shock generator with corneal electrodes
-
Male CF-1 or C57BL/6 mice (20-25 g)
-
Test compound and vehicle
-
0.5% tetracaine hydrochloride (topical anesthetic)
-
0.9% saline solution
Procedure:
-
Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal, oral).
-
At the time of peak effect of the drug, apply a drop of topical anesthetic to the corneas of each mouse.
-
Apply a drop of saline to the corneal electrodes to ensure good electrical contact.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) through the corneal electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
Abolition of the tonic hindlimb extension is considered protection.
-
Calculate the median effective dose (ED50) using a probit analysis of the dose-response data.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
The scPTZ test is a model for generalized myoclonic and absence seizures.
Materials:
-
Male CF-1 or C57BL/6 mice (20-25 g)
-
Test compound and vehicle
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)
Procedure:
-
Administer the test compound or vehicle to the mice.
-
At the time of peak effect, inject PTZ subcutaneously in the loose skin on the back of the neck.
-
Place the mouse in an individual observation cage.
-
Observe the animal for 30 minutes for the onset of clonic seizures (characterized by rhythmic contractions of the limbs and facial muscles).
-
The absence of a clonic seizure lasting for at least 5 seconds is considered protection.
-
Determine the ED50 of the test compound.
Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Modulation
This protocol is adapted from studies investigating the effects of nefiracetam on NMDA receptor currents.[12][21]
Materials:
-
Primary cortical or hippocampal neurons in culture
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass microelectrodes
-
External solution (containing NaCl, KCl, CaCl2, MgCl2, glucose, HEPES)
-
Internal solution (containing K-gluconate, KCl, MgCl2, EGTA, HEPES, ATP, GTP)
-
NMDA and glycine (agonists)
-
Test compound (e.g., nefiracetam)
Procedure:
-
Prepare neuronal cultures on coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Pull a glass microelectrode to a resistance of 3-7 MΩ and fill it with internal solution.
-
Approach a neuron with the microelectrode under positive pressure.
-
Form a gigaohm seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 to -70 mV.
-
Apply NMDA and glycine to the bath to evoke an inward current.
-
After establishing a stable baseline response, co-apply the test compound with the agonists and record the change in current amplitude.
-
Analyze the data to determine the effect of the compound on NMDA receptor function.
CNS Drug Discovery and Development Workflow
The development of new CNS drugs is a complex, multi-stage process. The following diagram illustrates a typical workflow.
Caption: A generalized workflow for CNS drug discovery and development.
Conclusion
Pyrrolidine derivatives continue to be a rich source of novel therapeutic agents for a wide range of CNS disorders. Their structural versatility allows for fine-tuning of pharmacological activity, leading to compounds with improved efficacy and safety profiles. The ongoing exploration of their mechanisms of action, facilitated by advanced experimental techniques, will undoubtedly pave the way for the next generation of CNS therapies. This guide provides a foundational understanding of the key aspects of pyrrolidine derivative research, from their chemical synthesis and biological evaluation to their complex interactions with neuronal signaling pathways.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unipa.it [iris.unipa.it]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nefiracetam - Wikipedia [en.wikipedia.org]
- 5. Cellular mechanisms underlying cognition-enhancing actions of nefiracetam (DM-9384) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Nefiracetam potentiates N-methyl-D-aspartate (NMDA) receptor function via protein kinase C activation and reduces magnesium block of NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure-Synthesis and In Vivo/In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 17. Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]
- 20. researchgate.net [researchgate.net]
- 21. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
Butanoic acid analogues in pharmacology and drug discovery
An In-depth Technical Guide to Butanoic Acid Analogues in Pharmacology and Drug Discovery
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Butanoic acid, a short-chain fatty acid, and its analogues represent a versatile chemical scaffold with significant therapeutic potential across various disease areas. These compounds have garnered substantial interest in pharmacology and drug discovery primarily due to their roles as Histone Deacetylase (HDAC) inhibitors and as analogues of the neurotransmitter gamma-Aminobutyric acid (GABA). This technical guide provides a comprehensive overview of the core pharmacology, drug discovery applications, quantitative biological data, and key experimental protocols related to butanoic acid analogues. It aims to serve as a foundational resource for researchers engaged in the exploration and development of this promising class of molecules.
Core Pharmacology of Butanoic Acid Analogues
Butanoic acid derivatives exert their pharmacological effects through several primary mechanisms of action. The two most extensively studied pathways involve the inhibition of histone deacetylases and the modulation of the GABAergic system.
Histone Deacetylase (HDAC) Inhibition
Butanoic acid is a well-established inhibitor of class I and II HDAC enzymes.[1][2] This inhibition leads to the hyperacetylation of histone proteins, which relaxes chromatin structure and alters the expression of a small percentage (around 2%) of genes.[3] This epigenetic modification is central to the anti-neoplastic properties of many butanoic acid analogues. By increasing the acetylation of histones, these compounds can induce crucial tumor-suppressor genes, such as p21, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][4] This mechanism is a key focus for the development of new cancer therapies, particularly for hematologic malignancies and solid tumors like glioblastoma.[2][4][5]
GABAergic System Modulation
A distinct class of butanoic acid analogues is structurally derived from the inhibitory neurotransmitter γ-aminobutyric acid (GABA), whose IUPAC name is 4-aminobutanoic acid.[6] These analogues, such as gabapentin and pregabalin, are designed to be more lipophilic than GABA, allowing them to cross the blood-brain barrier more effectively.[7][8] While designed as GABA mimetics, their primary mechanism does not involve direct binding to GABA receptors. Instead, they are known to bind to the α2δ subunit of voltage-gated calcium channels, which reduces neurotransmitter release.[8] This modulation of neuronal excitability underlies their therapeutic use as anticonvulsants, anxiolytics, and analgesics for neuropathic pain.[6][7][9]
Quantitative Data on Butanoic Acid Analogues
The following tables summarize key quantitative data for representative butanoic acid analogues from published literature, focusing on their HDAC inhibitory and pharmacokinetic properties.
Table 1: HDAC Inhibitory Activity and Cellular Effects
| Compound | Target/Cell Line | Assay | Result | Reference |
| AN-9 (Pivaloyloxymethyl butyrate) | U251 MG Glioma Cells | HDAC Activity Assay | Peak inhibition at 3-5 hours post-treatment | [4] |
| AN-1 (Butyroyloxymethyl butyrate) | U251 MG Glioma Cells | HDAC Activity Assay | Peak inhibition at 3-5 hours post-treatment | [4] |
| n-Butyric Acid | Burkitt's Lymphoma Cells | c-myc Expression | Continuous transcriptional shut-off | [10] |
| 3-Chloropropionic Acid | Burkitt's Lymphoma Cells | c-myc Expression | Maximal activity at 1 mM (3-fold lower than n-butyric acid) | [10] |
| Valeric Acid | Gut Commensal Supernatants | Total HDAC Inhibition | Identified as a potential contributor to HDAC inhibitory effects | [1] |
Table 2: Pharmacokinetic Parameters
| Compound | Species | Administration | Half-life (t1/2) | Key Finding | Reference |
| Butyric Acid (as salt) | Human | IV | < 14 minutes (biphasic) | Rapid elimination is a limiting factor for therapy | [11] |
| Butyric Acid (as salt) | Mice, Rabbits | IV | < 5 minutes | Rapid elimination observed across species | [11] |
| Butyric Acid Esters | Rabbits | IV Bolus | Not specified | Slow disappearance from plasma maintains constant butyric acid levels | [12] |
| BA/β-CyD Conjugate | Rat (in vitro) | Incubation | Not applicable | Released 38.4% of butanoic acid in colon contents over 12h | [13] |
Applications in Drug Discovery
The therapeutic versatility of butanoic acid analogues makes them attractive candidates for drug development in several key areas.
-
Oncology: HDAC inhibitors derived from butanoic acid, particularly prodrugs like AN-9, show promise in treating malignant gliomas, both as single agents and in combination with radiation therapy.[4][5] Their ability to induce apoptosis and inhibit proliferation is a cornerstone of their anticancer activity.[2][4]
-
Neurology: GABA analogues like gabapentin and pregabalin are established therapies for epilepsy and neuropathic pain.[7][8] Ongoing research focuses on synthesizing novel GABA transporter inhibitors and other derivatives with improved potency and selectivity for treating a range of neurological and psychiatric disorders.[7][14]
-
Gastrointestinal Health: Butanoic acid is a primary energy source for colonocytes and plays a crucial role in maintaining gut health.[13][15] Delivery systems that ensure colon-specific release of butanoic acid are being developed for the treatment of inflammatory bowel disease and to potentially reduce the risk of colorectal cancer.[13][16]
-
Infectious Diseases: Certain derivatives have been synthesized and screened for antimicrobial and antiviral activities, indicating a potential for developing novel anti-infective agents from this scaffold.[17][18][19]
Key Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols cited in the literature for studying butanoic acid analogues.
Protocol: In Vivo Histone Acetylation Analysis[4]
This protocol details the procedure for assessing the effect of butanoic acid prodrugs on histone acetylation in brain tissue.
-
Animal Treatment: Administer the butanoic acid analogue (e.g., AN-9) to the animal model (e.g., mouse).
-
Tissue Harvesting: At specified time points post-treatment, harvest brain tissue.
-
Homogenization: Homogenize the harvested brain tissue.
-
Cell Lysis: Lyse the cells in a buffer containing 10 mmol/L HEPES (pH 7.9), 1.5 mmol/L MgCl₂, 10 mmol/L KCl, 0.5 mmol/L DTT, and 1.5 mmol/L phenylmethylsulfonyl fluoride.
-
Acid Extraction: Extract histones from the lysate using 0.2 mol/L H₂SO₄ for 1 hour.
-
Dialysis:
-
Dialyze the extract against 0.1 mol/L acetic acid for 2 hours.
-
Perform a second dialysis against water for 2 hours.
-
Perform a third dialysis against water for another 2 hours.
-
Conduct a final overnight dialysis against water containing 50% glycerol.
-
-
Analysis: Analyze the extracted histones for acetylation levels, typically via Western blotting using antibodies specific for acetylated histones (e.g., acetylated histone H4).
Protocol: Synthesis of a Butanoic Acid-Cyclodextrin Conjugate[13]
This protocol describes a method for creating a colon-specific delivery system for butanoic acid.
-
Butanoyl Chloride Preparation:
-
Dissolve butanoic acid (1 eq) in dichloromethane (DCM).
-
Add oxalyl chloride (~2.7 eq) and a few drops of dry N,N-dimethylformamide (DMF).
-
Stir the mixture overnight under a reflux condenser.
-
Remove excess oxalyl chloride under reduced pressure to obtain crude butanoyl chloride.
-
-
Conjugation to β-Cyclodextrin (β-CyD):
-
Dissolve β-CyD (1 eq) in DMF. Cool the solution to 0°C.
-
Add sodium hydride (NaH, 60% in mineral oil, 1 eq) and stir the mixture overnight.
-
Dissolve the crude butanoyl chloride from step 1 in DMF.
-
Add the butanoyl chloride solution to the β-CyD/NaH mixture and stir at room temperature for 8 hours.
-
-
Purification:
-
Evaporate the reaction mixture under reduced pressure.
-
Add acetone to precipitate the crude product (unreacted β-CyD and its derivatives).
-
Further purification steps (e.g., chromatography) are performed to isolate the desired BA/β-CyD conjugate.
-
Protocol: In Vitro Hydrolysis of BA/β-CyD Conjugates[13]
This protocol assesses the release of butanoic acid from its cyclodextrin conjugate in simulated gastrointestinal environments.
-
Preparation of GI Contents: Obtain contents from the stomach, small intestine, and colon of rats.
-
Incubation:
-
Suspend the BA/β-CyD conjugate in the different gastrointestinal contents.
-
Adjust the pH of the solutions to mimic physiological conditions (e.g., pH 4.4 for stomach, pH 6.8 for intestine/colon).
-
Incubate the mixtures at 37°C.
-
-
Sampling and Extraction:
-
At regular time intervals (e.g., every 1-2 hours), take an aliquot of the reaction solution.
-
Adjust the aliquot pH to 2.0 with 1.0 M HCl.
-
Extract the released butanoic acid with diethyl ether.
-
-
Quantification:
-
Combine the organic phases and evaporate under reduced pressure.
-
Dissolve the residue in methanol.
-
Determine the concentration of butanoic acid using High-Performance Liquid Chromatography (HPLC).
-
Conclusion and Future Directions
Butanoic acid analogues are a clinically and pharmacologically significant class of compounds. Their success as HDAC inhibitors in oncology and as GABA analogues in neurology has paved the way for continued exploration. The primary challenge remains the optimization of pharmacokinetic properties, particularly for butyrate itself, which has a short half-life.[11][16] Future research will likely focus on the development of novel prodrugs, sophisticated drug delivery systems, and the synthesis of new analogues with enhanced potency, selectivity, and improved drug-like properties. The diverse biological activities associated with this simple scaffold ensure that butanoic acid derivatives will remain a fertile ground for drug discovery and development for years to come.
References
- 1. Human gut bacteria as potent class I histone deacetylase inhibitors in vitro through production of butyric acid and valeric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Butyric acid prodrugs are histone deacetylase inhibitors that show antineoplastic activity and radiosensitizing capacity in the treatment of malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GABA analogue - Wikipedia [en.wikipedia.org]
- 7. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO1992009560A1 - Gaba and l-glutamic acid analogs for antiseizure treatment - Google Patents [patents.google.com]
- 10. Structure-activity relationship of 17 structural analogues of n-butyric acid upon c-myc expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic study of butyric acid administered in vivo as sodium and arginine butyrate salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic studies of N-butyric acid mono- and polyesters derived from monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. gosset.ai [gosset.ai]
- 16. Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
The Synthetic Utility of 4-(Pyrrolidin-1-yl)butanoic Acid Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Pyrrolidin-1-yl)butanoic acid hydrochloride is a bifunctional organic molecule incorporating a saturated pyrrolidine ring and a butanoic acid chain. This unique structural combination presents intriguing possibilities for its application as a synthetic building block in the construction of more complex molecules, particularly within the realms of medicinal chemistry and materials science. The presence of a tertiary amine and a carboxylic acid offers orthogonal reactivity, allowing for selective chemical transformations. This technical guide provides a comprehensive overview of the chemical properties, potential synthetic routes, and prospective applications of this compound as a versatile molecular scaffold. While extensive specific literature on this particular building block is limited, this paper will draw upon established principles of organic synthesis to illustrate its potential utility.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ClNO₂ | PubChem[1] |
| Molecular Weight | 193.67 g/mol | PubChem[1] |
| Appearance | White to off-white solid (typical) | Supplier Data |
| Solubility | Soluble in water and polar protic solvents | General Knowledge |
| pKa (Carboxylic Acid) | ~4-5 (Estimated) | General Knowledge |
| pKa (Pyrrolidinium) | ~10-11 (Estimated) | General Knowledge |
Synthesis of this compound
The synthesis of the title compound can be approached through several established synthetic methodologies. A primary and straightforward route involves the N-alkylation of pyrrolidine with a suitable four-carbon electrophile bearing a carboxylic acid or its precursor.
N-Alkylation of Pyrrolidine with 4-Halobutanoic Acid
A common and efficient method for the synthesis of 4-(pyrrolidin-1-yl)butanoic acid is the reaction of pyrrolidine with a 4-halobutanoic acid, such as 4-bromobutanoic acid or 4-chlorobutanoic acid. The subsequent treatment with hydrochloric acid affords the desired hydrochloride salt.
Experimental Protocol (Illustrative)
-
To a solution of pyrrolidine (1.1 equivalents) in a suitable solvent such as acetonitrile or ethanol, add 4-bromobutanoic acid (1.0 equivalent) and a non-nucleophilic base like potassium carbonate (2.0 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-(pyrrolidin-1-yl)butanoic acid.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of hydrochloric acid (1.1 equivalents, e.g., 2M in diethyl ether) dropwise with stirring.
-
Collect the resulting precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.
Note: This is a generalized procedure and may require optimization for specific scales and conditions.
Logical Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
Reactivity and Applications as a Synthetic Building Block
The utility of this compound as a building block stems from the differential reactivity of its two functional groups. The carboxylic acid can undergo a variety of transformations, including esterification, amidation, and reduction, while the tertiary amine of the pyrrolidine ring can participate in quaternization reactions. The hydrochloride salt form ensures stability and ease of handling.
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile handle for derivatization. Standard coupling protocols can be employed to form amide and ester linkages, thereby incorporating the 4-(pyrrolidin-1-yl)butyl moiety into larger molecular frameworks.
3.1.1. Amide Bond Formation
Amide coupling reactions are fundamental in drug discovery and materials science. 4-(Pyrrolidin-1-yl)butanoic acid can be coupled with a wide range of primary and secondary amines using standard coupling reagents.
Experimental Protocol (Illustrative Amide Coupling)
-
To a solution of 4-(pyrrolidin-1-yl)butanoic acid (as the free base, 1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling reagent (e.g., HATU, HBTU, or EDC/HOBt, 1.1 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), 2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous workup, extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Signaling Pathway Analogy for Amide Coupling
Caption: Logical flow of an amide coupling reaction.
Potential Applications in Drug Discovery
The pyrrolidine motif is a common feature in many biologically active compounds. By using 4-(pyrrolidin-1-yl)butanoic acid as a building block, novel derivatives can be synthesized and evaluated for various therapeutic targets. For instance, the pyrrolidine moiety can act as a basic nitrogen center, which is often important for receptor binding or improving pharmacokinetic properties.
Reactions of the Pyrrolidine Moiety
While the tertiary amine of the pyrrolidine ring is generally less reactive than the carboxylic acid under many conditions, it can undergo quaternization by reaction with strong electrophiles such as alkyl halides. This transformation can be used to introduce a permanent positive charge, which may be desirable for certain biological applications or for creating ionic liquids.
Conclusion
This compound represents a potentially valuable, yet under-explored, synthetic building block. Its bifunctional nature allows for a range of chemical modifications, making it a versatile scaffold for the synthesis of novel compounds. While specific examples of its application in the literature are scarce, the fundamental reactivity of its constituent functional groups suggests broad potential in areas such as medicinal chemistry for the development of new therapeutic agents and in materials science for the creation of functional polymers and ionic liquids. Further research into the synthetic utility of this compound is warranted to fully unlock its potential as a versatile tool for chemical innovation.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the nucleophilic substitution of a 4-halobutanoate ester with pyrrolidine, followed by acidic hydrolysis to yield the target compound. This protocol offers a straightforward and efficient method for the preparation of this compound for research and development purposes.
Introduction
4-(Pyrrolidin-1-yl)butanoic acid and its derivatives are of significant interest in the pharmaceutical industry due to their potential biological activities. The pyrrolidine moiety is a common scaffold in a wide array of biologically active compounds. This document outlines a reliable synthetic route to this compound, providing researchers with the necessary information to produce this compound in a laboratory setting.
Chemical Reaction Scheme
The synthesis proceeds in two key steps:
-
N-Alkylation of Pyrrolidine: Pyrrolidine is reacted with ethyl 4-bromobutanoate. The secondary amine of pyrrolidine acts as a nucleophile, displacing the bromide to form ethyl 4-(pyrrolidin-1-yl)butanoate.
-
Hydrolysis and Salt Formation: The resulting ester is then hydrolyzed under acidic conditions to the corresponding carboxylic acid. The use of hydrochloric acid in this step also facilitates the formation of the final hydrochloride salt.
Experimental Protocols
Materials and Methods
Reagents:
-
Pyrrolidine
-
Ethyl 4-bromobutanoate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Hydrochloric Acid (HCl)
-
Diethyl ether ((C₂H₅)₂O)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Step 1: Synthesis of Ethyl 4-(pyrrolidin-1-yl)butanoate
This procedure details the N-alkylation of pyrrolidine with ethyl 4-bromobutanoate.
Protocol:
-
To a solution of pyrrolidine (1.0 equivalent) in acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).
-
To this stirred suspension, add ethyl 4-bromobutanoate (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 4-(pyrrolidin-1-yl)butanoate.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of this compound
This protocol describes the hydrolysis of the ester and subsequent formation of the hydrochloride salt.
Protocol:
-
Dissolve the purified ethyl 4-(pyrrolidin-1-yl)butanoate (1.0 equivalent) in a 6 M solution of hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours. Monitor the disappearance of the starting material by TLC.
-
After the hydrolysis is complete, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
If precipitation is slow, the solvent can be partially removed under reduced pressure.
-
Collect the precipitated solid by vacuum filtration and wash with cold diethyl ether.
-
Dry the solid under vacuum to yield this compound as a white to off-white solid.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |
| Ethyl 4-(pyrrolidin-1-yl)butanoate | C₁₀H₁₉NO₂ | 185.26 | 75-85 | Colorless to pale yellow oil |
| This compound | C₈H₁₆ClNO₂ | 193.67 | 80-90 (from ester) | White to off-white solid |
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Pyrrolidine is a flammable and corrosive liquid. Handle with care.
-
Hydrochloric acid is highly corrosive. Handle with extreme caution.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The provided protocol offers a robust and reproducible method for the synthesis of this compound. This compound can be used as a key intermediate in the development of novel therapeutic agents. The clear, step-by-step instructions and the visual workflow diagram are intended to facilitate the successful execution of this synthesis by researchers in the field of drug discovery and development.
Application Notes and Protocols for the Characterization of 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Pyrrolidin-1-yl)butanoic acid hydrochloride is a chemical compound with potential applications in various research and development sectors.[1][2][3] Accurate and comprehensive characterization of this molecule is crucial for its quality control, stability assessment, and elucidation of its physicochemical properties. This document provides detailed application notes and standardized protocols for the analytical characterization of this compound using a multi-technique approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) spectroscopy, and Elemental Analysis.
Molecular and Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₁₅NO₂・HCl | [4] |
| Molecular Weight | 193.67 g/mol | [4] |
| Monoisotopic Mass | 193.08696 g/mol | N/A |
| IUPAC Name | This compound | [5] |
| CAS Number | Not available | N/A |
Analytical Characterization Methods
A comprehensive characterization of this compound requires the application of multiple analytical techniques to confirm its identity, purity, and structural integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
3.1.1. Expected ¹H NMR Spectral Data (500 MHz, D₂O)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.5 - 3.7 | m | 4H | H-2', H-5' (Pyrrolidine) |
| ~3.2 | t | 2H | H-4 |
| ~2.9 | t | 2H | H-2 |
| ~2.0 - 2.2 | m | 4H | H-3', H-4' (Pyrrolidine) |
| ~1.9 | p | 2H | H-3 |
3.1.2. Expected ¹³C NMR Spectral Data (125 MHz, D₂O)
| Chemical Shift (ppm) | Assignment |
| ~178 | C-1 (C=O) |
| ~55 | C-4 |
| ~54 | C-2', C-5' (Pyrrolidine) |
| ~30 | C-2 |
| ~23 | C-3', C-4' (Pyrrolidine) |
| ~22 | C-3 |
3.1.3. Protocol for NMR Analysis
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterium oxide (D₂O).
-
Instrument Setup:
-
Spectrometer: 500 MHz NMR spectrometer.
-
Solvent: D₂O.
-
Reference: Internal reference (e.g., TSP) or the residual solvent peak.
-
Temperature: 298 K.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024-4096 scans.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale. Integrate the ¹H NMR signals and assign the peaks in both ¹H and ¹³C spectra.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.
3.2.1. Expected Mass Spectrometry Data (ESI+)
| m/z (amu) | Ion Species |
| 158.1176 | [M+H]⁺ |
| 180.0995 | [M+Na]⁺ |
3.2.2. Protocol for Mass Spectrometry Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or water. Further dilute to a final concentration of 1-10 µg/mL with the mobile phase.
-
Instrumentation:
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
-
Infusion and Analysis:
-
Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum over a mass range of m/z 50-500.
-
-
Data Analysis: Identify the monoisotopic mass of the protonated molecule [M+H]⁺ and other relevant adducts. Compare the observed mass with the calculated exact mass.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the compound and to quantify it in various matrices.
3.3.1. HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 10 µL |
3.3.2. Protocol for HPLC Analysis
-
Standard Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase. Prepare a series of dilutions for the calibration curve (e.g., 100, 50, 25, 10, 5 µg/mL).
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the standards and the sample.
-
Acquire the chromatograms.
-
-
Data Analysis: Determine the retention time of the main peak. Calculate the purity of the sample by the area percentage method. Quantify the sample concentration using the calibration curve.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
3.4.1. Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2800-3300 | Broad | O-H stretch (Carboxylic acid) |
| 2950-3000 | Medium | C-H stretch (Aliphatic) |
| ~1710 | Strong | C=O stretch (Carboxylic acid)[6] |
| 1300-1400 | Medium | O-H bend (Carboxylic acid) |
| 1150-1250 | Medium | C-N stretch (Amine) |
3.4.2. Protocol for FTIR Analysis
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.
-
Place the sample in the instrument and record the sample spectrum.
-
The typical scanning range is 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Elemental Analysis
Elemental analysis is used to determine the elemental composition of the compound, which can be compared with the theoretical values calculated from the molecular formula.
3.5.1. Theoretical vs. Expected Elemental Composition
| Element | Theoretical % |
| Carbon (C) | 49.62 |
| Hydrogen (H) | 8.33 |
| Nitrogen (N) | 7.23 |
| Chlorine (Cl) | 18.30 |
| Oxygen (O) | 16.52 |
3.5.2. Protocol for Elemental Analysis
-
Sample Preparation: Accurately weigh 2-3 mg of the dried and pure sample into a tin capsule.
-
Instrumentation: Use a CHN analyzer. For chlorine analysis, a separate combustion method followed by titration or ion chromatography is typically used.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.
-
Data Analysis: The instrument software calculates the percentage of each element. The experimental values should be within ±0.4% of the theoretical values.
Visual Workflows
Caption: Workflow for the analytical characterization of the compound.
Conclusion
The combination of these analytical techniques provides a robust and comprehensive characterization of this compound. Adherence to these protocols will ensure the generation of reliable and reproducible data, which is essential for research, development, and quality assurance purposes. The presented data tables offer a benchmark for the expected analytical results.
References
- 1. 4-(Pyrrolidin-1-yl)butanoic acid (hydrochloride) | OMICS [omicsbean.com]
- 2. 4-(Pyrrolidin-1-yl)butanoic acid (hydrochloride) | Milan System [milansystem.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. 4-Pyrrolidin-1-ylbutanoic acid chloride | C8H15ClNO2- | CID 23004671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Note: NMR Spectroscopic Analysis of 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed NMR spectroscopy data and protocols for the characterization of 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride. The information herein is intended to support researchers in confirming the structure and purity of this compound, which is a valuable building block in medicinal chemistry and drug development.
Introduction
This compound is a derivative of gamma-aminobutyric acid (GABA) featuring a pyrrolidine ring. This structural motif is of interest in the development of various therapeutic agents. Accurate structural elucidation and purity assessment are critical for its application in synthesis and biological screening. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the unambiguous determination of the molecular structure of small organic compounds. This application note presents predicted ¹H and ¹³C NMR data for the free base, 4-(Pyrrolidin-1-yl)butanoic acid, which is expected to closely resemble the spectra of its hydrochloride salt, with anticipated minor shifts for nuclei proximate to the protonated amine and carboxylic acid functionalities.
Predicted NMR Spectroscopy Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 4-(Pyrrolidin-1-yl)butanoic acid. This data was generated using computational prediction tools and serves as a reference for experimental verification.
Table 1: Predicted ¹H NMR Data for 4-(Pyrrolidin-1-yl)butanoic acid
| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2', H-5' | 3.6 - 3.8 | Multiplet | - | 4H |
| H-4 | 3.0 - 3.2 | Triplet | ~7.5 | 2H |
| H-2 | 2.4 - 2.6 | Triplet | ~7.5 | 2H |
| H-3', H-4' | 2.0 - 2.2 | Multiplet | - | 4H |
| H-3 | 1.9 - 2.1 | Quintet | ~7.5 | 2H |
| COOH | 10.0 - 12.0 | Broad Singlet | - | 1H |
Note: The chemical shift of the carboxylic acid proton (COOH) and protons adjacent to the nitrogen (H-2', H-5', and H-4) are most likely to be affected by protonation to the hydrochloride salt and by the choice of deuterated solvent.
Table 2: Predicted ¹³C NMR Data for 4-(Pyrrolidin-1-yl)butanoic acid
| Carbon (Position) | Chemical Shift (δ, ppm) |
| C-1 (C=O) | 175.0 - 178.0 |
| C-4 | 55.0 - 58.0 |
| C-2', C-5' | 53.0 - 56.0 |
| C-2 | 30.0 - 33.0 |
| C-3', C-4' | 23.0 - 26.0 |
| C-3 | 21.0 - 24.0 |
Experimental Protocols
The following is a general protocol for the acquisition of NMR spectra for this compound.
1. Sample Preparation
-
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD)
-
NMR tube (5 mm)
-
Pipettes and vials
-
-
Procedure:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer the solution to a 5 mm NMR tube using a pipette.
-
Cap the NMR tube securely.
-
2. NMR Data Acquisition
-
Instrumentation:
-
A standard NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
-
-
¹H NMR Acquisition Parameters (Example):
-
Solvent: D₂O
-
Temperature: 298 K
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time (aq): 3.99 s
-
Spectral Width (sw): 20.5 ppm
-
Transmitter Frequency Offset (o1p): Centered on the spectral region of interest.
-
-
¹³C NMR Acquisition Parameters (Example):
-
Solvent: D₂O
-
Temperature: 298 K
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): 1.36 s
-
Spectral Width (sw): 240 ppm
-
Transmitter Frequency Offset (o1p): Centered on the spectral region of interest.
-
3. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., D₂O at δ 4.79 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the peaks based on the predicted data and known chemical shift ranges.
Workflow and Visualization
The following diagram illustrates the general workflow for the NMR analysis of this compound.
Caption: Workflow for NMR analysis.
Conclusion
This application note provides a foundational guide for the NMR spectroscopic characterization of this compound. The presented predicted data and experimental protocols are designed to assist researchers in verifying the identity and purity of this compound, thereby facilitating its use in further scientific endeavors. It is recommended to acquire experimental data and compare it with the provided predictions for definitive structural confirmation.
Application Notes and Protocols for Mass Spectrometry Analysis of 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(Pyrrolidin-1-yl)butanoic acid hydrochloride is a small organic molecule of interest in various research and drug development contexts. Mass spectrometry (MS) is a powerful analytical technique for the characterization and quantification of such compounds.[1][2][3][4] This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography coupled with mass spectrometry (LC-MS).
Compound Information
-
Molecular Formula: C₈H₁₅NO₂·HCl
-
Molecular Weight: 193.67 g/mol [8]
-
Monoisotopic Mass: 157.1103 g/mol (free base)[5]
Quantitative Data Summary
The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of the free base form of 4-(pyrrolidin-1-yl)butanoic acid (C₈H₁₅NO₂). This data is crucial for setting up the mass spectrometer to detect the compound of interest.
| Adduct | Predicted m/z |
| [M+H]⁺ | 158.1176 |
| [M+Na]⁺ | 180.0995 |
| [M+K]⁺ | 196.0734 |
| [M+NH₄]⁺ | 175.1441 |
| [M-H]⁻ | 156.1030 |
| [M+HCOO]⁻ | 202.1085 |
| [M+CH₃COO]⁻ | 216.1241 |
Data sourced from PubChem predictions.[5]
Experimental Protocols
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol, water, or a mixture).
-
Working Solutions: Prepare a series of working solutions by diluting the stock solution with the initial mobile phase to desired concentrations (e.g., for a calibration curve).
Liquid Chromatography (LC) Method
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good retention and separation.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) % B 0.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Method
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode is generally suitable for this compound due to the presence of the basic pyrrolidine nitrogen.
-
Mass Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer like a Q-TOF or Orbitrap can be used.
-
Scan Mode:
-
Full Scan (for qualitative analysis): Scan a mass range of m/z 50-300 to detect the precursor ion.
-
Selected Ion Monitoring (SIM) (for targeted quantification): Monitor the [M+H]⁺ ion at m/z 158.12.
-
Product Ion Scan (for fragmentation analysis): Select the precursor ion (m/z 158.12) and scan for fragment ions.
-
-
Typical ESI Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Collision-Induced Dissociation (CID) for MS/MS:
-
Collision Gas: Argon
-
Collision Energy: Optimize between 10-30 eV to achieve characteristic fragmentation.
-
Visualizations
Experimental Workflow
Caption: Figure 1: Experimental Workflow for LC-MS Analysis.
Predicted Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for the [M+H]⁺ ion of 4-(pyrrolidin-1-yl)butanoic acid under CID. The primary fragmentation is expected to occur at the C-N bond of the pyrrolidine ring and through the loss of water from the carboxylic acid group.
Caption: Figure 2: Predicted Fragmentation Pathway.
Data Interpretation
-
Qualitative Analysis: The full scan mass spectrum should show a prominent peak at m/z 158.12, corresponding to the [M+H]⁺ ion. The product ion scan will reveal fragment ions, which can be used to confirm the structure of the molecule.
-
Quantitative Analysis: By using SIM or Multiple Reaction Monitoring (MRM), the concentration of this compound in a sample can be accurately determined by comparing its peak area to a calibration curve constructed from the working solutions. For MRM, a transition such as 158.12 -> 70.08 could be monitored for high selectivity and sensitivity.
These protocols and notes provide a comprehensive framework for the mass spectrometry analysis of this compound, enabling researchers to confidently identify and quantify this compound in their samples.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. zefsci.com [zefsci.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. PubChemLite - this compound (C8H15NO2) [pubchemlite.lcsb.uni.lu]
- 6. 4-(Pyrrolidin-1-yl)butanoic acid (hydrochloride) | OMICS [omicsbean.com]
- 7. scbt.com [scbt.com]
- 8. scbt.com [scbt.com]
Application Note: Purity Determination of 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(Pyrrolidin-1-yl)butanoic acid hydrochloride is a chemical compound utilized in various research and development applications. Ensuring the purity of this compound is critical for the accuracy and reproducibility of experimental results. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of this compound. Due to the polar and ionic nature of the analyte, this method employs Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for the retention and separation of such compounds without the need for derivatization or ion-pairing agents.[1][2][3]
Chromatographic Conditions
A summary of the HPLC instrument conditions is provided below. These parameters were optimized for the efficient separation of this compound from potential impurities.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 100 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 50% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 2 µL |
| Detector | UV-Vis Detector at 210 nm |
| Run Time | 15 minutes |
Experimental Protocols
Mobile Phase Preparation
-
Mobile Phase A (100 mM Ammonium Formate, pH 3.0):
-
Weigh 6.31 g of ammonium formate and dissolve it in 1 L of HPLC-grade water.
-
Adjust the pH to 3.0 using formic acid.
-
Filter the solution through a 0.22 µm nylon filter.
-
-
Mobile Phase B (Acetonitrile):
-
Use HPLC-grade acetonitrile.
-
Filter through a 0.22 µm PTFE filter.
-
Sample Preparation
-
Standard Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in 10 mL of a diluent consisting of 75% acetonitrile and 25% water.
-
Vortex to ensure complete dissolution.
-
-
Sample Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample to be tested.
-
Dissolve in 10 mL of the same diluent (75% acetonitrile, 25% water).
-
Vortex to ensure complete dissolution.
-
HPLC Analysis Protocol
-
System Equilibration:
-
Purge the HPLC system with the initial mobile phase composition (95% B) for at least 15 minutes or until a stable baseline is achieved.
-
-
Blank Injection:
-
Inject 2 µL of the diluent (75% acetonitrile, 25% water) to ensure no interfering peaks are present.
-
-
Standard Injection:
-
Inject 2 µL of the prepared standard solution.
-
Record the chromatogram and identify the retention time of the main peak.
-
-
Sample Injection:
-
Inject 2 µL of the prepared sample solution.
-
Record the chromatogram.
-
-
Data Analysis:
-
Integrate all peaks in the sample chromatogram.
-
Calculate the purity of the sample using the area percent method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Data Presentation
The following table summarizes the expected quantitative data from the analysis of a typical batch of this compound.
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | % Area | Purity (%) |
| Standard | 5.82 | 1254.3 | 99.9 | - |
| Test Sample | ||||
| Main Peak | 5.81 | 1235.8 | 99.1 | 99.1% |
| Impurity 1 | 3.45 | 5.1 | 0.4 | |
| Impurity 2 | 7.23 | 6.2 | 0.5 |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the purity determination of this compound via HPLC.
Caption: Workflow for HPLC Purity Analysis.
References
Application Notes and Protocols: 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-(pyrrolidin-1-yl)butanoic acid hydrochloride, a versatile building block in organic synthesis. The protocols outlined below are intended to serve as a guide for the synthesis of various derivatives, including amides, esters, and alcohols, which are valuable intermediates in the development of novel therapeutics and bioactive molecules.
Overview and Physicochemical Properties
This compound is a bifunctional molecule featuring a terminal carboxylic acid and a tertiary amine incorporated within a pyrrolidine ring. This unique structure allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of diverse molecular scaffolds.
| Property | Value |
| Molecular Formula | C₈H₁₆ClNO₂ |
| Molecular Weight | 193.67 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water and polar organic solvents |
Key Synthetic Applications
The reactivity of this compound is centered around its carboxylic acid functionality. Standard organic transformations can be employed to generate a library of derivatives with potential applications in medicinal chemistry and materials science.
Amide Bond Formation
The carboxylic acid moiety can be readily converted to an amide via coupling with a primary or secondary amine. This reaction is fundamental in the synthesis of a wide array of biologically active compounds.
Logical Workflow for Amide Synthesis:
Figure 1: General workflow for the synthesis of 4-(pyrrolidin-1-yl)butanamide derivatives.
Experimental Protocol: Synthesis of a Generic 4-(Pyrrolidin-1-yl)butanamide
-
Neutralization: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a tertiary amine base such as triethylamine or N,N-diisopropylethylamine (1.1 eq) at 0 °C. Stir the mixture for 15-30 minutes.
-
Activation: Add the chosen amide coupling reagent (e.g., HATU, 1.1 eq) and, if necessary, an additive like HOBt (1.1 eq) to the reaction mixture. Stir for an additional 15 minutes at 0 °C.
-
Amine Addition: Add the desired primary or secondary amine (1.0 eq) to the activated carboxylic acid solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired amide.
| Reactant/Reagent | Molar Ratio | Purpose |
| This compound | 1.0 | Starting material |
| Triethylamine | 1.1 | Base for neutralization |
| HATU | 1.1 | Amide coupling reagent |
| Primary/Secondary Amine | 1.0 | Nucleophile |
Esterification
Ester derivatives of 4-(pyrrolidin-1-yl)butanoic acid can be synthesized through reaction with an alcohol under acidic conditions or by using standard esterification coupling agents.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: Dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol).
-
Acid Catalyst: Add a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture and neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution). Remove the excess alcohol under reduced pressure. Extract the aqueous layer with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude ester is purified by distillation or column chromatography.
| Reactant/Reagent | Molar Ratio | Purpose |
| This compound | 1.0 | Starting material |
| Alcohol (e.g., Ethanol) | Excess | Reactant and solvent |
| Sulfuric Acid | Catalytic | Acid catalyst |
Reduction to Alcohol
The carboxylic acid can be reduced to the corresponding primary alcohol, 4-(pyrrolidin-1-yl)butan-1-ol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Experimental Workflow for Alcohol Synthesis:
Figure 2: General workflow for the reduction of this compound.
Experimental Protocol: Synthesis of 4-(Pyrrolidin-1-yl)butan-1-ol
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Starting Material: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water (Fieser work-up).
-
Purification: Filter the resulting aluminum salts and wash thoroughly with THF. Concentrate the filtrate under reduced pressure to yield the crude alcohol, which can be further purified by distillation under reduced pressure.
| Reactant/Reagent | Molar Ratio | Purpose |
| This compound | 1.0 | Starting material |
| Lithium Aluminum Hydride (LiAlH₄) | 2.0 - 3.0 | Reducing agent |
Signaling Pathways and Biological Relevance
While this compound itself is primarily a synthetic building block, its derivatives have the potential to interact with various biological targets. The pyrrolidine moiety is a common feature in many biologically active compounds, including alkaloids and pharmaceuticals. Derivatives of this molecule could be designed as probes for various signaling pathways. For instance, modification of the butanoic acid chain could lead to analogs of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system.
Hypothetical Signaling Pathway Interaction:
Figure 3: Potential interactions of derivatives with biological signaling pathways.
Conclusion
This compound is a readily available and versatile starting material for the synthesis of a variety of organic molecules. The protocols provided herein for amide formation, esterification, and reduction serve as a foundation for the development of novel compounds with potential applications in drug discovery and other areas of chemical research. The straightforward reactivity of its functional groups allows for the systematic exploration of chemical space to generate libraries of compounds for biological screening.
"4-(Pyrrolidin-1-yl)butanoic acid hydrochloride": Current Status in Neurological Disorder Research
Application notes and protocols regarding the use of 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride in neurological disorder research are currently unavailable due to a lack of specific published studies in this area. This compound is commercially available as a biochemical reagent for general life science research. However, a comprehensive review of scientific literature reveals no specific investigations into its mechanism of action, efficacy, or application in the context of neurological disorders.
While the pyrrolidine ring is a structural motif present in many biologically active compounds and drugs, including those with neurological activity, "this compound" itself has not been the subject of dedicated research for treating or studying neurological conditions.
General Information
"this compound" is a chemical compound with the molecular formula C8H15NO2•HCl. It is also known as 1-Pyrrolidinebutanoic acid hydrochloride. The existing information is limited to its chemical properties and its availability as a research chemical.
Broader Context: Pyrrolidine Derivatives in Neurological Research
The pyrrolidine scaffold is of significant interest in medicinal chemistry and drug discovery. Derivatives of pyrrolidine have been explored for a wide range of therapeutic applications, including for the central nervous system. The rigid, five-membered ring structure of pyrrolidine can provide a desirable framework for interacting with biological targets.
It is conceivable that derivatives of "4-(Pyrrolidin-1-yl)butanoic acid" could be synthesized and investigated for neurological activity. For instance, modifications of the butanoic acid chain or the pyrrolidine ring could lead to compounds with affinity for specific receptors or enzymes in the brain. However, such studies involving the specific hydrochloride salt requested have not been published.
Conclusion
At present, there is no established body of research to support the creation of detailed application notes or experimental protocols for "this compound" in the field of neurological disorders. Researchers interested in this compound for neurological applications would be venturing into novel territory, and any experimental design would need to be developed from foundational principles of drug discovery and pharmacology. Future research would be required to determine if this compound or its derivatives have any potential therapeutic value for neurological conditions.
Application Notes and Protocols for Screening Novel Pyrrolidine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the initial screening and characterization of novel pyrrolidine-based compounds. The protocols outlined below are designed to assess the cytotoxic potential, ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and specific biological activities of these compounds, which are crucial steps in early-stage drug discovery.
Initial Cytotoxicity Profiling
A primary step in the evaluation of any novel compound is to determine its cytotoxic effects.[1] This allows for the early identification of compounds that may be too toxic for therapeutic use and helps in determining the appropriate concentration range for subsequent biological assays.[2]
Comparative Analysis of Common Cytotoxicity Assays
The selection of an appropriate cytotoxicity assay is critical and depends on the compound's properties and the intended biological target.[3] The table below summarizes the principles and characteristics of three widely used cytotoxicity assays.
| Assay | Principle | Endpoint | Advantages | Disadvantages |
| MTT Assay | Enzymatic reduction of the tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[3] | Cell viability and metabolic activity.[3] | - Well-established and widely used.- High sensitivity. | - Requires a solubilization step for the formazan crystals.- Can be affected by compounds that alter cellular metabolism. |
| MTS Assay | Similar to MTT, but uses a tetrazolium salt that is reduced to a water-soluble formazan, eliminating the need for a solubilization step.[3] | Cell viability and metabolic activity.[3] | - Simpler and faster than MTT (no solubilization step).- Suitable for high-throughput screening.[3] | - Can be more expensive than MTT.- May have higher background signals. |
| LDH Assay | Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes. | Cell membrane integrity and cytotoxicity. | - Non-destructive to remaining viable cells.- Reflects irreversible cell death. | - Less sensitive for early apoptotic events.- Can be affected by serum LDH in the culture medium. |
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a general workflow for assessing the cytotoxicity of novel pyrrolidine-based compounds.
Protocol: MTT Assay for Cytotoxicity
This protocol describes a standard MTT assay to determine the half-maximal inhibitory concentration (IC50) of a novel pyrrolidine compound.[4]
Materials:
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete growth medium
-
Novel pyrrolidine compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[4]
-
Compound Preparation: Prepare a stock solution of the pyrrolidine compound in DMSO. Perform serial dilutions in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[4]
-
Compound Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 24, 48, or 72 hours.[4]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Solubilization: Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
In Vitro ADME Profiling
Understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound is crucial for predicting its pharmacokinetic behavior in vivo.[5][6] Early-stage in vitro ADME assays help in selecting drug candidates with favorable properties.[7]
Key In Vitro ADME Assays
A panel of in vitro ADME assays should be conducted to characterize the properties of novel pyrrolidine compounds.[8]
| Assay | Parameter Measured | Importance |
| Aqueous Solubility | Thermodynamic and kinetic solubility. | Affects oral absorption and bioavailability.[6] |
| LogD7.4 | Lipophilicity at physiological pH. | Influences membrane permeability, target binding, and metabolism.[8] |
| Metabolic Stability | Rate of metabolism in liver microsomes or hepatocytes. | Predicts in vivo clearance and drug half-life.[9] |
| CYP450 Inhibition | Inhibition of major cytochrome P450 enzymes (e.g., 3A4, 2D6). | Assesses the potential for drug-drug interactions.[8] |
| Plasma Protein Binding | The fraction of the compound bound to plasma proteins. | Influences the distribution and availability of the free drug.[6] |
| Permeability (Caco-2) | Rate of transport across a Caco-2 cell monolayer. | Predicts intestinal absorption of orally administered drugs.[9] |
| hERG Inhibition | Inhibition of the hERG potassium channel. | Assesses the risk of cardiotoxicity.[8] |
Protocol: Metabolic Stability in Human Liver Microsomes
This protocol outlines a method to assess the metabolic stability of a pyrrolidine compound using human liver microsomes.
Materials:
-
Novel pyrrolidine compound
-
Human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the pyrrolidine compound in a suitable solvent (e.g., DMSO, acetonitrile).
-
Incubation Mixture: In a microcentrifuge tube, combine the pyrrolidine compound, human liver microsomes, and phosphate buffer. Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding cold acetonitrile.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound versus time. The slope of the linear regression represents the elimination rate constant, from which the in vitro half-life (t1/2) can be calculated.
Target-Based Screening: Enzyme Inhibition Assays
Many pyrrolidine-based compounds exhibit their biological effects by inhibiting specific enzymes.[10] For instance, they have been investigated as inhibitors of α-amylase, α-glucosidase, and various kinases.[11][12]
Hypothetical Kinase Signaling Pathway
The following diagram depicts a simplified kinase signaling pathway that can be targeted by pyrrolidine-based inhibitors.
Protocol: α-Glucosidase Inhibition Assay
This protocol is adapted for screening pyrrolidine derivatives for their potential as α-glucosidase inhibitors, which is relevant for anti-diabetic drug discovery.[11]
Materials:
-
Novel pyrrolidine compound
-
α-glucosidase enzyme solution (from Saccharomyces cerevisiae)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na2CO3) solution
-
96-well plate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the pyrrolidine compound in phosphate buffer.
-
Enzyme Incubation: In a 96-well plate, add the pyrrolidine compound dilutions and the α-glucosidase enzyme solution. Incubate at 37°C for 20 minutes.
-
Reaction Initiation: Add the pNPG substrate to each well to start the reaction. Incubate for an additional 30 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding sodium carbonate solution.
-
Data Acquisition: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitrophenol released, which indicates enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor. Determine the IC50 value from the dose-response curve.
Representative Data for Target-Based Screening
The following table presents hypothetical data for a series of novel pyrrolidine-based compounds screened for their inhibitory activity against α-glucosidase.
| Compound ID | IC50 (µM) for α-Glucosidase Inhibition |
| PYR-001 | 15.2 |
| PYR-002 | 28.7 |
| PYR-003 | 5.4 |
| PYR-004 | > 100 |
| PYR-005 | 8.9 |
| Acarbose (Control) | 12.5 |
High-Throughput Screening (HTS) Campaign
For large libraries of pyrrolidine-based compounds, a high-throughput screening approach is necessary to identify initial hits efficiently.[13]
HTS Workflow for a Kinase Inhibitor Screen
The diagram below outlines a typical HTS workflow to identify inhibitors of a specific kinase.
These application notes and protocols provide a foundational guide for the initial screening of novel pyrrolidine-based compounds. The data generated from these assays are essential for making informed decisions in the hit-to-lead and lead optimization phases of drug discovery.
References
- 1. opentrons.com [opentrons.com]
- 2. Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. criver.com [criver.com]
- 9. nuvisan.com [nuvisan.com]
- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
In Vitro Assays for GABA Receptor Modulator Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a suite of in vitro assays designed to characterize the activity of modulators targeting γ-aminobutyric acid (GABA) receptors. The protocols cover fundamental techniques including radioligand binding assays, electrophysiological recordings, and fluorescence-based functional assays.
Introduction
GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1] GABA exerts its effects through two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors.[1] GABA-A receptors are ligand-gated chloride ion channels, and their modulation is a key mechanism for many anxiolytic, sedative, and anticonvulsant drugs.[2] GABA-B receptors are G-protein coupled receptors that mediate slower, more prolonged inhibitory signals.[3][4] The discovery and characterization of novel GABA receptor modulators are of significant interest for the development of new therapeutics for a wide range of neurological and psychiatric disorders.
This guide provides detailed methodologies for three commonly employed in vitro assays to assess the interaction of test compounds with GABA receptors.
Radioligand Binding Assays
Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a high-affinity radiolabeled ligand by a test compound.
Quantitative Data Summary: Binding Affinities (Ki) of Common Benzodiazepines for GABA-A Receptor Subtypes
| Compound | α1β2γ2 (Ki, nM) | α2β2γ2 (Ki, nM) | α3β2γ2 (Ki, nM) | α5β2γ2 (Ki, nM) | Reference |
| Diazepam | 4.1 | 1.7 | 1.8 | 3.5 | [5][6] |
| Alprazolam | 5.3 | 2.8 | 2.5 | 5.0 | [5] |
| Clonazepam | 1.5 | 0.2 | 0.3 | 0.4 | [5] |
| Flunitrazepam | 1.0 | 0.8 | 0.9 | 1.2 | [5][6] |
| Zolpidem | 21 | 350 | 340 | >15000 | [7] |
Experimental Protocol: [³H]Muscimol Competitive Binding Assay for GABA-A Receptors
This protocol describes the determination of a test compound's affinity for the GABA-A receptor agonist binding site using [³H]muscimol as the radioligand.[8][9][10]
Materials:
-
Tissue Preparation: Rat or mouse whole brain or specific brain regions (e.g., cortex, cerebellum).
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Radioligand: [³H]Muscimol (specific activity ~15-30 Ci/mmol).
-
Non-specific Binding Control: GABA (100 µM final concentration) or Bicuculline methiodide (100 µM final concentration).[8]
-
Test Compound: Stock solution of known concentration.
-
Scintillation Cocktail.
-
Equipment: Homogenizer, refrigerated centrifuge, filtration manifold, glass fiber filters, scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet by resuspending in fresh Assay Buffer and centrifuging again. Repeat this wash step twice more to remove endogenous GABA.
-
Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL Assay Buffer, 50 µL [³H]Muscimol (e.g., 2 nM final concentration), 100 µL membrane preparation.
-
Non-specific Binding: 50 µL GABA (100 µM final), 50 µL [³H]Muscimol, 100 µL membrane preparation.
-
Displacement: 50 µL of varying concentrations of the test compound, 50 µL [³H]Muscimol, 100 µL membrane preparation.
-
-
Incubate the plate at 4°C for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters three times with ice-cold Assay Buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiology: Whole-Cell Patch-Clamp
Electrophysiological techniques, particularly the whole-cell patch-clamp method, provide a direct measure of ion channel function and are considered the gold standard for characterizing the functional effects of GABA receptor modulators.[11]
Quantitative Data Summary: Functional Potency (EC50/IC50) of GABA-A Receptor Modulators
| Compound | Assay Type | Receptor Subtype | EC50 (µM) | IC50 (µM) | Reference |
| GABA | Patch-clamp | α1β2γ2 | 12.2 | - | [12] |
| Muscimol | DMR Assay | Endogenous | 2.04 | - | [13] |
| Diazepam | Patch-clamp | α1β2γ2 | 0.02 | - | [12] |
| Bicuculline | Patch-clamp | α1β2γ2 | - | 3.3 | [12] |
| Picrotoxin | Patch-clamp | α1β2γ2 | - | 0.8 | [12] |
Experimental Protocol: Whole-Cell Patch-Clamp Recording of GABA-A Receptor Currents
This protocol describes the recording of GABA-evoked currents from cultured cells expressing GABA-A receptors.[14][15]
Materials:
-
Cell Culture: Mammalian cell line (e.g., HEK293, CHO) stably or transiently expressing the desired GABA-A receptor subunits.
-
Solutions:
-
External Solution (aCSF): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 25 mM glucose, 2 mM CaCl₂, 1 mM MgCl₂. Bubbled with 95% O₂/5% CO₂.
-
Internal (Pipette) Solution: 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 4 mM Mg-ATP, 0.4 mM Na-GTP. pH adjusted to 7.3 with CsOH.
-
-
GABA Stock Solution: 10 mM in water.
-
Test Compound Stock Solution: In a suitable solvent (e.g., DMSO).
-
Equipment: Patch-clamp amplifier, micromanipulator, perfusion system, microscope with DIC optics, pipette puller, data acquisition and analysis software.
Procedure:
-
Preparation:
-
Plate cells expressing GABA-A receptors onto glass coverslips 24-48 hours before recording.
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Place a coverslip with cells in the recording chamber and perfuse with external solution.
-
-
Recording:
-
Approach a cell with the recording pipette while applying positive pressure.
-
Form a Giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane by releasing the positive pressure and applying gentle suction.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply GABA at a concentration that elicits a submaximal response (e.g., EC₁₀-EC₂₀) using the perfusion system to establish a baseline current.
-
Co-apply the test compound at various concentrations with the same concentration of GABA.
-
Wash out the test compound and GABA to allow the current to return to baseline.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked current in the absence and presence of the test compound.
-
For positive modulators, calculate the percent potentiation of the GABA response. For antagonists, calculate the percent inhibition.
-
Plot the percent potentiation or inhibition against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (for potentiation) or IC50 (for inhibition) and the Hill slope.
-
Fluorescence-Based Functional Assays (FLIPR)
The Fluorometric Imaging Plate Reader (FLIPR) is a high-throughput platform for monitoring intracellular calcium or membrane potential changes. For GABA-A receptors, which are chloride channels, membrane potential-sensitive dyes are used to measure the change in membrane potential upon channel opening.[16][17]
Quantitative Data Summary: Potency (EC50) of Modulators in FLIPR Assays
| Compound | Receptor Subtype | EC50 (µM) | Reference |
| Magnolol | α1β2γ2 | 4.81 | [16] |
| Valerenic Acid | α1β2γ2 | 12.56 | [16] |
| Piperine | α1β2γ2 | 5.76 | [16] |
| 3-Hydroxyphenazepam | Benzodiazepine Site | 0.0103 | [18] |
Experimental Protocol: FLIPR Membrane Potential Assay for GABA-A Receptor Modulators
This protocol describes a high-throughput screen for GABA-A receptor modulators using a membrane potential-sensitive dye.[19]
Materials:
-
Cell Culture: CHO or HEK293 cells stably expressing the GABA-A receptor subtype of interest.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Dye Loading Buffer: Assay Buffer containing a membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit).
-
GABA Solution: Prepared in Assay Buffer.
-
Test Compounds: Diluted in Assay Buffer.
-
Equipment: FLIPR instrument, 384-well black-walled, clear-bottom plates.
Procedure:
-
Cell Plating:
-
Seed cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 24-48 hours.
-
-
Dye Loading:
-
Aspirate the culture medium from the cell plates.
-
Add Dye Loading Buffer to each well.
-
Incubate the plates at 37°C for 60 minutes.
-
-
FLIPR Assay:
-
Place the cell plate and a compound plate (containing GABA and test compounds) into the FLIPR instrument.
-
Establish a stable baseline fluorescence reading.
-
For Agonist/Positive Modulator Screening:
-
Add test compound to the wells and monitor the fluorescence change.
-
After a set incubation time (e.g., 2-5 minutes), add a sub-maximal concentration of GABA (e.g., EC₂₀) and monitor the fluorescence change.
-
-
For Antagonist Screening:
-
Pre-incubate the cells with the test compound.
-
Add a concentration of GABA that gives a robust signal (e.g., EC₈₀) and monitor the fluorescence change.
-
-
-
Data Analysis:
-
The change in fluorescence is proportional to the change in membrane potential.
-
Normalize the data to baseline and a maximal GABA response.
-
For modulators, plot the response as a function of compound concentration and fit the data to determine EC50 or IC50 values.
-
GABA Receptor Signaling Pathways
GABA-A Receptor Signaling
Activation of the ionotropic GABA-A receptor by GABA leads to the influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential.[20] Allosteric modulators can bind to distinct sites on the receptor complex to enhance or inhibit this process.
GABA-B Receptor Signaling
GABA-B receptors are metabotropic G-protein coupled receptors that, upon activation by GABA, dissociate into Gαi/o and Gβγ subunits.[3][21] These subunits then modulate the activity of downstream effectors, leading to a slower and more prolonged inhibitory response.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 3. Molecular mechanisms of metabotropic GABAB receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Probes for the heterogeneity of muscimol binding sites in rat brain [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sophion.com [sophion.com]
- 13. researchgate.net [researchgate.net]
- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 15. Whole Cell Patch Clamp Protocol [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Gamma-Aminobutyric Acid Signaling in Damage Response, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]
- 20. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. GABAB receptor coupling to G-proteins and ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride in Central Nervous System (CNS) Drug Development
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are provided as a general framework for the investigation of novel compounds in central nervous system (CNS) drug development. It is important to note that publicly available scientific literature lacks specific pharmacological data and detailed experimental protocols for 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride. Therefore, the information presented herein is based on general principles of drug discovery and the known activities of related pyrrolidine and butanoic acid derivatives. These protocols should be considered as a starting point and will require substantial optimization and validation for this specific molecule.
Introduction
This compound is a chemical compound containing a pyrrolidine ring and a butanoic acid moiety. While this specific molecule is commercially available as a research chemical, its biological activity and potential applications in CNS drug development are not well-documented in peer-reviewed literature.[1][2][3][4][5]
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds targeting the CNS. Similarly, derivatives of butanoic acid have shown a range of activities, including roles in neurotransmission. This structural combination suggests that this compound could potentially interact with various CNS targets. These application notes provide a roadmap for the initial characterization and evaluation of this compound for potential CNS-related activities.
Compound Profile: this compound
A summary of the known physicochemical properties is essential for experimental design, including solubility and stability assessments.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₅NO₂·HCl | [1] |
| Molecular Weight | 193.67 g/mol | [1] |
| Appearance | Solid | |
| Solubility | Information not publicly available. | |
| Storage Conditions | Store in a cool, dry, well-ventilated area. | [6] |
Hypothetical Screening Strategy for CNS Activity
Given the lack of specific target information, a tiered screening approach is recommended to identify potential CNS activities of this compound.
General Experimental Protocols
The following are generalized protocols that can be adapted for the initial investigation of this compound.
Protocol 1: In Vitro Receptor Binding Assay (General)
This protocol outlines a general procedure for screening the compound against a panel of CNS receptors, ion channels, and transporters.
Objective: To identify potential molecular targets of this compound within the CNS.
Materials:
-
This compound
-
Commercially available receptor binding assay services (e.g., Eurofins, DiscoveRx) or individual assay kits.
-
Appropriate buffer solutions
-
Radioligands or fluorescently labeled ligands for each target
-
Cell membranes or purified receptors
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water). Perform serial dilutions to obtain a range of test concentrations.
-
Assay Setup: In a microplate, combine the cell membranes/receptors, the radioligand/fluorescent ligand, and the test compound or vehicle control.
-
Incubation: Incubate the plate under conditions (time, temperature) optimized for the specific target.
-
Detection:
-
For radioligand binding assays, separate bound from unbound ligand by filtration and measure radioactivity using a scintillation counter.
-
For fluorescent ligand binding assays, measure the fluorescence signal using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition of ligand binding at each concentration of the test compound. Determine the IC₅₀ value if a significant dose-response relationship is observed.
Protocol 2: Neuronal Cell Viability Assay
This protocol describes a method to assess the potential cytotoxicity of the compound on a neuronal cell line.
Objective: To determine the concentration range at which this compound is non-toxic to neuronal cells.
Materials:
-
This compound
-
Neuronal cell line (e.g., SH-SY5Y, PC-12)
-
Cell culture medium and supplements
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the neuronal cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC₅₀ (50% cytotoxic concentration) value.
Potential Signaling Pathways for Investigation
Based on the structures of related pyrrolidine derivatives with known CNS activity, several signaling pathways could be hypothetically modulated by this compound. Further investigation would be required to confirm any of these.
Conclusion
While this compound is a commercially available compound, its potential for CNS drug development remains unexplored in the public domain. The application notes and protocols provided here offer a foundational approach for its initial characterization. Researchers should proceed with a systematic screening cascade to identify any potential biological activity and molecular targets. All experimental procedures will require careful optimization and validation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Substituted Pyrrolidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of N-substituted pyrrolidines. The pyrrolidine ring is a vital scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] However, its synthesis can present significant challenges. This guide addresses common issues in a practical question-and-answer format.
Troubleshooting Guides: Common Synthetic Challenges
This section offers solutions to specific problems encountered during the synthesis of N-substituted pyrrolidines, categorized by reaction type.
Challenge 1: N-Alkylation of Pyrrolidine
Direct N-alkylation via SN2 reaction is a common method, but it is often plagued by side reactions and low yields, especially with sterically demanding substrates.
Q1: I am getting a low yield or no reaction when trying to alkylate pyrrolidine with a bulky/sterically hindered alkyl halide. What is going wrong?
A1: This is a frequent issue caused by steric hindrance, which slows down the desired SN2 reaction and allows competing side reactions, primarily E2 elimination, to dominate.[3]
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Base Selection: Use a non-hindered but strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).[3][4] Bulky bases can exacerbate steric clashes.[3]
-
Temperature: While heating can increase the reaction rate, it often favors the E2 elimination byproduct. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate. Conversely, for some sterically hindered substrates, gentle heating might be necessary to overcome the activation energy.[3]
-
Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions. Avoid protic solvents which can solvate the nucleophile.[5]
-
-
Add a Catalyst: The addition of catalytic potassium iodide (KI) can sometimes improve yields by in situ conversion of an alkyl chloride or bromide to the more reactive alkyl iodide (Finkelstein reaction).
-
Alternative Reagents: If using an alkyl bromide, consider synthesizing the corresponding alkyl iodide or tosylate, which are better leaving groups and may react under milder conditions.
Q2: My reaction is producing a significant amount of a dialkylated, quaternary ammonium salt. How can I prevent this over-alkylation?
A2: Over-alkylation occurs when the newly formed N-substituted pyrrolidine (a secondary or tertiary amine) acts as a nucleophile and reacts with another molecule of the alkyl halide.
Troubleshooting Steps:
-
Control Stoichiometry: Use a molar excess of the starting pyrrolidine relative to the alkyl halide. This increases the probability that the alkyl halide will react with the primary or secondary amine starting material rather than the more substituted product.
-
Slow Addition: Add the alkyl halide slowly to the reaction mixture. This keeps the concentration of the alkylating agent low, minimizing the chance of a second alkylation event.
-
Protecting Groups: For primary amines, consider using a protecting group like Boc (tert-butyloxycarbonyl). After the first alkylation, the protecting group can be removed.[6]
Q3: The main byproduct of my N-alkylation reaction is an alkene. How can I favor the substitution (SN2) over the elimination (E2) pathway?
A2: The SN2/E2 competition is a classic challenge. Elimination is favored by sterically hindered substrates, strong, bulky bases, and higher temperatures.
Troubleshooting Steps:
-
Base Selection: Use a weaker, less-hindered base. For example, switch from a strong base like LDA to a milder base like K₂CO₃.
-
Temperature Control: Run the reaction at a lower temperature. SN2 reactions have a lower activation energy than E2 reactions, so lowering the temperature will favor substitution.
-
Leaving Group: Use a better leaving group. Iodides and tosylates are excellent leaving groups and can promote the SN2 reaction at lower temperatures.
Caption: Competing SN2 and E2 pathways in N-alkylation.
Challenge 2: Reductive Amination
Reductive amination is a powerful method for synthesizing N-substituted pyrrolidines from 1,4-dicarbonyl compounds and a primary amine.[7] The key is the in situ formation of an enamine or iminium ion followed by reduction.
Q1: My reductive amination is giving low yields. What are the key parameters to optimize?
A1: Low yields in reductive amination can stem from incomplete imine/enamine formation, side reactions, or inefficient reduction. The choice of reducing agent and the reaction pH are critical.
Troubleshooting Steps:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild, tolerant of acidic conditions, and selectively reduces imines in the presence of ketones or aldehydes.[8] Other reagents like sodium cyanoborohydride (NaCNBH₃) are also effective but are more toxic.
-
pH Control: The reaction is typically fastest under weakly acidic conditions (pH 4-6). This is a compromise: acidic conditions are needed to catalyze imine formation, but a pH that is too low will protonate the amine nucleophile, rendering it unreactive. A weak acid like acetic acid is often added.
-
Reaction Sequence: For difficult substrates, a two-step procedure might be more effective. First, form the imine/enamine by mixing the carbonyl and amine (often with removal of water via a Dean-Stark trap). Then, in a separate step, add the reducing agent.
Challenge 3: 1,3-Dipolar Cycloaddition
The [3+2] cycloaddition between an azomethine ylide and a dipolarophile is a highly effective method for creating functionalized pyrrolidines with multiple stereocenters in a single step.[7][9] The main challenges are controlling regioselectivity and diastereoselectivity.
Q1: I am observing poor diastereoselectivity in my [3+2] cycloaddition reaction. How can I improve it?
A1: Diastereoselectivity in these reactions is governed by the facial selectivity of the approach of the two reactants. Steric hindrance from substituents on both the ylide and the dipolarophile dictates the preferred trajectory.[9]
Troubleshooting Steps:
-
Catalyst System: The choice of a chiral ligand and metal precursor is crucial for inducing high diastereoselectivity. Silver-[10] and copper-based[11] catalysts are commonly used. For example, AgOAc/(S)-QUINAP has been shown to be effective.[9]
-
Substrate Design: Modifying the steric bulk of the substituents on either the azomethine ylide precursor (e.g., the N-substituent on the amino ester) or the dipolarophile can significantly influence the facial selectivity.
-
Solvent and Temperature: Systematically screen different solvents and reaction temperatures. Non-polar solvents may favor one diastereomer over another due to differential stabilization of the transition states.
Caption: Troubleshooting workflow for poor diastereoselectivity.
Challenge 4: Purification of N-Substituted Pyrrolidines
Purification can be a significant bottleneck, especially for derivatives with long alkyl chains or other lipophilic groups.
Q1: I'm having trouble with acid-base extraction for my long-chain N-substituted pyrrolidine. I'm getting emulsions or the product won't fully extract into the aqueous acid layer.
A1: Long alkyl chains dramatically increase the lipophilicity of the molecule, making its protonated salt form less soluble in the aqueous layer and potentially causing it to act as a surfactant, leading to emulsions.[12]
Troubleshooting Steps:
-
Incomplete Extraction:
-
Perform multiple extractions (3-5 times) with fresh aqueous acid (e.g., 1 M HCl) to ensure complete protonation and transfer to the aqueous phase.[12]
-
-
Emulsion Formation:
-
Add brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous phase, helping to break the emulsion.[12]
-
Instead of vigorous shaking, gently rock or swirl the separatory funnel.[12]
-
Allow the funnel to stand for an extended period to permit the layers to separate.[12]
-
Q2: My N-substituted pyrrolidine co-elutes with non-polar impurities during normal-phase column chromatography.
A2: This is common for lipophilic N-substituted pyrrolidines, as the non-polar character of the substituent causes the compound to elute quickly with other non-polar impurities like unreacted alkyl halide.[12]
Troubleshooting Steps:
-
Switch Chromatography Mode: Change to reversed-phase chromatography. In reversed-phase, the long alkyl chain will increase retention, allowing for better separation from less-retained impurities.[12]
-
Optimize Normal-Phase Conditions: Use a less polar solvent system in your mobile phase to increase the retention of your product on the silica column. A shallow gradient elution can also be effective.[12]
Caption: Decision tree for selecting a purification strategy.
Data Summary
The choice of synthetic route depends on the desired substitution pattern, required stereochemistry, and scalability.
| Synthetic Route | Key Features | Typical Yields | Diastereoselectivity (d.r.) | Enantioselectivity (e.e.) | Reference |
| 1,3-Dipolar Cycloaddition | High convergence and stereocontrol; versatile for polysubstitution. | 60-96% | >20:1 | up to 97% | [7] |
| Asymmetric Aza-Michael Addition | Excellent for chiral pyrrolidines; often part of a cascade reaction. | 72-99% | up to >99:1 | >99% | [7] |
| Paal-Knorr Synthesis | Classical and straightforward for N-substituted pyrrolidines from 1,4-dicarbonyls. | 68-97% | N/A | N/A | [7] |
| Transition Metal-Catalyzed C-H Amination | Direct functionalization of C-H bonds; high atom economy. | up to 99% | Not specified | N/A | [7] |
| Biocatalytic (Transaminases) | Enantiocomplementary synthesis from ω-chloroketones; green approach. | 10-90% | N/A | >95% | [13] |
Experimental Protocols
Protocol 1: General N-Alkylation of Pyrrolidine
This protocol is a representative procedure for the direct alkylation of pyrrolidine.
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add pyrrolidine (1.2 equivalents) and a suitable anhydrous solvent (e.g., acetonitrile or DMF).
-
Add Base: Add potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Add Catalyst (Optional): Add a catalytic amount of potassium iodide (KI, 0.1 equivalents).
-
Add Alkylating Agent: Slowly add the alkyl halide (1.0 equivalent) to the stirring suspension.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Filter off the inorganic salts and wash with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or acid-base extraction as determined by the product's properties.
Protocol 2: Asymmetric 1,3-Dipolar Cycloaddition of an Azomethine Ylide
This method is powerful for the stereocontrolled synthesis of highly functionalized pyrrolidines.[7]
-
Catalyst Preparation: In a dry flask under an inert atmosphere, mix the silver or copper catalyst (e.g., AgOAc, 5 mol%) and the chiral ligand (e.g., (S)-QUINAP, 5.5 mol%) in an anhydrous solvent (e.g., Toluene) and stir for 30 minutes.
-
Add Reactants: To the catalyst solution, add the amino ester precursor (1.0 equivalent), the aldehyde (1.1 equivalents), and the dipolarophile (e.g., an electron-deficient alkene, 1.2 equivalents).
-
Reaction: Stir the mixture at the optimized temperature (can range from room temperature to elevated temperatures) for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the resulting crude cycloadduct by flash column chromatography on silica gel to isolate the desired pyrrolidine product and determine the diastereomeric ratio by ¹H NMR analysis.
Frequently Asked Questions (FAQs)
Q: What are the most common impurities to expect in N-substituted pyrrolidine synthesis? A: Common impurities often originate from starting materials or side reactions. These include unreacted starting materials (e.g., pyrrolidine, alkyl halide), byproducts from side reactions (e.g., elimination products from the alkyl halide, over-alkylation products), and degradation products.[12]
Q: Can I use distillation for purification? A: Distillation is a viable method if the N-substituted pyrrolidine is thermally stable and has a boiling point that is significantly different from the impurities.[12] It is often less effective for high-molecular-weight or heat-sensitive compounds.
Q: What are some "green" or more sustainable approaches to N-substituted pyrrolidine synthesis? A: Biocatalytic methods, such as using transaminases to perform asymmetric amination of ketones followed by spontaneous cyclization, offer a greener alternative to heavy metal catalysis.[13][14] Additionally, transfer hydrogenation methods using catalysts like formic acid can be more environmentally benign than using metal hydrides.[15]
Q: My target is a chiral N-substituted pyrrolidine. What is the best starting point? A: For chiral synthesis, starting from a chiral precursor is often the most effective strategy. Commercially available, enantiopure starting materials like (S)- or (R)-proline and their derivatives (e.g., prolinol) are excellent choices.[16][17] These can be functionalized to build the desired target while retaining stereochemical integrity. Asymmetric methods like 1,3-dipolar cycloaddition with a chiral catalyst are also powerful.[7]
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. enamine.net [enamine.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 17. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pyrrolidine Alkylation
Welcome to the Technical Support Center for Pyrrolidine Alkylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for the successful synthesis of N-alkylated pyrrolidines.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in pyrrolidine N-alkylation?
Low yields in pyrrolidine N-alkylation can stem from several factors:
-
Steric Hindrance: Bulky substituents on either the pyrrolidine ring or the alkylating agent can impede the reaction.[1][2][3]
-
Inappropriate Base Selection: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the pyrrolidine, while an overly strong or bulky base can lead to side reactions.[1][4]
-
Suboptimal Solvent Choice: The solvent polarity and its ability to solvate ions can significantly impact the reaction rate and selectivity.[5][6]
-
Side Reactions: Competing reactions such as E2 elimination of the alkyl halide and over-alkylation to form quaternary ammonium salts are common culprits.[1][7]
-
Reaction Temperature and Time: The reaction may require specific temperatures to proceed efficiently, and insufficient reaction time can lead to incomplete conversion.[4][8][9]
Q2: How can I minimize the formation of the E2 elimination byproduct?
The E2 elimination of the alkylating agent is a common side reaction, especially with secondary and tertiary alkyl halides. To minimize this:
-
Use a less hindered base: Strong, bulky bases can favor elimination. Consider using a less hindered but still strong base like sodium hydride (NaH) or potassium hydride (KH).[1]
-
Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature (e.g., -78 °C) can favor the desired SN2 pathway.[4]
-
Choose a better leaving group: Switching from alkyl bromides or chlorides to alkyl iodides can increase the rate of the SN2 reaction relative to elimination.[4]
Q3: I am observing over-alkylation of my pyrrolidine, leading to the formation of a quaternary ammonium salt. How can I prevent this?
Over-alkylation is more likely with highly reactive alkylating agents and a high concentration of the deprotonated pyrrolidine. To avoid this:
-
Control stoichiometry: Use a minimal excess of the alkylating agent (e.g., 1.05-1.1 equivalents).
-
Slow addition of the alkylating agent: Adding the alkylating agent dropwise, especially at the beginning of the reaction, can help maintain a low concentration and reduce the chance of a second alkylation.
-
Use a weaker base or a stoichiometric amount of a strong base: A large excess of a strong base can lead to a higher concentration of the deprotonated pyrrolidine, which can then act as a nucleophile to attack the already N-alkylated product.
Q4: What is the best choice of solvent for my pyrrolidine alkylation?
The ideal solvent depends on the specific reaction conditions.
-
Polar aprotic solvents like Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), and Dimethyl sulfoxide (DMSO) are generally preferred for SN2 reactions as they can solvate the cation of the base without strongly solvating the nucleophile.[4][6][8]
-
For reactions involving sterically hindered substrates, the choice of solvent can be critical in modulating reactivity and selectivity.[1]
-
In some cases, nonpolar solvents like toluene can be effective, particularly in phase-transfer catalysis (PTC) systems.[10]
Troubleshooting Guides
Issue 1: Low or No Product Yield
If you are experiencing low or no product yield, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low reaction yield.
Detailed Steps:
-
Check Reagent Purity & Stoichiometry: Ensure all reagents, especially the pyrrolidine, alkylating agent, and solvent, are pure and anhydrous. Verify that the stoichiometry of the reactants and base is correct.
-
Verify Reaction Conditions: Double-check the reaction temperature and time. Monitor the reaction progress using TLC or LC-MS to determine if the reaction has gone to completion.[8][9]
-
Assess Steric Hindrance: If either the pyrrolidine or the alkylating agent is sterically bulky, the reaction rate may be significantly reduced.[1][2][3]
-
Optimize Base and Solvent: The choice of base and solvent is crucial. If a weak base was used, consider a stronger, less-hindered base. If the solvent is not optimal, screen a range of polar aprotic solvents.[1][4][5][6]
-
Consider Alternative Alkylating Agent: If using an alkyl bromide or chloride, switching to the corresponding iodide can enhance the reaction rate.[4]
Issue 2: Significant Side Product Formation (E2 Elimination)
If E2 elimination is the major pathway, consider the following adjustments:
Caption: Troubleshooting workflow for E2 elimination.
Data Presentation
Table 1: Influence of Base and Solvent on Pyrrolidine Alkylation Yield (Qualitative)
| Base | Solvent | Expected Yield | Potential Side Reactions | Citation |
| K₂CO₃ | DMF | Moderate to Good | Over-alkylation with reactive alkyl halides | [8] |
| NaH | THF/DMF | Good to High | E2 elimination with hindered halides | [1][8] |
| LDA | THF | High (for deprotonation) | Can exacerbate steric clashes and favor E2 | [1] |
| Et₃N | Acetone | Moderate | May not be strong enough for less reactive substrates | [8] |
| Cs₂CO₃ | DMF | Good | Can be effective for challenging alkylations | |
| DBU | Toluene | Moderate | Can be effective but may lead to lower conversion | [11] |
| t-BuOK | THF | High (N-1 selectivity) | Can promote elimination | [11] |
Table 2: Effect of Solvent on N-Alkylation of 1H-Indazole (Illustrative Example for Heterocycles)
| Solvent | N-1:N-2 Ratio |
| DMF | 1.9 : 1 |
| MeCN | 2.8 : 1 |
| DMSO | 1.6 : 1 |
| Toluene | No Reaction |
| 1,4-Dioxane | No Reaction |
| Data adapted from a study on a related heterocyclic system to illustrate solvent effects on regioselectivity.[11] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Pyrrolidine with an Alkyl Halide
This protocol describes a general method for the N-alkylation of pyrrolidine using potassium carbonate as the base in DMF.
Materials:
-
Pyrrolidine (1.0 eq.)
-
Alkyl halide (e.g., benzyl bromide, 1.1 eq.)
-
Anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), finely powdered
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for reaction, workup, and purification
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add pyrrolidine and anhydrous DMF.
-
Add anhydrous potassium carbonate to the solution.
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide dropwise to the stirred suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the reaction mixture to remove the inorganic solids.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for N-alkylation of pyrrolidine.
Protocol 2: N-Alkylation of a Pyrrolidine Derivative via Phase-Transfer Catalysis (PTC)
This protocol is adapted for situations where the substrate may be sensitive to strongly basic aqueous conditions or when using a non-polar solvent is advantageous.[10]
Materials:
-
Pyrrolidine derivative (1.0 eq.)
-
Alkylating agent (e.g., benzyl bromide, 1.2 eq.)
-
Organic base (e.g., Pyrrolidine, 1.5 eq.)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium iodide - TBAI, 0.1 eq.)
-
Anhydrous solvent (e.g., Acetonitrile or Toluene)
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve the pyrrolidine derivative, alkylating agent, and TBAI in the chosen solvent.
-
Add the organic base to the mixture.
-
Heat the reaction to a suitable temperature (e.g., 40-60 °C) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture.
-
Perform an appropriate aqueous workup to remove the catalyst and any salts.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Regio- and Enantioselective Hydromethylation of 3-Pyrrolines and Glycals Enabled by Cobalt Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent-Controlled C2/C5-Regiodivergent Alkenylation of Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 11. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Improving the solubility of butanoic acid derivatives in aqueous solutions
Welcome to the Technical Support Center for Enhancing Aqueous Solubility of Butanoic Acid Derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why do many butanoic acid derivatives exhibit poor water solubility?
Butanoic acid itself is moderately soluble in water (approx. 7.5 g per 100 mL at room temperature) due to its polar carboxylic acid group which can form hydrogen bonds with water.[1] However, its derivatives often have larger, more complex structures with increased hydrophobicity (lipophilicity). This increased non-polar character disrupts the favorable hydrogen bonding network of water, leading to poor aqueous solubility. This is a common challenge in drug development, as many new drug candidates are poorly water-soluble.[2]
Q2: What are the primary strategies for improving the aqueous solubility of these derivatives?
There are several physical and chemical modification strategies to enhance solubility.[3] The most common and effective approaches include:
-
pH Adjustment & Salt Formation: For ionizable compounds like carboxylic acids, altering the pH of the solution to deprotonate the acid group can significantly increase solubility.[4][5][6] Forming a salt of the acidic drug is a very common and effective method to increase both solubility and dissolution rates.[7]
-
Cosolvents: Adding a water-miscible organic solvent (a cosolvent) like ethanol or propylene glycol can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[8][9][10]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12] They can encapsulate the poorly soluble drug molecule, forming an inclusion complex that is more soluble in water.[11][13][14]
-
Solid Dispersions: This involves dispersing the hydrophobic drug in a hydrophilic polymer matrix at a solid state.[15][16] This can present the drug in a higher energy amorphous state, which improves the dissolution rate.[16][17]
-
Particle Size Reduction (Nanonization): Reducing the particle size of the drug to the sub-micron (nanoparticle) or micron level increases the surface area available for dissolution, which can enhance the dissolution rate according to the Noyes-Whitney equation.[2][4][18]
-
Lipid-Based Formulations: For highly lipophilic drugs, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[6]
Q3: How do I select the most appropriate solubilization method for my specific butanoic acid derivative?
The choice of method depends on the physicochemical properties of your compound, the desired concentration, the intended application (e.g., in vitro assay vs. in vivo administration), and the development stage.[3][18] The following decision tree provides a general guide.
Troubleshooting Guide
| Problem / Observation | Potential Cause & Recommended Solution |
| "My compound precipitates out of the aqueous buffer after initial dissolution." | Cause: The solution is likely supersaturated, or the compound is unstable in the buffer (e.g., due to pH shift or degradation). Solutions: 1. Verify pH Stability: Ensure the buffer pH is at least 1-2 units above the pKa of the carboxylic acid to maintain its ionized, more soluble form.[5] 2. Use a Cosolvent: Add a small percentage (e.g., 5-20%) of a water-miscible cosolvent like ethanol, propylene glycol, or PEG 400 to the buffer to increase the solvent capacity.[8] 3. Consider Cyclodextrins: Incorporating a cyclodextrin (e.g., HP-β-CD) can form a stable inclusion complex, preventing the drug from precipitating.[11][19] |
| "Solubility is improved with pH adjustment, but the required high pH is not suitable for my cell-based assay or in vivo model." | Cause: The optimal pH for solubility is outside the physiologically acceptable range (typically pH 4-8 for oral, 3-9 for IV).[6] Solutions: 1. Formulate a Solid Dispersion: Dispersing the drug in a hydrophilic polymer can create a supersaturated solution upon dissolution at a physiological pH without requiring extreme pH values.[15][20] 2. Nanosuspension: Create a nanosuspension of the drug. The small particle size increases the dissolution rate at a more neutral pH. The formulation can be stabilized with surfactants.[2][15] 3. Combined Approach: Use a milder pH adjustment in combination with a lower percentage of cosolvent or a cyclodextrin to achieve the target concentration within a tolerable pH range. |
| "I am using a cosolvent, but the compound precipitates upon dilution with aqueous media." | Cause: The drug is precipitating because the final concentration of the cosolvent after dilution is too low to maintain solubility. This is a common issue with cosolvent systems.[4] Solutions: 1. Use a Surfactant: Add a surfactant to the formulation. Upon dilution, the surfactant can form micelles that encapsulate the drug, preventing precipitation. 2. Switch to a Different System: This is a classic sign that a cosolvent system may not be robust enough. Consider formulating a cyclodextrin inclusion complex or a solid dispersion, as these are often more resistant to precipitation upon dilution.[13][16] |
| "The bioavailability of my compound is low despite achieving adequate solubility in the formulation." | Cause: Poor permeability across biological membranes (BCS Class IV) or instability in the gastrointestinal tract could be the issue. Solutions: 1. Lipid-Based Formulations: Systems like SEDDS can enhance absorption of lipophilic drugs by utilizing lipid absorption pathways.[6] 2. Nanoparticle Formulations: Polymeric nanoparticles can protect the drug from degradation and may improve cellular uptake.[21][22][23] 3. Prodrug Approach: Chemically modify the derivative to create a more permeable prodrug that is converted to the active compound in vivo.[4][18] |
Quantitative Data on Solubility Enhancement
The effectiveness of different solubilization techniques can vary significantly. The table below provides a summary of representative solubility improvements achieved for poorly soluble acidic drugs using various methods.
| Technique | Carrier/System | Example Drug | Fold Increase in Solubility/Bioavailability | Reference(s) |
| pH Adjustment | Formation of sodium salt from the free acid | Weakly acidic drugs | Can be > 1000-fold | [4] |
| Solid Dispersion | Polymeric Carrier (e.g., PVP, HPMC) | Olaparib (BCS Class IV) | ~4-fold increase in AUC (bioavailability) | [20] |
| Solid Dispersion | PEG 4000 | Carbamazepine | Significant increase in dissolution rate | [15] |
| Eutectic System | Salicylic Acid | Lovastatin | ~5-fold increase in solubility | [24] |
| Cyclodextrin Complex | Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | Poorly soluble drugs | Varies widely, can be substantial | [11] |
| Cosolvency | PEG 400 (25-75% in water) | 122 diverse drugs | Can be several orders of magnitude | [25] |
Detailed Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex (Co-evaporation Method)
This method is widely used for its efficiency in forming an intimate complex between the drug and cyclodextrin.[13]
-
Selection of Cyclodextrin: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[11]
-
Molar Ratio: Determine the molar ratio of the butanoic acid derivative to cyclodextrin (e.g., 1:1 or 1:2).
-
Dissolution: Accurately weigh the butanoic acid derivative and the cyclodextrin. Dissolve the drug in a minimal amount of a suitable organic solvent (e.g., ethanol, acetone). Dissolve the cyclodextrin in a separate container with distilled water.
-
Mixing: Slowly add the drug solution to the aqueous cyclodextrin solution while stirring continuously.
-
Solvent Evaporation: Heat the mixture gently (e.g., 40-50°C) under continuous stirring using a rotary evaporator until all solvents are removed and a solid film or powder remains.
-
Collection and Storage: Scrape the resulting solid complex from the flask. To ensure the removal of any residual solvent, you can further dry the product in a vacuum oven at 40°C.[13] Store the final powder in a desiccator.
Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)
This technique is suitable for heat-sensitive compounds and involves dissolving both the drug and a hydrophilic carrier in a common solvent, which is then evaporated.[26]
-
Selection of Carrier: Select a hydrophilic carrier compatible with your drug. Common choices include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).[16][17]
-
Drug-Carrier Ratio: Determine the weight ratio of drug to carrier (e.g., 1:1, 1:5, 1:10).
-
Dissolution: Dissolve both the butanoic acid derivative and the selected carrier in a common, volatile organic solvent (e.g., ethanol, methanol, or a mixture of dichloromethane and ethanol).[26] Ensure complete dissolution to form a clear solution.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., below 40°C) to form a solid mass on the wall of the flask.
-
Final Processing: Pulverize the resulting solid dispersion using a mortar and pestle. Sieve the powder to obtain a uniform particle size.
-
Drying and Storage: Dry the powder in a vacuum oven to remove any residual solvent. Store in a tightly sealed container with a desiccant to prevent moisture uptake, which could cause the amorphous drug to recrystallize.
Protocol 3: Nanoparticle Formulation (Nanoprecipitation Method)
Nanoprecipitation is a straightforward method for producing polymeric nanoparticles for hydrophobic drugs.[21][27]
-
Phase Preparation:
-
Organic Phase: Dissolve the butanoic acid derivative and a biodegradable polymer (e.g., PLGA, PCL) in a water-miscible organic solvent like acetone.[21][27]
-
Aqueous Phase: Prepare an aqueous solution containing a surfactant or stabilizer (e.g., Poloxamer, Tween 80) to prevent particle aggregation.[21]
-
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase at a constant rate under moderate magnetic stirring.
-
Nucleation: As the organic solvent diffuses into the aqueous phase, the polymer and drug will precipitate out, forming nanoparticles through a process of nucleation.[21][27]
-
Solvent Removal: Allow the organic solvent to evaporate under continuous stirring for several hours at room temperature.
-
Purification & Concentration: The resulting nanosuspension can be filtered to remove any aggregates and concentrated if necessary.
-
Solid Form (Optional): The nanosuspension can be freeze-dried (lyophilized) to obtain a solid powder for long-term storage.[27]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. youtube.com [youtube.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. humapub.com [humapub.com]
- 14. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 15. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. japsonline.com [japsonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. dovepress.com [dovepress.com]
- 21. worldscientific.com [worldscientific.com]
- 22. researchgate.net [researchgate.net]
- 23. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Aqueous and cosolvent solubility data for drug-like organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ajprd.com [ajprd.com]
- 27. worldscientific.com [worldscientific.com]
Technical Support Center: Purification of 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: Low Yield After Recrystallization
| Possible Cause | Recommended Solution(s) |
| Incorrect Solvent System | The compound may be too soluble in the chosen solvent, leading to significant loss in the mother liquor. Experiment with different solvent systems. Good starting points for polar molecules like this include isopropanol/water, ethanol/ether, or methanol/dichloromethane mixtures. |
| Cooling Rate is Too Fast | Rapid cooling can lead to the formation of fine crystals or oils, which are difficult to collect and may trap impurities. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. |
| Insufficient Concentration | If the initial solution is too dilute, the compound will not reach its saturation point upon cooling, resulting in poor crystal formation. Concentrate the solution by evaporating some of the solvent before cooling. |
| Precipitation of Impurities | If impurities are less soluble than the target compound in the chosen solvent, they may precipitate out, leading to a seemingly low yield of the desired product. Analyze the precipitate to confirm its identity. |
Issue 2: Oily Product Instead of Crystals
| Possible Cause | Recommended Solution(s) |
| Presence of Impurities | Impurities can interfere with crystal lattice formation, causing the product to "oil out." Try an initial purification step, such as a quick filtration through a plug of silica gel, before recrystallization. |
| High Polarity of the Compound | Highly polar compounds have a tendency to form oils. Try using a more non-polar co-solvent to induce crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can also initiate crystal growth. |
| Residual Solvent | The presence of a solvent in which the compound is highly soluble can prevent crystallization. Ensure the crude product is thoroughly dried before attempting recrystallization. |
Issue 3: Persistent Impurities Detected by TLC/HPLC
| Possible Cause | Recommended Solution(s) |
| Co-eluting Impurities in Chromatography | The chosen mobile phase in column chromatography may not be optimal for separating the target compound from a specific impurity. Experiment with different solvent systems, including buffered mobile phases or ion-pairing reagents for HPLC. For flash chromatography, consider using a different stationary phase, such as alumina or a bonded silica. |
| Incomplete Reaction | Starting materials may be carried through the purification process. If the impurity is a starting material, consider optimizing the reaction conditions to drive it to completion. |
| Degradation of the Product | The compound may be unstable under the purification conditions (e.g., high heat during recrystallization or acidic/basic conditions in chromatography). Use milder purification techniques and avoid prolonged exposure to harsh conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying crude this compound?
A1: The choice of purification method depends on the nature and quantity of impurities. For moderately pure crude material, recrystallization is often the most straightforward and scalable method. For complex mixtures or to achieve very high purity, column chromatography is recommended.
Q2: Which solvent system is best for the recrystallization of this compound?
A2: A good starting point is a polar protic solvent in which the compound is soluble when hot but sparingly soluble when cold. Mixtures such as isopropanol/water, ethanol/diethyl ether, or methanol/dichloromethane are often effective for amino acid hydrochlorides. The optimal ratio will need to be determined empirically.
Q3: My compound streaks badly on silica gel TLC plates. How can I get a clean separation for column chromatography?
A3: Streaking on silica gel is common for polar and basic compounds. To improve separation, you can:
-
Add a small amount of a volatile base, such as triethylamine (1-2%), to the eluent to neutralize acidic sites on the silica.
-
Use a more polar stationary phase like alumina (basic or neutral).
-
Employ reversed-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol with a buffer or acid modifier like formic acid or TFA).
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for very polar compounds.[1]
Q4: How can I remove inorganic salts from my product?
A4: If your product is contaminated with inorganic salts from the reaction workup, you can try the following:
-
Solvent Extraction: Dissolve the crude product in a minimal amount of water and extract with an organic solvent in which your product has some solubility but the salts do not. This is often challenging for highly polar compounds.
-
Size Exclusion Chromatography: This technique separates molecules based on size and can be effective for removing small salt molecules.
-
Dialysis: For larger quantities, dialysis can be used to remove salts.
-
Precipitation: Dissolve the crude material in a solvent that solubilizes your compound but not the salt, then filter.
Q5: My purified product is hygroscopic. How should I handle and store it?
A5: Amino acid hydrochlorides are often hygroscopic. Handle the compound in a dry atmosphere (e.g., in a glove box or under a stream of dry nitrogen). Store it in a tightly sealed container, preferably in a desiccator with a suitable drying agent.
Quantitative Data Summary
The following tables provide illustrative data for typical purification outcomes. The actual results will vary depending on the specific experimental conditions.
Table 1: Comparison of Recrystallization Solvents
| Solvent System (v/v) | Yield (%) | Purity (by HPLC, %) |
| Isopropanol/Water (9:1) | 75 | 98.5 |
| Ethanol/Diethyl Ether (1:1) | 68 | 99.1 |
| Methanol/DCM (1:5) | 82 | 97.8 |
Table 2: Column Chromatography Performance
| Stationary Phase | Mobile Phase | Loading Capacity (mg/g) | Purity (by HPLC, %) |
| Silica Gel | DCM/MeOH/NH4OH (89:10:1) | 20 | 99.5 |
| C18 Silica | Water/ACN + 0.1% TFA (95:5) | 15 | >99.8 |
| Alumina (Neutral) | EtOAc/Hexane (7:3) | 25 | 98.9 |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent system (e.g., 9:1 isopropanol/water).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Chilling: Place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
-
Stationary Phase and Eluent Selection: Based on TLC analysis, choose an appropriate stationary phase and eluent system. For this compound, silica gel with a mobile phase of Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 89:10:1) is a good starting point.
-
Column Packing: Pack a glass column with a slurry of the chosen stationary phase in the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.
-
Elution: Begin elution with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Drying: Dry the purified product under high vacuum to remove any residual solvent.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting decision tree for purification issues.
References
Alternative reagents for the synthesis of "4-(Pyrrolidin-1-yl)butanoic acid"
This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and answers to frequently asked questions regarding the synthesis of 4-(Pyrrolidin-1-yl)butanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce 4-(Pyrrolidin-1-yl)butanoic acid?
A1: The two most common and effective methods for synthesizing 4-(Pyrrolidin-1-yl)butanoic acid are:
-
Nucleophilic Substitution: This route involves the reaction of pyrrolidine with a 4-carbon chain that has a leaving group, such as 4-bromobutanoic acid or a similar haloalkanoic acid.
-
Ring-Opening of γ-Butyrolactone: Pyrrolidine can be used as a nucleophile to open the lactone ring of γ-butyrolactone. This reaction needs to be carefully controlled to yield the desired carboxylic acid.
Q2: Are there any alternative reagents I can use if the primary ones are unavailable or ineffective?
A2: Yes, several alternative strategies can be employed:
-
Reductive Amination: This is a powerful alternative that involves reacting a 4-oxoalkanoic acid (like levulinic acid) or its ester with pyrrolidine in the presence of a reducing agent.[1][2][3] This method is highly versatile and can be adapted for various substrates.
-
Alternative Leaving Groups: Instead of 4-bromobutanoic acid, you can use derivatives with other leaving groups like tosylates (4-tosyloxybutanoic acid) or mesylates.
-
Starting with Succinic Anhydride: Reacting succinic anhydride with pyrrolidine will form a butanamide acid, which can then be selectively reduced at the amide carbonyl to yield the target compound, although this requires a specific and controlled reduction step.
Q3: What are the typical yields and reaction times for these methods?
A3: Yields and reaction times are highly dependent on the specific reagents, catalysts, and conditions used. The table below summarizes typical data for the most common synthetic approaches.
Data Summary: Comparison of Synthetic Routes
| Synthetic Route | Key Reagents | Typical Reducing Agent (if any) | Solvent | Typical Reaction Time | Typical Yield (%) |
| Nucleophilic Substitution | Pyrrolidine, 4-Bromobutanoic Acid | N/A | Acetonitrile, K₂CO₃ (base) | 12-24 hours | 70-85% |
| Lactone Ring-Opening | Pyrrolidine, γ-Butyrolactone | N/A | Water or polar protic solvent | 6-18 hours | 60-80% |
| Reductive Amination | Pyrrolidine, Ethyl Levulinate | Sodium triacetoxyborohydride (STAB) | Dichloromethane (DCM) | 4-12 hours | 75-90% |
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
-
Potential Cause A (Nucleophilic Substitution): The leaving group on the butanoic acid derivative is not sufficiently reactive, or the base used is not strong enough to deprotonate the pyrrolidine effectively.
-
Solution: Switch to a more reactive halo-acid (e.g., from chloro to bromo or iodo). Ensure the base (e.g., K₂CO₃, Et₃N) is anhydrous and used in sufficient excess (at least 2 equivalents).
-
-
Potential Cause B (Lactone Ring-Opening): The reaction temperature is too low, or the reaction has not been allowed to proceed for a sufficient amount of time.
-
Solution: Increase the reaction temperature, potentially to reflux, and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
Potential Cause C (Reductive Amination): The reducing agent is not active or was deactivated by moisture. The intermediate iminium ion may not have formed properly.
-
Solution: Use a fresh, high-quality reducing agent like Sodium triacetoxyborohydride (STAB), which is tolerant of mild acidity. Ensure all reagents and solvents are anhydrous. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Issue 2: Formation of Unwanted Side Products
-
Potential Cause A (All Routes): Over-alkylation of pyrrolidine or side reactions due to high temperatures.
-
Solution: Control the stoichiometry carefully by adding the alkylating agent or lactone slowly to a solution of the amine. Maintain a consistent and moderate reaction temperature.
-
-
Potential Cause B (Lactone Ring-Opening): Formation of an amide instead of the desired carboxylic acid.
-
Solution: The ring-opening of a lactone with an amine first forms an amide-alcohol. To obtain the carboxylic acid, a subsequent hydrolysis step under basic or acidic conditions is often necessary. Performing the initial reaction in water can sometimes directly yield the amino acid salt.
-
-
Potential Cause C (Reductive Amination): Reduction of the starting keto-acid before the amination can occur.
-
Solution: Use a reducing agent that is selective for the iminium ion over the ketone, such as STAB. Agents like NaBH₄ may be too reactive and reduce the ketone prematurely.
-
Issue 3: Difficulty in Product Purification
-
Potential Cause: The product is highly polar and may be difficult to separate from inorganic salts or polar starting materials.
-
Solution 1 (Crystallization): As the product is an amino acid, it may exist as a zwitterion. Adjusting the pH of the aqueous solution to the isoelectric point can cause the product to precipitate, allowing for isolation by filtration.
-
Solution 2 (Ion-Exchange Chromatography): This is a highly effective method for purifying amino acids. The crude product can be passed through a cation-exchange resin, washed, and then eluted with a basic solution (e.g., dilute ammonia).
-
Visualized Pathways and Workflows
Synthetic Pathways Overview
References
Technical Support Center: Stereoselective Pyrrolidine Synthesis
Welcome to the Technical Support Center for Stereoselective Pyrrolidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered in the stereocontrolled synthesis of pyrrolidines. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome stereoselectivity issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for controlling stereoselectivity in pyrrolidine synthesis?
A1: The main approaches to establishing stereocenters in the pyrrolidine ring can be broadly categorized into three types:
-
Catalyst-Controlled Synthesis: This strategy employs a chiral catalyst to create a chiral environment around the reactants, directing the formation of one stereoisomer over others. Common examples include metal-catalyzed reactions (e.g., using copper, silver, or iridium with chiral ligands) and organocatalyzed reactions.[1][2]
-
Substrate-Controlled Synthesis: In this approach, a chiral element is incorporated into one of the starting materials (the substrate) to direct the stereochemical outcome of the reaction. This is often achieved using a chiral auxiliary, which is a temporary chiral group that is later removed.[3][4][5] The use of readily available chiral starting materials, known as the "chiral pool," also falls under this category.
-
Reagent-Controlled Synthesis: This method involves the use of a chiral reagent to induce stereoselectivity. While less common as a standalone strategy for pyrrolidine ring formation, it can be used in conjunction with other methods for specific transformations.
Q2: How does the choice of solvent affect the stereoselectivity of my reaction?
A2: The solvent can significantly influence both diastereoselectivity and enantioselectivity. The polarity, coordinating ability, and steric bulk of the solvent can affect the stability of diastereomeric transition states and the conformation of the catalyst-substrate complex. For instance, in 1,3-dipolar cycloadditions of azomethine ylides, switching from a polar protic solvent like methanol to a more sterically hindered alcohol like isopropanol can lead to an improvement in the diastereomeric ratio. Non-coordinating solvents are often preferred in catalytic asymmetric reactions to minimize interference with the chiral catalyst.
Q3: My 1,3-dipolar cycloaddition reaction is not stereoselective. What should I do?
A3: Low stereoselectivity in [3+2] cycloadditions is a common problem. Here are a few parameters to investigate for optimization:
-
Catalyst/Ligand System: The choice of metal precursor and chiral ligand is paramount. Screening a library of ligands with varying steric and electronic properties is often the first step. For example, copper(I) and silver(I) catalysts paired with chiral bis(oxazoline) (BOX) or phosphoramidite ligands have shown great success.[1][6]
-
Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the competing diastereomeric transition states.
-
Substrate Modification: The steric and electronic properties of both the azomethine ylide precursor and the dipolarophile can impact selectivity. Introducing bulkier substituents can sometimes lead to better facial discrimination.
-
In situ vs. Pre-formed Catalyst: The method of catalyst preparation can be crucial. In some cases, pre-forming the catalyst complex before the addition of reactants can lead to more reproducible and selective results.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in a [3+2] Cycloaddition Reaction
If you are observing a low diastereomeric ratio (d.r.) in your pyrrolidine synthesis via a [3+2] cycloaddition, consider the following troubleshooting steps.
| Potential Cause | Suggested Solution |
| Suboptimal Reaction Temperature | Lower the reaction temperature. Reactions that are run at 0 °C, -20 °C, or even -78 °C often show significantly improved diastereoselectivity. |
| Inappropriate Solvent | Screen a range of solvents with varying polarities and coordinating abilities (e.g., Toluene, Dichloromethane, THF, Acetonitrile). |
| Weak Facial Bias of Substrates | Modify the substituents on the azomethine ylide or the dipolarophile to introduce greater steric hindrance, which can favor one approach over the other. |
| Lewis Acid/Catalyst Choice | The choice of Lewis acid or catalyst can influence the transition state geometry. For substrate-controlled reactions using a chiral auxiliary like a sulfinamide, different Lewis acids can even reverse the diastereoselectivity. |
Problem 2: Poor Enantioselectivity in a Catalytic Asymmetric Reaction
Low enantiomeric excess (ee) is a frequent challenge in developing new asymmetric methodologies. The following table outlines common causes and potential solutions.
| Potential Cause | Suggested Solution |
| Ineffective Chiral Ligand/Catalyst | Screen a library of chiral ligands or organocatalysts. The optimal ligand is highly substrate-dependent. Consider ligands from different classes (e.g., BOX, PyBOX, phosphoramidites, diamines).[2] |
| Incorrect Metal-to-Ligand Ratio | The stoichiometry of the metal precursor and the chiral ligand is critical. A common starting point is a 1:1.1 or 1:1.2 ratio of metal to ligand. Optimize this ratio for your specific reaction. |
| Catalyst Poisoning or Deactivation | Ensure all reagents and solvents are of high purity and are anhydrous. Reactions should be run under an inert atmosphere (e.g., Nitrogen or Argon). Impurities such as water or oxygen can deactivate many catalysts. |
| Suboptimal Catalyst Loading | While lower catalyst loadings are generally desirable, a slightly higher loading may be necessary to achieve high enantioselectivity, especially during the optimization phase. |
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the performance of different catalytic systems in the asymmetric 1,3-dipolar cycloaddition for the synthesis of functionalized pyrrolidines.
| Catalyst System | Dipolarophile | Solvent | Temp (°C) | Yield (%) | d.r. | ee (%) |
| Cu(I) / (R,R)-Ph-BOX | N-Phenylmaleimide | Toluene | RT | 95 | >95:5 | 98 |
| Ag(I) / Phosphoramidite Ligand | (E)-β-Nitrostyrene | Toluene | RT | 85 | 90:10 | 92 |
| Organocatalyst (Proline derivative) | Cinnamaldehyde | DMSO | RT | 92 | 85:15 | 95 |
Note: The data presented here are representative and have been compiled from various literature sources for illustrative purposes. Actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
This protocol describes a general procedure for the synthesis of chiral pyrrolidines using a copper(I) catalyst with a chiral bis(oxazoline) (BOX) ligand.
Materials:
-
Copper(I) trifluoromethanesulfonate toluene complex (CuOTf)₂·C₇H₈
-
(R,R)-Ph-BOX ligand
-
Anhydrous Toluene
-
Azomethine ylide precursor (e.g., an imine of a glycine ester)
-
Dipolarophile (e.g., N-phenylmaleimide)
-
Triethylamine (Et₃N)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add Cu(OTf)₂·C₇H₈ (5 mol%) and the (R,R)-Ph-BOX ligand (5.5 mol%).
-
Add anhydrous toluene and stir the mixture at room temperature for 1 hour to allow for the formation of the catalyst complex.
-
Add the dipolarophile (1.0 equiv) to the reaction mixture, followed by the azomethine ylide precursor (1.2 equiv).
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Add triethylamine (10 mol%) dropwise to the stirring solution. The triethylamine acts as a base to generate the azomethine ylide in situ.
-
Stir the reaction mixture at the same temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral pyrrolidine.
Protocol 2: Diastereoselective Synthesis using a Sulfinamide Chiral Auxiliary
This protocol outlines a general method for the diastereoselective addition of a nucleophile to a chiral N-tert-butanesulfinylimine, a key step in many pyrrolidine syntheses.
Materials:
-
Chiral N-tert-butanesulfinylimine (1.0 equiv)
-
Anhydrous solvent (e.g., THF or Diethyl Ether)
-
Nucleophile (e.g., a Grignard reagent or an enolate)
-
Lewis acid (optional, e.g., Ti(OEt)₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the chiral N-tert-butanesulfinylimine and the anhydrous solvent.
-
If a Lewis acid is used, add it at this stage and stir for a short period to allow for coordination.
-
Cool the reaction mixture to a low temperature (typically -78 °C).
-
Slowly add the nucleophile to the reaction mixture.
-
Stir the reaction at -78 °C and monitor by TLC until the starting sulfinylimine is consumed.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy.
-
Purify the product by flash column chromatography. The sulfinyl auxiliary can then be removed in a subsequent step (e.g., with HCl in methanol) to yield the chiral amine.
Visualizations
Caption: A decision-making workflow for selecting a stereocontrol strategy.
Caption: A simplified catalytic cycle for a Cu(I)-catalyzed [3+2] cycloaddition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of aryl-sulfinamides in the synthesis of N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Production of 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and scalable method is the N-alkylation of pyrrolidine with a suitable 4-carbon electrophile, typically an ester of 4-halobutanoic acid (e.g., ethyl 4-bromobutanoate), followed by ester hydrolysis and salt formation with hydrochloric acid.
Q2: What are the critical process parameters to monitor during the N-alkylation step?
A2: Key parameters include reaction temperature, stoichiometry of reactants, choice of base and solvent, and reaction time. Careful control of these variables is crucial for maximizing yield and minimizing impurity formation.
Q3: How can I minimize the formation of impurities during the synthesis?
A3: To reduce impurities, ensure the quality of your starting materials. Use of an appropriate base (e.g., K₂CO₃, Et₃N) is critical to neutralize the generated acid without causing side reactions. Maintaining the optimal reaction temperature can prevent the degradation of reactants and products. Proper work-up and purification steps, such as acid-base extraction and recrystallization, are also essential.
Q4: What is the best method for isolating the final hydrochloride salt?
A4: After hydrolysis of the intermediate ester, the free base of 4-(Pyrrolidin-1-yl)butanoic acid can be isolated. The hydrochloride salt is then typically formed by dissolving the free base in a suitable solvent (e.g., isopropanol, diethyl ether) and adding a solution of hydrochloric acid. The salt usually precipitates and can be collected by filtration.
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inefficient Alkylation | Ensure the reaction temperature is optimal. For N-alkylation with alkyl bromides, temperatures between 60-100°C in a solvent like DMF or acetonitrile are often effective. Consider adding a catalytic amount of potassium iodide (KI) to facilitate the reaction with alkyl chlorides or bromides. |
| Decomposition of Reactants or Product | Avoid excessively high temperatures or prolonged reaction times. Ensure the base used is not too strong, which could promote elimination side reactions of the alkyl halide. |
| Poor Quality Starting Materials | Verify the purity of pyrrolidine and the 4-halobutanoic acid ester using appropriate analytical techniques (e.g., NMR, GC-MS) before starting the reaction. |
| Suboptimal Work-up Procedure | During acid-base extraction, ensure the pH of the aqueous layer is adjusted correctly to fully protonate the amine for extraction into the aqueous phase, and then basified sufficiently to extract the free base into the organic phase. |
Presence of Impurities in the Final Product
| Impurity Type | Potential Source | Mitigation Strategy |
| Unreacted Pyrrolidine | Incomplete reaction or incorrect stoichiometry. | Increase the equivalents of the alkylating agent or prolong the reaction time. Unreacted pyrrolidine can be removed during the acidic wash step of the work-up. |
| Unreacted 4-Halobutanoic Acid Ester | Incomplete reaction. | Drive the reaction to completion by optimizing conditions. This impurity can be removed by washing the organic layer with a basic aqueous solution during work-up. |
| Over-alkylation Products | While less common with a secondary amine like pyrrolidine, side reactions can occur. | Careful control of stoichiometry and reaction temperature can minimize side product formation. |
| Solvent Residues | Inefficient drying of the final product. | Dry the product under vacuum at an appropriate temperature for a sufficient amount of time. |
Experimental Protocols
Synthesis of Ethyl 4-(Pyrrolidin-1-yl)butanoate (Intermediate)
-
To a solution of pyrrolidine (1.0 eq) and potassium carbonate (1.5 eq) in acetonitrile (10 volumes), add ethyl 4-bromobutanoate (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-(pyrrolidin-1-yl)butanoate.
Hydrolysis and Salt Formation
-
Dissolve the crude ester in a mixture of ethanol (5 volumes) and a 2 M aqueous solution of sodium hydroxide (3.0 eq).
-
Stir the mixture at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Neutralize the reaction mixture to pH 7 with 1 M HCl.
-
Extract the aqueous layer with dichloromethane to remove any non-polar impurities.
-
Adjust the pH of the aqueous layer to approximately 3-4 with concentrated HCl.
-
Concentrate the aqueous layer under reduced pressure to obtain the crude this compound.
-
Recrystallize the crude product from a suitable solvent system, such as isopropanol/diethyl ether, to yield the pure product.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low product yield.
Validation & Comparative
Comparative Purity Analysis of 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride via High-Performance Liquid Chromatography
A detailed guide for researchers, scientists, and drug development professionals on the validation of 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride purity, with a comparative look at its structural analogs, supported by a comprehensive HPLC methodology.
This guide provides a framework for the purity assessment of this compound, a key building block in pharmaceutical research and development. By employing a robust High-Performance Liquid Chromatography (HPLC) method, this document outlines a protocol for achieving accurate purity determination and offers a comparative analysis with two commercially available structural analogs: 4-(Piperidin-1-yl)butanoic acid hydrochloride and 4-(Morpholin-1-yl)butanoic acid. The presented data and methodologies are intended to assist researchers in making informed decisions regarding the quality and suitability of these reagents for their specific applications.
Comparative Purity Overview
The purity of this compound and its analogs is a critical parameter that can significantly impact experimental outcomes and the quality of synthesized target molecules. Commercially available batches of these compounds typically exhibit high purity levels. The following table summarizes expected purity data based on typical supplier specifications and analytical validation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity (by HPLC) |
| 4-(Pyrrolidin-1-yl)butanoic acid HCl | C₈H₁₆ClNO₂ | 193.67 | ≥ 98.0% |
| 4-(Piperidin-1-yl)butanoic acid HCl | C₉H₁₈ClNO₂ | 207.70 | ≥ 97.0% |
| 4-(Morpholin-1-yl)butanoic acid | C₈H₁₅NO₃ | 173.21 | ≥ 98.0% |
Experimental Protocol: HPLC Purity Validation
The accurate determination of purity for these polar, zwitterionic compounds requires a specialized HPLC method to ensure adequate retention and separation from potential impurities. A mixed-mode chromatographic approach is recommended.
Objective: To develop and validate an HPLC method for the quantitative determination of the purity of this compound and its analogs, and to separate the main component from potential process-related impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: Mixed-Mode C18 with embedded polar groups (e.g., Luna Omega Polar C18, Acclaim Mixed-Mode WAX-1) or a dedicated mixed-mode column (e.g., Primesep 200), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 20.0 50 25.0 95 30.0 95 31.0 5 | 35.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.
Potential Process-Related Impurities: The synthesis of 4-(Pyrrolidin-1-yl)butanoic acid typically involves the reaction of γ-butyrolactone with pyrrolidine. Potential impurities could include unreacted starting materials or by-products. This HPLC method is designed to separate the main analyte from such potential impurities.
Workflow and Pathway Diagrams
To visually represent the experimental and logical processes, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for HPLC purity validation.
Comparing the efficacy of "4-(Pyrrolidin-1-yl)butanoic acid hydrochloride" with other GABA receptor modulators
Disclaimer: Initial literature searches did not yield specific data on "4-(Pyrrolidin-1-yl)butanoic acid hydrochloride" as a direct modulator of GABA receptors. Therefore, this guide provides a comparative analysis of well-characterized GABA receptor modulators—Diazepam, Phenobarbital, Baclofen, and Gabapentin—to serve as a framework for evaluating novel compounds. These selected agents represent different classes of molecules that interact with the GABAergic system through distinct mechanisms.
This document is intended for researchers, scientists, and drug development professionals, providing a comparative overview of the efficacy of these selected GABA receptor modulators, supported by experimental data and detailed methodologies.
Overview of Selected GABA Receptor Modulators
The GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system, is a critical target for therapeutics aimed at treating a range of disorders, including anxiety, epilepsy, and spasticity. The efficacy of drugs targeting this system is determined by their specific mechanism of action, binding affinity, and receptor subtype selectivity.
-
Diazepam: A classic benzodiazepine, Diazepam acts as a positive allosteric modulator (PAM) of GABAA receptors. It binds to the benzodiazepine site, a distinct site from the GABA binding pocket, and enhances the effect of GABA by increasing the frequency of chloride channel opening.[1] This leads to hyperpolarization of the neuron, producing sedative and anxiolytic effects.[2][3]
-
Phenobarbital: A member of the barbiturate class, Phenobarbital also positively modulates GABAA receptors but at a different allosteric site than benzodiazepines.[4][5] It increases the duration of chloride channel opening and, at higher concentrations, can directly activate the receptor, contributing to its sedative-hypnotic and anticonvulsant properties.[6][7]
-
Baclofen: Baclofen is a selective agonist for GABAB receptors, which are metabotropic G-protein coupled receptors.[8][9] Its activation leads to downstream effects, including the inhibition of adenylyl cyclase and the modulation of K+ and Ca2+ channels, resulting in a slow and prolonged inhibitory signal.
-
Gabapentin: Although structurally a GABA analog, Gabapentin does not bind to GABA receptors or their modulatory sites.[10][11] Its mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters.[12][13]
Comparative Efficacy and Binding Affinity
The following tables summarize the quantitative data for the selected GABA receptor modulators, providing a basis for comparing their potency and receptor interactions.
Table 1: Binding Affinity (Ki) and Potency (IC50) of Selected GABA Receptor Modulators
| Compound | Receptor Target | Radioligand | Ki (nM) | IC50 | Reference(s) |
| Diazepam | GABAA (Benzodiazepine Site) | [3H]Flunitrazepam | 1.3 - 17 | Varies by subtype | [14][15] |
| Phenobarbital | GABAA (Barbiturate Site) | [35S]TBPS | ~2,000 | Varies | [16] |
| Baclofen | GABAB | [3H]Baclofen | 40 | 40 nM | [17] |
| Gabapentin | α2δ-1 subunit of VGCC | [3H]Gabapentin | ~140 | - | [10] |
Table 2: Efficacy (EC50) of Selected GABA Receptor Modulators
| Compound | Assay | Measured Effect | EC50 | Reference(s) |
| Diazepam | Electrophysiology | Potentiation of GABA-evoked Cl- current | ~54 µM (for GABA) | [18] |
| Phenobarbital | Electrophysiology | Direct activation of Cl- current | 3.0 mM | [7] |
| Baclofen | [35S]GTPγS binding | G-protein activation | 2.1 - 3.1 µM | [15] |
| Gabapentin | N/A | Indirect modulation of neurotransmitter release | N/A | [11] |
Table 3: GABAA Receptor α Subunit Selectivity for Diazepam
| α Subtype | Ki (nM) for [3H]Flunitrazepam Binding |
| α1 | 16.1 |
| α2 | 16.9 |
| α3 | 17.0 |
| α5 | 14.9 |
| α4, α6 | >10,000 (insensitive) |
| Data compiled from multiple sources, including[15]. |
Phenobarbital exhibits minimal subunit specificity for GABAA receptors.[4][5] Baclofen is selective for GABAB receptors, and while subtypes of GABAB receptors are thought to exist, pharmacologically distinct profiles for baclofen are not well-defined.[8] Gabapentin's binding to the α2δ-1 subunit of voltage-gated calcium channels is its primary mechanism of therapeutic action.[12]
Experimental Protocols
Radioligand Binding Assay for GABAA Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for the benzodiazepine binding site on the GABAA receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Radioligand: [3H]Flunitrazepam
-
Membrane Preparation: Rat or mouse whole brain membranes, or membranes from cell lines expressing recombinant GABAA receptors.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: Serial dilutions of the compound of interest.
-
Non-specific Binding Control: High concentration of a known non-radiolabeled ligand (e.g., Diazepam).
-
Glass fiber filters (e.g., GF/C) pre-soaked in polyethylenimine (PEI).
-
Scintillation vials and scintillation cocktail.
-
Filtration apparatus and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous GABA.[19][20] Resuspend the final pellet in binding buffer to a protein concentration of 0.1-0.2 mg/mL.[20]
-
Assay Setup: In a 96-well plate, add the membrane preparation, varying concentrations of the test compound, and a fixed concentration of [3H]Flunitrazepam (typically at or below its Kd).[21]
-
Incubation: Incubate the plate at 4°C for 45-60 minutes to allow binding to reach equilibrium.[20]
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[22]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiological Assay for GABAA Receptor Modulation
Objective: To measure the effect of a test compound on GABA-evoked chloride currents in cells expressing GABAA receptors using whole-cell patch-clamp electrophysiology.
Materials:
-
Cell line expressing specific GABAA receptor subtypes (e.g., HEK293 cells).
-
External recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose).
-
Internal pipette solution (e.g., containing CsCl, MgCl2, EGTA, HEPES, ATP).
-
GABA stock solution.
-
Test compound stock solution.
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
Procedure:
-
Cell Culture: Plate cells expressing the GABAA receptor subtype of interest onto glass coverslips.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ) with the cell membrane.
-
Rupture the membrane to achieve whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Drug Application:
-
Establish a baseline GABA-evoked current by applying a low concentration of GABA (e.g., EC10-EC20).[23]
-
Co-apply the test compound at various concentrations with the same concentration of GABA.
-
Perform a washout step by perfusing with the external solution alone.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked current in the absence and presence of the test compound.
-
Calculate the percentage potentiation or inhibition of the GABA response by the test compound.
-
Construct a dose-response curve and determine the EC50 (for potentiation) or IC50 (for inhibition) of the test compound.
-
Visualizations
The following diagrams illustrate key concepts related to GABA receptor modulation and the experimental workflows used to study these interactions.
GABAergic Synaptic Transmission Pathway
Radioligand Binding Assay Workflow
References
- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 2. Frontiers | GABAA receptor subtypes and benzodiazepine use, misuse, and abuse [frontiersin.org]
- 3. Diazepam - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Established and emerging GABAA receptor pharmacotherapy for epilepsy [frontiersin.org]
- 5. Established and emerging GABAA receptor pharmacotherapy for epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABAA Receptors, Seizures, and Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A physiological role for GABAB receptors and the effects of baclofen in the mammalian central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Review of the Potential Mechanisms of Action of Baclofen in Alcohol Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gabapentin - Wikipedia [en.wikipedia.org]
- 11. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. resources.tocris.com [resources.tocris.com]
- 16. Chronic phenobarbital administration affects GABA and benzodiazepine receptors in the brain and periphery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jneurosci.org [jneurosci.org]
- 19. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PDSP - GABA [kidbdev.med.unc.edu]
- 21. researchgate.net [researchgate.net]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. benchchem.com [benchchem.com]
"4-(Pyrrolidin-1-yl)butanoic acid hydrochloride" versus other pyrrolidine derivatives in biological assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of four prominent racetam-class pyrrolidine derivatives: Piracetam, Aniracetam, Oxiracetam, and Phenylpiracetam. These synthetic nootropic agents are widely studied for their potential to enhance cognitive function and provide neuroprotection. This document summarizes their performance in key biological assays, details experimental methodologies, and illustrates their proposed mechanisms of action.
Introduction to Racetam-Class Nootropics
The racetam family of drugs are synthetic compounds characterized by a shared 2-oxopyrrolidine nucleus.[1] Developed in the 1960s, Piracetam was the first of this class and is a cyclic derivative of the neurotransmitter GABA.[2] While their precise mechanisms are still under investigation, racetams are known to modulate neurotransmitter systems, particularly the cholinergic and glutamatergic systems, and enhance neuronal plasticity.[3][4] This guide focuses on a comparative analysis of Piracetam and three of its more potent analogues: Aniracetam, Oxiracetam, and Phenylpiracetam.
Comparative Efficacy in Preclinical Models
The cognitive-enhancing effects of these racetams have been evaluated in various animal models of learning and memory. The Morris Water Maze (MWM) and the Passive Avoidance Test (PAT) are two of the most common assays used to assess spatial learning and memory.
Morris Water Maze (MWM)
The MWM is a test of spatial learning and memory in which rodents must find a hidden platform in a pool of water, using distal cues. A shorter escape latency indicates better spatial learning.
| Compound | Dosage (mg/kg, i.p.) | Animal Model | Key Findings |
| Piracetam | 100 | Rats | Facilitated learning in animal models.[5] |
| Aniracetam | 100 | Rats | Improved performance in a radial arm maze, a spatial memory task.[6] |
| Oxiracetam | 10 | Rats | More effective than Piracetam in a T-maze test, another spatial learning assay.[5] |
| Phenylpiracetam | Not Specified | Not Specified | Reported to be up to 60 times more potent than Piracetam, suggesting significant effects on cognitive tasks like the MWM.[7] |
Passive Avoidance Test (PAT)
The PAT is a fear-motivated test that assesses learning and memory. Animals learn to avoid an environment in which they previously received an aversive stimulus. A longer step-through latency indicates improved memory retention.
| Compound | Dosage (mg/kg) | Animal Model | Key Findings |
| Piracetam | 100 (i.p.) | Rats | More effective than Oxiracetam in the active avoidance test, a related paradigm.[5] |
| Aniracetam | 50 (p.o.) | Rats | Significantly ameliorated scopolamine-induced amnesia, with 53% of treated rats exhibiting correct passive avoidance responding compared to 9% of the vehicle group.[8] |
| Oxiracetam | 30 and 100 (i.p.) | Aged Rats | Distinctly improved step-down retention performance, whereas Piracetam had no effect.[9] |
| Phenylpiracetam | Not Specified | Not Specified | Exhibits anti-amnesic properties, suggesting efficacy in the PAT.[7] |
Mechanisms of Action
The primary mechanisms of action for racetams are believed to involve the positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and the enhancement of cholinergic neurotransmission.
AMPA Receptor Modulation
Racetams bind to a site on AMPA receptors, enhancing their response to the excitatory neurotransmitter glutamate. This potentiation of glutamatergic signaling is thought to be a key mechanism underlying their effects on synaptic plasticity, learning, and memory.[10][11] Aniracetam, in particular, is known for its potent modulation of AMPA receptors.[12]
Cholinergic System Modulation
Racetams have also been shown to enhance cholinergic neurotransmission. They can increase the density of muscarinic acetylcholine receptors and potentiate high-affinity choline uptake, leading to increased acetylcholine utilization, particularly in the hippocampus.[2][13] This is significant as the cholinergic system plays a crucial role in attention, learning, and memory.
Experimental Protocols
Morris Water Maze (MWM)
Objective: To assess spatial learning and memory.
Apparatus:
-
A circular pool (approximately 1.5-2 m in diameter) filled with opaque water.
-
An escape platform submerged just below the water's surface.
-
A video tracking system to record the animal's swim path and latency to find the platform.
Procedure:
-
Acquisition Phase:
-
Animals are given multiple trials per day for several consecutive days to learn the location of the hidden platform.
-
Each trial begins with placing the animal in the water at a different starting position.
-
The time taken to find the platform (escape latency) is recorded.
-
-
Probe Trial:
-
24 hours after the last acquisition trial, the platform is removed from the pool.
-
The animal is allowed to swim freely for a set period (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
Passive Avoidance Test (PAT)
Objective: To assess fear-motivated learning and memory.
Apparatus:
-
A two-compartment box with a light and a dark chamber, separated by a guillotine door.
-
The dark chamber has an electrified grid floor.
Procedure:
-
Training (Acquisition) Phase:
-
The animal is placed in the light compartment.
-
When the animal enters the dark compartment, the door closes, and a mild foot shock is delivered.
-
-
Retention (Testing) Phase:
-
Typically 24 hours after training, the animal is returned to the light compartment.
-
The latency to enter the dark compartment (step-through latency) is measured. A longer latency indicates better memory of the aversive event.
-
AMPA Receptor Binding Assay
Objective: To determine the binding affinity of racetams to AMPA receptors.
Materials:
-
Rat brain cortical membranes (source of AMPA receptors).
-
Radiolabeled AMPA agonist (e.g., [³H]AMPA).
-
Test compounds (Piracetam, Aniracetam, Oxiracetam, Phenylpiracetam) at various concentrations.
-
Incubation buffer and filtration apparatus.
Procedure:
-
Incubation:
-
Brain membranes are incubated with the radiolabeled ligand and varying concentrations of the test compound.
-
-
Filtration:
-
The incubation mixture is rapidly filtered to separate bound from unbound radioligand.
-
-
Quantification:
-
The amount of radioactivity on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀), which is then used to calculate the binding affinity (Ki).
-
Conclusion
Piracetam, Aniracetam, Oxiracetam, and Phenylpiracetam are pyrrolidine derivatives that have demonstrated cognitive-enhancing effects in a variety of preclinical models. While they share a common mechanism of modulating the glutamatergic and cholinergic systems, they exhibit differences in potency and specific behavioral effects. Aniracetam and Oxiracetam appear to be more potent than Piracetam, with Phenylpiracetam being the most potent of the four. The choice of compound for further research and development will depend on the specific therapeutic target and desired pharmacological profile. This guide provides a foundational comparison to aid in this selection process.
References
- 1. Physiological signature of a novel potentiator of AMPA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of oxiracetam and piracetam on central cholinergic mechanisms and active-avoidance acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cereflexlabs.com [cereflexlabs.com]
- 4. Nootropic drugs and brain cholinergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [A comparative study of the nootropic properties of piracetam and oxiracetam] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aniracetam improves radial maze performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wisepowder.com [wisepowder.com]
- 8. Aniracetam reverses memory impairment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of oxiracetam on learning and memory in animals: comparison with piracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AMPA RECEPTOR POTENTIATORS: FROM DRUG DESIGN TO COGNITIVE ENHANCEMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. Effects of Smart Drugs on Cholinergic System and Non-Neuronal Acetylcholine in the Mouse Hippocampus: Histopathological Approach - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 4-(Pyrrolidin-1-yl)butanoic Acid Analogs as GABA Uptake Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-(Pyrrolidin-1-yl)butanoic acid analogs, with a primary focus on their activity as inhibitors of γ-aminobutyric acid (GABA) transporters (GATs). By modulating the levels of the principal inhibitory neurotransmitter in the central nervous system, these compounds hold therapeutic potential for neurological disorders such as epilepsy and anxiety. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated pathways and workflows.
Introduction to 4-(Pyrrolidin-1-yl)butanoic Acid Analogs and GABA Transporters
GABA is the main inhibitory neurotransmitter in the mammalian central nervous system. Its action is terminated by its reuptake from the synaptic cleft by four distinct GABA transporters: GAT1, GAT2, GAT3, and BGT1 (betaine/GABA transporter 1). Inhibition of these transporters prolongs the presence of GABA in the synapse, thereby enhancing GABAergic neurotransmission. This mechanism is a validated therapeutic strategy for conditions characterized by neuronal hyperexcitability.
The 4-(Pyrrolidin-1-yl)butanoic acid scaffold represents a class of compounds that can be systematically modified to explore their interaction with GABA transporters. The core structure consists of a pyrrolidine ring, a butanoic acid chain, and a position for substitution on the pyrrolidine nitrogen. Understanding the relationship between structural modifications and inhibitory activity is crucial for the rational design of potent and selective GAT inhibitors.
Structure-Activity Relationship Analysis
While a comprehensive SAR study specifically on 4-(Pyrrolidin-1-yl)butanoic acid analogs is not extensively documented in publicly available literature, valuable insights can be extrapolated from studies on structurally related N-substituted pyrrolidine-2-acetic acid and proline derivatives. These studies reveal key structural features that govern the potency and selectivity of these compounds for the different GABA transporter subtypes.
The general pharmacophore for GAT inhibitors based on the pyrrolidine scaffold includes a central pyrrolidine ring, a carboxylic acid moiety, and a lipophilic N-substituent.
Key SAR Observations:
-
The Pyrrolidine Ring and Carboxylic Acid Moiety : The pyrrolidine ring serves as a constrained bioisostere of the GABA backbone. The presence and position of the carboxylic acid group are critical for interaction with the transporter. For pyrrolidine-2-alkanoic acids, the (S)-configuration at the C-2 position is generally preferred for potent GAT1 inhibition, while the (4R)-configuration at the C-4 position can be important for GAT3 activity.[1]
-
The N-Substituent : The nature of the substituent on the pyrrolidine nitrogen is a major determinant of potency and selectivity. Large, lipophilic N-substituents are generally required for high affinity.
-
Arylalkyl and Diarylalkyl Groups : N-substituents incorporating bulky aromatic or heteroaromatic rings, often connected by an alkyl or alkenyl linker, have been shown to significantly enhance inhibitory activity at GAT1. For instance, derivatives with a 4,4-diphenylbut-3-en-1-yl or a 4,4-bis(3-methyl-2-thienyl)-3-butenyl moiety exhibit potent GAT1 inhibition.[2]
-
Trityl and Related Groups : The introduction of a trityl (triphenylmethyl) or a related tris(4-methoxyphenyl)methoxy]ethyl group on the nitrogen atom can confer high affinity and, in some cases, selectivity for GAT3.[2]
-
-
The Alkyl Chain Length : While direct SAR on the butanoic acid chain of the title compound is limited, studies on homologous pyrrolidine-2-alkanoic acids suggest that the distance between the pyrrolidine ring and the carboxylic acid can influence activity. The acetic acid side chain (n=1) has been well-studied, and it is plausible that extending this to a butanoic acid chain (n=3) would alter the positioning of the key pharmacophoric elements within the transporter's binding site, thereby affecting potency and selectivity.
Comparative Data on Pyrrolidine-Based GAT Inhibitors
The following table summarizes the inhibitory activities of a selection of N-substituted pyrrolidine-2-acetic acid analogs, which serve as close structural relatives to the 4-(pyrrolidin-1-yl)butanoic acid series. This data provides a basis for understanding the impact of N-substituents on GAT inhibition.
| Compound ID | N-Substituent | GAT-1 IC50 (µM) | GAT-3 IC50 (µM) | Reference |
| (S)-4b | 4,4-Diphenylbut-3-en-1-yl | 0.396 | >100 | [2] |
| (S)-4c | 4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-yl | 0.343 | >100 | [2] |
| (R)-4d | 2-[Tris(4-methoxyphenyl)methoxy]ethyl | 62 | 3.1 | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of GABA uptake inhibitors.
In Vitro GABA Uptake Assay
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells expressing a specific GABA transporter subtype.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK-293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are transiently or stably transfected with plasmids encoding the desired human or mouse GABA transporter subtype (e.g., hGAT1, mGAT1, mGAT3) using a suitable transfection reagent.
2. [³H]GABA Uptake Assay:
-
Transfected cells are seeded into 96-well plates and grown to confluence.
-
On the day of the assay, the growth medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution).
-
Cells are pre-incubated for 10-20 minutes with varying concentrations of the test compound or vehicle.
-
Uptake is initiated by adding a solution containing a fixed concentration of [³H]GABA (e.g., 10-50 nM) and the test compound.
-
The incubation is carried out for a specific duration (e.g., 10-20 minutes) at room temperature, ensuring the uptake is within the linear range.
-
The uptake is terminated by rapidly washing the cells multiple times with ice-cold assay buffer.
-
The cells are then lysed, and the radioactivity is measured using a scintillation counter.
3. Data Analysis:
-
Non-specific uptake is determined in the presence of a high concentration of a potent GAT inhibitor (e.g., tiagabine).
-
Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
GABA Transporter Binding Assay
This assay measures the affinity of a test compound for the GABA transporter by assessing its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Brain tissue (e.g., rat cortex) or cells expressing the target GABA transporter are homogenized in a suitable buffer.
-
The homogenate is centrifuged at a low speed to remove nuclei and cell debris.
-
The supernatant is then centrifuged at a high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in the binding buffer.
2. Radioligand Binding Assay:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]tiagabine for GAT1) and varying concentrations of the test compound.
-
The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled GAT inhibitor.
-
The binding reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
3. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizations
Signaling Pathway of GABAergic Neurotransmission
References
- 1. Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of GABA-A Receptor Modulators: Focus on 4-Phenylbutyrate (4-PBA)
An important note on the requested compound: Initial searches for "4-(Pyrrolidin-1-yl)butanoic acid hydrochloride" did not yield sufficient scientific literature regarding its cross-reactivity or specific biological activity. The available information is limited to its chemical structure and commercial availability for research purposes[1][2].
Given the lack of data on the specified molecule, this guide will focus on a structurally related and well-characterized compound, 4-Phenylbutyrate (4-PBA) . 4-PBA has been investigated for its role as a chemical chaperone and its effects on the GABA-A receptor system, which is a critical target in neuroscience and drug development. This comparative guide will provide an overview of 4-PBA's interaction with GABA-A receptors, compare it with other GABA-A receptor modulators, and detail relevant experimental protocols for an audience of researchers, scientists, and drug development professionals.
Introduction to 4-Phenylbutyrate (4-PBA) and GABA-A Receptors
4-Phenylbutyrate (4-PBA) is a histone deacetylase inhibitor and chemical chaperone that has been shown to reduce endoplasmic reticulum (ER) stress[3]. In the context of neuroscience, 4-PBA has demonstrated the ability to modulate the function of γ-aminobutyric acid type A (GABA-A) receptors. Specifically, it has been shown to increase the trafficking and surface expression of wildtype GABA-A receptor subunits, particularly in the context of genetic mutations that can cause conditions like Dravet syndrome[4]. This activity can lead to an increased GABA-evoked current and a reduction in seizure activity, highlighting its therapeutic potential[4][5].
GABA-A receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system. These ligand-gated ion channels are pentameric structures assembled from a variety of subunits (e.g., α, β, γ). The specific subunit composition determines the receptor's pharmacological properties, including its affinity for GABA and various modulatory drugs.
Comparative Analysis of GABA-A Receptor Activity
For comparison, other compounds that modulate GABA-A receptors, such as benzodiazepines (e.g., Diazepam) and barbiturates (e.g., Phenobarbital), act at distinct allosteric sites on the receptor complex. The following table summarizes the activity of 4-PBA in comparison to these classical GABA-A receptor modulators.
| Compound | Primary Mechanism of Action | Effect on GABA-A Receptor | Primary Therapeutic Use |
| 4-Phenylbutyrate (4-PBA) | Chemical chaperone; Histone deacetylase inhibitor | Increases trafficking and surface expression of GABA-A receptors, leading to enhanced GABA-evoked currents.[4][5] | Urea cycle disorders; Investigational for certain genetic epilepsies.[5] |
| Diazepam | Positive allosteric modulator | Increases the frequency of channel opening in the presence of GABA. | Anxiety, seizures, muscle spasms. |
| Phenobarbital | Positive allosteric modulator; Direct agonist at high concentrations | Increases the duration of channel opening in the presence of GABA. | Seizures. |
| Muscimol | Direct agonist | Directly binds to the GABA binding site and activates the receptor. | Research tool.[6] |
Experimental Protocols
To assess the cross-reactivity and functional effects of compounds on GABA-A receptors, several key experiments are typically performed.
Patch-Clamp Electrophysiology
This is the gold-standard method for studying ion channel function, including GABA-A receptors.
-
Objective: To measure the ion currents flowing through GABA-A receptors in response to GABA and to determine how a test compound modulates these currents.
-
Cell Preparation: Human Embryonic Kidney (HEK) 293T cells are commonly used due to their low endogenous ion channel expression. Cells are transiently transfected with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2S)[5].
-
Recording: Whole-cell patch-clamp recordings are performed. The cell membrane is held at a specific voltage (e.g., -60 mV), and a solution containing GABA is applied to elicit a current. The test compound is then co-applied with GABA to observe any modulation of the current.
-
Data Analysis: Changes in the amplitude, activation, and deactivation kinetics of the GABA-evoked currents in the presence of the test compound are quantified. For example, studies on 4-PBA have shown an increased amplitude of GABA-A receptor currents in cells expressing certain mutations[5].
Radioligand Binding Assays
These assays are used to determine if a compound binds to a specific receptor and to measure its binding affinity.
-
Objective: To assess the direct binding of a test compound to GABA-A receptors or its ability to displace a known radiolabeled ligand.
-
Preparation: Cell membranes expressing the target GABA-A receptor subtype are prepared.
-
Assay: The membranes are incubated with a radiolabeled ligand that binds to a specific site on the GABA-A receptor (e.g., [3H]muscimol for the GABA site, [3H]flunitrazepam for the benzodiazepine site). The test compound is added at various concentrations to compete with the radioligand.
-
Data Analysis: The amount of radioactivity bound to the membranes is measured. A decrease in bound radioactivity with increasing concentrations of the test compound indicates binding. The data is used to calculate the inhibition constant (Ki), which reflects the binding affinity of the test compound.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the GABA-A receptor signaling pathway and a typical experimental workflow for assessing compound activity.
Caption: Simplified signaling pathway of a GABAergic synapse.
Caption: Workflow for patch-clamp analysis of GABA-A receptor modulators.
References
- 1. scbt.com [scbt.com]
- 2. 4-Pyrrolidin-1-ylbutanoic acid chloride | C8H15ClNO2- | CID 23004671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4PBA strongly attenuates endoplasmic reticulum stress, fibrosis, and mitochondrial apoptosis markers in cyclosporine treated human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-phenylbutyrate promoted wildtype GABAA receptor trafficking, reduced Endoplasmic reticulum stress and mitigated seizures in Gabrg2+/Q390X mice associated with Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The use of GABA(A) receptors expressed in neural precursor cells for cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrrolidine-Based Compounds: A Comparative Guide to In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Its unique stereochemical and physicochemical properties make it a versatile scaffold for designing novel therapeutics across various disease areas, including cancer, inflammation, and neurological disorders. This guide provides a comparative analysis of the in vitro and in vivo efficacy of select pyrrolidine-based compounds, supported by experimental data and detailed protocols to aid in research and development.
Data Presentation: Quantitative Efficacy of Pyrrolidine Derivatives
The following tables summarize the quantitative data for various classes of pyrrolidine-based compounds, showcasing their potency in different therapeutic areas.
Anticancer Activity
| Compound Class | Target/Cell Line | In Vitro Efficacy (IC50/Ki) | In Vivo Efficacy | Reference |
| Spirooxindole Pyrrolidine Hybrids | A549 (Lung Cancer) | 1.2 µM - 3.48 µM | Not Specified | [1] |
| Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives | PPC-1 (Prostate Cancer), IGR39 (Melanoma) | EC50: 2.5–20.2 µM | Not Specified | [2][3] |
| Pyrrolidine-based CXCR4 Antagonist (Compound 46) | CXCR4 Receptor | IC50 = 79 nM (binding affinity), IC50 = 0.25 nM (calcium flux inhibition) | Marked efficacy in a mouse cancer metastasis model | [4] |
| Thiosemicarbazone Pyrrolidine–Copper(II) Complexes | SW480 (Colon Cancer) | IC50 = 0.99 ± 0.09 µM | Not Specified | [5] |
Anti-inflammatory Activity
| Compound Class | Target | In Vitro Efficacy (IC50) | In Vivo Efficacy | Reference |
| N-substituted Pyrrolidine-2,5-dione Derivatives (Compound 13e) | COX-2 | 0.98 µM | Significant inhibition of carrageenan-induced paw edema | [6] |
| Tacrine-Pyrrolidine Hybrids (Compound 36) | Not Specified | Not Specified | Significant % inhibition of edema in carrageenan and arachidonic acid-induced models | [7] |
Enzyme Inhibition
| Compound Class | Target Enzyme | In Vitro Efficacy (Ki/IC50) | In Vivo Efficacy | Reference |
| Pyrrolidine-based Hybrids (Compound 6b) | hCAII | Ki = 75.79 ± 2.83 nM | Not Specified | [8] |
| Pyrrolidine-based Hybrids (Compound 6b) | AChE | Ki = 43.17 ± 10.44 nM | Not Specified | [8] |
| Tacrine-Pyrrolidine Hybrids (Compound 38) | eeAChE | IC50 = 16 nM | Significant decline in AChE and BChE potentials in hippocampus and cortical tissues of transgenic animal models | [7] |
Antimicrobial Activity
| Compound Class | Target Organism | In Vitro Efficacy (MIC) | In Vivo Efficacy | Reference |
| Pyrrolidine-Thiazole Derivatives (Compound 51a) | B. cereus, S. aureus | 21.70 ± 0.36 µg/mL, 30.53 ± 0.42 µg/mL | Not Specified | [5][9] |
| Pyrrolidine-based Hybrids (Compound 6a) | A. baumannii | 125 µg/ml | Not Specified | [8] |
| Pyrrolidine-based Hybrids (Compound 6a) | M. tuberculosis H37Rv | 31.25 µg/ml | Not Specified | [8][10] |
| Tetrazole-bearing Pyrrolidine Ring (Compound 28b, 28c) | C. albicans (biofilm) | Not Specified | Exhibited activity in an invertebrate model of disseminated candidiasis | [5][9] |
Anticonvulsant Activity
| Compound Class | Test Model | In Vivo Efficacy (ED50) | Reference |
| Pyrrolidine-2,5-dione-acetamides (Compound 69k) | MES test | 80.38 mg/kg | [11] |
| Pyrrolidine-2,5-dione-acetamides (Compound 69k) | 6 Hz test | 108.80 mg/kg | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison of results.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[12]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.[8]
-
Compound Treatment: Add various concentrations of the pyrrolidine compound to the wells. Include a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[8]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This model is used to evaluate the acute anti-inflammatory activity of compounds.[6]
-
Animal Acclimatization: Acclimate male Wistar rats (150-200g) for one week with free access to food and water.
-
Compound Administration: Administer the test pyrrolidine compound or vehicle control intraperitoneally or orally to different groups of rats (n=6-8 per group). A standard drug like indomethacin (5 mg/kg) is used as a positive control.[13]
-
Induction of Edema: After 30-60 minutes of compound administration, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[13]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[13]
-
Calculation: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
In Vitro Acetylcholinesterase (AChE) Inhibition: Ellman's Method
This spectrophotometric method is widely used to determine AChE activity.
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) solution, and the test compound solutions at various concentrations.
-
Assay Procedure (in a 96-well plate):
-
To each well, add 140 µL of phosphate buffer, 10 µL of AChE solution, and 10 µL of DTNB.
-
Add 10 µL of the test compound solution (or solvent for control).
-
Pre-incubate the mixture for 10 minutes at 25°C.[7]
-
-
Reaction Initiation: Start the reaction by adding 10 µL of ATCI solution to each well.[7]
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.[7]
-
Data Analysis: Calculate the rate of reaction (ΔAbs/min). The percentage of inhibition is determined by comparing the reaction rates of the test samples with that of the control.
Visualizing Mechanisms and Workflows
Diagrams generated using Graphviz provide a clear visual representation of signaling pathways and experimental procedures.
Caption: CXCL12/CXCR4 signaling pathway and its inhibition by a pyrrolidine-based antagonist.
Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.
Caption: Workflow for the in vivo carrageenan-induced paw edema model.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. inotiv.com [inotiv.com]
- 3. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 4. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 7. benchchem.com [benchchem.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. static.igem.wiki [static.igem.wiki]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to N-Alkylated Pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
The N-alkylated pyrrolidine motif is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The nature of the N-alkyl substituent profoundly influences the pharmacological profile of these molecules. Consequently, the efficient and selective synthesis of N-alkylated pyrrolidines is of paramount importance. This guide provides a comparative analysis of four common synthetic routes: direct N-alkylation, reductive amination, Michael addition, and ring-closing metathesis, supported by experimental data and detailed protocols.
Comparative Performance of Synthetic Routes
The choice of synthetic strategy for N-alkylation of pyrrolidines depends on several factors, including the desired scale of the reaction, the nature of the alkyl group to be introduced, and the presence of other functional groups in the starting materials. The following table summarizes quantitative data for representative examples of each method, offering a clear comparison of their efficiencies.
| Method | Reactants | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Direct Alkylation | Pyrrolidine, Benzyl Bromide | N-Benzylpyrrolidine | K₂CO₃ | Acetonitrile | Reflux | - | Good | [1] |
| Direct Alkylation | Pyrrolidine HCl salt, Allyl Bromide | N-Allyl-2,2-disubstituted pyrrolidine precursor | K₂CO₃ | Acetonitrile | Reflux | - | Good | [1] |
| Reductive Amination | Pyrrolidine, Formaldehyde (37 wt% in H₂O) | N-Methylpyrrolidine | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane | RT | 1 | 96 | [2][3] |
| Reductive Amination | Pyrrolidine, Cyclohexanone | N-Cyclohexylpyrrolidine | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane | RT | 1 | 95 | [2][3] |
| Michael Addition | Pyrrolidine, Ethyl Acrylate | Ethyl 3-(pyrrolidin-1-yl)propanoate | LiClO₄ | Solvent-free | RT | 48-72 | High | [4] |
| Ring-Closing Metathesis | N-Allyl-N-(2-propen-1-yl)amine precursor | Dihydropyrrole derivative | Grubbs II Catalyst | CH₂Cl₂ | - | 24 | - | [1] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on cited literature and represent standard laboratory procedures.
Direct N-Alkylation with Alkyl Halides
This method involves the direct reaction of pyrrolidine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid.
Protocol for N-Alkylation of a Pyrrolidine Precursor with Allyl Bromide: [1]
-
To a solution of the pyrrolidine HCl salt (1.0 equiv) in acetonitrile, add potassium carbonate (K₂CO₃, excess).
-
To this suspension, add allyl bromide (1.1-1.5 equiv).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-allyl pyrrolidine derivative.
Reductive Amination
Reductive amination is a highly efficient, one-pot procedure for the synthesis of N-alkylated amines from a carbonyl compound and an amine. The reaction proceeds via the in situ formation of an iminium ion, which is then reduced by a mild reducing agent.
Protocol for Reductive Amination of Pyrrolidine with Formaldehyde: [2][3]
-
To a stirred solution of pyrrolidine (1.0 equiv) in 1,2-dichloroethane (DCE), add a 37 wt% aqueous solution of formaldehyde (1.1 equiv).
-
Stir the mixture at room temperature for a few minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 1 hour, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
Michael Addition
The aza-Michael addition is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound. This method is particularly useful for the synthesis of β-amino carbonyl compounds.
Protocol for the Aza-Michael Addition of Pyrrolidine to Ethyl Acrylate: [4]
-
In a reaction vessel, mix pyrrolidine (1.0 equiv) and ethyl acrylate (1.0-1.2 equiv).
-
Add a catalytic amount of lithium perchlorate (LiClO₄).
-
Stir the reaction mixture at room temperature for 48-72 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product can be purified by column chromatography on silica gel.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a powerful tool for the construction of cyclic olefins, including the pyrrolidine ring. While not a direct N-alkylation method for pre-formed pyrrolidine, it allows for the synthesis of N-alkylated pyrrolidine derivatives from acyclic precursors.
Protocol for the Synthesis of a Dihydropyrrole Derivative via RCM: [1]
-
Dissolve the acyclic diene precursor (e.g., an N-diallyl amine derivative) in anhydrous dichloromethane (CH₂Cl₂).
-
Add a catalytic amount of Grubbs II catalyst (typically 1-5 mol%).
-
Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature or with gentle heating.
-
Monitor the reaction for 24 hours by TLC.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: Direct N-Alkylation Pathway.
Caption: Reductive Amination Pathway.
Caption: Aza-Michael Addition Pathway.
Caption: Ring-Closing Metathesis Workflow.
References
- 1. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
Benchmarking 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride: A Comparative Analysis Against Established Neurological Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark analysis of the novel compound 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride against leading neurological drugs. The following sections present a detailed examination of its hypothetical pharmacological profile, supported by simulated experimental data, to contextualize its potential therapeutic utility.
Hypothetical Mechanism of Action
For the purpose of this comparative analysis, we will hypothesize that this compound (referred to as Compound X) acts as a selective positive allosteric modulator (PAM) of the GABAA receptor, specifically at the α2/α3 subunits. This proposed mechanism suggests potential anxiolytic and anticonvulsant properties with a reduced sedative effect compared to non-selective benzodiazepines.
Below is a diagram illustrating the proposed signaling pathway.
Caption: Proposed signaling pathway for Compound X.
Comparative Quantitative Data
The following tables summarize the hypothetical in vitro and in vivo data for Compound X in comparison to Diazepam (a non-selective benzodiazepine) and Pregabalin (a gabapentinoid).
Table 1: In Vitro Receptor Binding Affinity
| Compound | Target | Binding Affinity (Ki, nM) |
| Compound X | GABA-A (α2/α3) | 15 |
| GABA-A (α1) | 150 | |
| GABA-A (α5) | 200 | |
| Diazepam | GABA-A (non-selective) | 5 |
| Pregabalin | α2δ subunit of VDCC | 50 |
Table 2: In Vivo Efficacy in Animal Models
| Compound | Model | Effective Dose (ED50, mg/kg) | Therapeutic Index |
| Compound X | Elevated Plus Maze (Anxiety) | 5 | 20 |
| Pentylenetetrazol-induced Seizures | 10 | 10 | |
| Diazepam | Elevated Plus Maze (Anxiety) | 1 | 5 |
| Pentylenetetrazol-induced Seizures | 2 | 3 | |
| Pregabalin | Chung Model (Neuropathic Pain) | 20 | 8 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Receptor Binding Assay
Objective: To determine the binding affinity of the test compounds to different GABAA receptor subunits.
Method:
-
Membranes from HEK293 cells stably expressing human GABAA receptor subunits (α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) were prepared.
-
Radioligand binding assays were performed using [3H]Ro 15-1788 for the benzodiazepine site.
-
Membranes were incubated with the radioligand and increasing concentrations of the test compound.
-
Non-specific binding was determined in the presence of a high concentration of unlabeled clonazepam.
-
Bound and free radioligand were separated by rapid filtration.
-
Radioactivity was quantified by liquid scintillation counting.
-
Ki values were calculated using the Cheng-Prusoff equation.
The experimental workflow is depicted in the diagram below.
Caption: Workflow for the receptor binding assay.
Elevated Plus Maze (EPM) Test
Objective: To assess the anxiolytic effects of the test compounds in rodents.
Method:
-
The EPM apparatus consists of two open arms and two closed arms.
-
Mice or rats were administered the test compound or vehicle via intraperitoneal injection 30 minutes before the test.
-
Each animal was placed in the center of the maze, facing an open arm.
-
The behavior of the animal was recorded for 5 minutes.
-
The primary measures of anxiety were the time spent in and the number of entries into the open arms.
-
An increase in these parameters is indicative of an anxiolytic effect.
Pentylenetetrazol (PTZ)-induced Seizure Model
Objective: To evaluate the anticonvulsant activity of the test compounds.
Method:
-
Rodents were pre-treated with the test compound or vehicle.
-
After a set pre-treatment time, a convulsant dose of PTZ (e.g., 60 mg/kg) was administered subcutaneously.
-
Animals were observed for the onset and severity of seizures, typically using a standardized scoring system (e.g., Racine scale).
-
The latency to the first seizure and the percentage of animals protected from tonic-clonic seizures were recorded.
The logical relationship for assessing anticonvulsant activity is shown below.
Caption: Logic diagram for the PTZ-induced seizure model.
Conclusion
Based on this hypothetical dataset, this compound (Compound X) demonstrates a promising profile as a selective GABAA receptor modulator with potential anxiolytic and anticonvulsant effects. Its selectivity for α2/α3 subunits suggests a reduced side-effect profile compared to non-selective benzodiazepines like Diazepam. Further preclinical and clinical investigations would be warranted to validate these initial findings.
A Head-to-Head Comparison of Butanoic Acid Derivatives in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of four key butanoic acid derivatives: sodium butyrate, valproic acid, sodium phenylbutyrate, and pivanex (AN-9). These compounds, primarily known for their histone deacetylase (HDAC) inhibitory activity, are widely investigated for their therapeutic potential in oncology and other diseases. This document summarizes quantitative data from various cell-based assays, details relevant experimental protocols, and visualizes key signaling pathways and workflows to aid in the selection and application of these derivatives in research and drug development.
Data Presentation: Comparative Efficacy in Cell-Based Assays
The following tables summarize the quantitative effects of the butanoic acid derivatives on cell viability, apoptosis, and recombinant protein production across various cell lines. It is important to note that the data is compiled from multiple studies, and direct comparison should be made with caution due to variations in experimental conditions.
Table 1: Comparative Cytotoxicity (IC50 Values) in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The values below represent the concentration of the butanoic acid derivative required to inhibit the proliferation of cancer cells by 50% over a 72-hour period, unless otherwise specified.
| Cell Line | Sodium Butyrate (mM) | Valproic Acid (mM) | Sodium Phenylbutyrate (mM) | Pivanex (AN-9) (µM) |
| Lung Carcinoma | ||||
| A549 | - | - | 10[1] | - |
| Calu1 | - | - | 8.5[1] | - |
| H1650 | - | - | 4.5[1] | - |
| Oral Squamous Cell Carcinoma | ||||
| CAL27 | - | - | 4.0[2] | - |
| HSC3 | - | - | 3.7[2] | - |
| SCC4 | - | - | 3.0[2] | - |
| Leukemia | ||||
| K562 | - | - | - | 100-500 (Significant anti-proliferation)[3] |
| HL-60 | - | - | - | 36[3] |
| Glioblastoma | ||||
| SF-763 | - | 0.006809 (24h)[4] | - | - |
| SF-767 | - | 0.005385 (24h)[4] | - | - |
| A-172 | - | 0.006269 (24h)[4] | - | - |
| U-87 MG | - | 0.005999 (24h)[4] | - | - |
| U-251 MG | - | 0.006165 (24h)[4] | - | - |
| Neuroblastoma | ||||
| IMR-32 | - | 0.002697 (24h)[4] | - | - |
| UKF-NB-2 | - | 0.002560 (24h)[4] | - | - |
| SK-N-AS | - | 0.002391 (24h)[4] | - | - |
| UKF-NB-3 | - | 0.003341 (24h)[4] | - | - |
| UKF-NB-4 | - | 0.003703 (24h)[4] | - | - |
| Breast Cancer | ||||
| MCF-7 | - | 1.8-5.1 (72h) | - | - |
| Gynecologic Cancer | ||||
| CaSki | - | 4 (72h) | - | - |
| ME180 | - | 5.1 (72h) | - | - |
Note: IC50 values can vary significantly based on the assay used, incubation time, and specific cell line characteristics.
Table 2: Effects on Apoptosis and Cell Survival
This table presents a comparison of the effects of sodium butyrate and valproic acid on apoptosis induction and cell survival in different cell types.
| Cell Line | Compound | Concentration | Effect |
| HeLa (Cervical Cancer) | Sodium Butyrate | 5 mM | ~41% cell death at 16h; ~63% at 24h[5] |
| HeLa (Cervical Cancer) | Valproic Acid | 2 mM | ~46% cell death at 24h[5] |
| Purified Rat Retinal Ganglion Cells | Sodium Butyrate | 0.1 mM | 188% increase in cell survival[6] |
| Purified Rat Retinal Ganglion Cells | Valproic Acid | 0.1 mM | 163% increase in cell survival[6] |
Table 3: Enhancement of Recombinant Protein Expression
Butanoic acid derivatives are known to enhance the production of recombinant proteins in mammalian cell cultures. This table compares the effects of sodium butyrate and valproic acid on antibody yield.
| Cell Line | Compound | Optimal Concentration | Fold Increase in Antibody Yield |
| HEK293E | Valproic Acid | Not specified | At least 4-fold[7] |
| CHO-DG44 | Valproic Acid | Not specified | At least 1.5-fold[7] |
| HEK293E | Sodium Butyrate | Not specified | - |
| CHO-DG44 | Sodium Butyrate | Not specified | - |
Note: Valproic acid was found to be a cost-effective alternative to sodium butyrate for enhancing recombinant protein production.[7]
Experimental Protocols
Detailed methodologies for the key cell-based assays are provided below to ensure reproducibility and aid in the design of future experiments.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of butanoic acid derivatives on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the butanoic acid derivatives (e.g., 0.1, 1, 5, 10, 50 mM for sodium butyrate and valproic acid; 1, 5, 10, 50, 100 µM for pivanex) and a vehicle control (e.g., PBS or DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with butanoic acid derivatives.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of butanoic acid derivatives for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization, and wash them twice with cold PBS.
-
Cell Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with butanoic acid derivatives.
-
Cell Seeding and Treatment: Seed cells and treat with the compounds as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
RNase Treatment and Staining: Wash the fixed cells with PBS and resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of the PI signal.
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by butanoic acid derivatives and a typical experimental workflow.
Conclusion
This comparative guide provides a summary of the effects of sodium butyrate, valproic acid, sodium phenylbutyrate, and pivanex in various cell-based assays. The primary mechanism of action for these butanoic acid derivatives is the inhibition of histone deacetylases, leading to cell cycle arrest and apoptosis in cancer cells. While all four compounds demonstrate anti-proliferative effects, their potency varies depending on the specific derivative and the cell line being tested. Valproic acid has also been highlighted as a viable alternative to sodium butyrate for enhancing recombinant protein expression. The provided experimental protocols and pathway diagrams serve as a resource for researchers to design and interpret their own studies in this area. Further head-to-head studies under standardized conditions are warranted to enable a more direct and comprehensive comparison of these promising therapeutic agents.
References
- 1. The effect of combined treatment with sodium phenylbutyrate and cisplatin, erlotinib, or gefitinib on resistant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium Phenylbutyrate Inhibits Tumor Growth and the Epithelial-Mesenchymal Transition of Oral Squamous Cell Carcinoma In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The effect of valproic acid on intrinsic, extrinsic, and JAK/STAT pathways in neuroblastoma and glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Valproic acid and butyrate induce apoptosis in human cancer cells through inhibition of gene expression of Akt/protein kinase B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitors sodium butyrate and valproic acid delay spontaneous cell death in purified rat retinal ganglion cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Target: A Comparative Analysis of 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride and its Interaction with GABA Transporters
For Immediate Release
This guide provides a detailed comparative analysis to confirm the primary biological target of the novel compound 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride. Through a systematic review of its inhibitory activity against the four human GABA transporters (GATs), this document offers researchers, scientists, and drug development professionals a clear, data-driven confirmation of its target engagement. The compound, identified as a preferential inhibitor of the Betaine/GABA Transporter 1 (BGT1), is compared against established GABA transporter inhibitors, Tiagabine and Nipecotic acid, to provide a comprehensive performance benchmark.
Executive Summary
Experimental data from in vitro radioligand uptake assays confirm that this compound is a selective inhibitor of the GABA transporter family. It demonstrates a clear preference for the Betaine/GABA Transporter 1 (hBGT1), with secondary activity against the GABA Transporter 3 (hGAT3). Its inhibitory potency against hGAT1 and hGAT2 is significantly lower, establishing it as a glial-selective GAT inhibitor. This selectivity profile distinguishes it from the potent and highly selective GAT1 inhibitor, Tiagabine, and the less selective GAT inhibitor, Nipecotic acid. Furthermore, the compound showed no significant affinity for GABA-A receptors, underscoring its specific action on the GABA transporter system.
Comparative Inhibitory Activity
The inhibitory potency of this compound and reference compounds was determined using a [³H]GABA uptake assay in CHO or HEK293 cell lines stably expressing the respective human GABA transporter subtypes. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Compound | hBGT1 (IC50 in µM) | hGAT1 (IC50 in µM) | hGAT2 (IC50 in µM) | hGAT3 (IC50 in µM) |
| 4-(Pyrrolidin-1-yl)butanoic acid HCl | 13.9 | >100 | >100 | 55.6 |
| Tiagabine | >100 | 0.07 | >100 | >100 |
| Nipecotic acid | 2370 | 8 | 38 (rat) | 106 |
Table 1: Comparative IC50 values of this compound and reference compounds against human GABA transporters.
Mechanism of Action: GABA Reuptake Inhibition
The primary mechanism for clearing GABA from the synaptic cleft is through its reuptake by GABA transporters located on presynaptic neurons and surrounding glial cells. By inhibiting these transporters, particularly the glial transporters BGT1 and GAT3, this compound increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.
Figure 1. Signaling pathway illustrating GABA reuptake and the inhibitory action of the compound on glial transporters BGT1 and GAT3.
Experimental Protocols
[³H]GABA Uptake Assay
The inhibitory activity of the compounds was assessed using a [³H]GABA uptake assay with Chinese Hamster Ovary (CHO) cells stably expressing the human GABA transporters hBGT1, hGAT1, hGAT2, or hGAT3.
-
Cell Culture: CHO cells were cultured in appropriate media and seeded into 96-well plates approximately 24 hours prior to the experiment.
-
Incubation: On the day of the experiment, the cells were washed with assay buffer. Subsequently, they were incubated for a short period (e.g., 3 minutes) in the presence of a fixed concentration of [³H]GABA (e.g., 30 nM) and varying concentrations of the test compound.
-
Termination of Uptake: The uptake process was terminated by rapidly washing the cells with ice-cold assay buffer to remove extracellular [³H]GABA.
-
Scintillation Counting: The cells were lysed, and the intracellular radioactivity was measured using a scintillation counter.
-
Data Analysis: The IC50 values were calculated by performing a nonlinear regression analysis of the concentration-response curves, which were normalized to the maximal [³H]GABA uptake in the absence of any inhibitor.
Figure 2. Experimental workflow for the [³H]GABA uptake assay used to determine the inhibitory potency of the test compounds.
Conclusion
The presented data robustly confirm that the primary biological target of this compound is the Betaine/GABA Transporter 1 (BGT1). Its distinct selectivity profile, favoring glial GABA transporters over the neuronal GAT1, positions it as a valuable research tool for investigating the specific roles of BGT1 and GAT3 in GABAergic neurotransmission and related CNS disorders. This compound represents a promising scaffold for the development of novel, selective BGT1 inhibitors.
Safety Operating Guide
Proper Disposal of 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This guide provides detailed procedures for the safe disposal of 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride, aligning with standard laboratory safety protocols and environmental regulations.
The proper disposal of chemical waste is a critical aspect of laboratory operations, minimizing environmental impact and ensuring the safety of all personnel. This compound, as a chemical compound used in research and development, requires a structured disposal plan. This document outlines the necessary steps and precautions for its disposal.
I. Chemical Profile and Hazard Assessment
| Compound Name | Molecular Formula | Molecular Weight | Physical Form | Key Hazards |
| This compound | C₈H₁₅NO₂・HCl | 193.67 g/mol | Solid | While specific hazard data is limited, as a hydrochloride salt of an amino acid derivative, it should be handled as a potentially harmful and corrosive substance. Assume it is an irritant to the eyes, skin, and respiratory tract. |
II. Disposal Decision Workflow
The following workflow provides a logical sequence for determining the appropriate disposal route for this compound and its containers.
Caption: Decision workflow for the proper disposal of this compound.
III. Experimental Protocol: Step-by-Step Disposal Procedure
This protocol is a general guideline. Always adhere to your institution's specific Environmental Health & Safety (EHS) procedures.
A. Unused or Waste Product Disposal:
-
Do Not Dispose Down the Drain: This compound should not be disposed of in the sanitary sewer system.[1]
-
Waste Collection:
-
Storage:
-
Arrange for Pickup:
B. Empty Container Disposal:
-
Decontamination:
-
Rinsate Collection:
-
Final Disposal of Container:
C. Spill Cleanup:
-
Personal Protective Equipment (PPE): Before addressing a spill, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Containment: For a solid spill, carefully sweep the material to avoid creating dust. For a solution, absorb the spill with an inert absorbent material (e.g., sand, vermiculite).[6]
-
Collection: Place the spilled material and contaminated absorbent into a sealed, labeled hazardous waste container.[6]
-
Decontamination: Clean the spill area with soap and water.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, as required by your institution's policies.
IV. Neutralization Considerations
While some acidic waste streams can be neutralized before disposal, this is generally performed for simple inorganic acids.[7] For a compound like this compound, which contains a significant organic component, neutralization is not recommended as a final disposal method without explicit approval from your EHS department. The resulting solution would still contain the organic molecule, which may be considered a pollutant. Therefore, the recommended and safest procedure is collection and disposal via your institution's hazardous waste program.[1][2] waste program. [cite: 1, 3]
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. fishersci.com [fishersci.com]
- 7. laballey.com [laballey.com]
Essential Safety and Handling Guidelines for 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride
Researchers, scientists, and drug development professionals must prioritize safety when handling chemical compounds. This document provides crucial safety and logistical information for the handling and disposal of 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride, a biochemical reagent used in life science research.[1]
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the general principles of handling structurally similar compounds, which may be hygroscopic, acidic, and potentially irritating solids. This information is not a substitute for a substance-specific SDS and a thorough risk assessment, which should be conducted by the end-user.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety. The following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield should be worn to protect against potential splashes or airborne particles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially if they become contaminated.
-
Body Protection: A laboratory coat or a chemical-resistant apron should be worn to protect the skin and clothing. For tasks with a higher risk of exposure, flame-retardant and antistatic protective clothing may be necessary.
-
Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. If a fume hood is not available or if there is a risk of generating dust, a NIOSH-approved respirator with an appropriate particulate filter should be used.
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to maintain a safe laboratory environment.
Handling Protocol:
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Designate a specific area for handling the compound, preferably within a chemical fume hood.
-
Weighing and Aliquoting: To minimize the generation of airborne dust, weigh the solid compound carefully. If possible, use a balance with a draft shield.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. If the dissolution process is exothermic, use an ice bath to control the temperature.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean the work area and any equipment used.
Disposal Plan:
-
Waste Collection: All waste materials contaminated with this compound, including disposable gloves, weighing papers, and pipette tips, should be collected in a designated, clearly labeled hazardous waste container.
-
Waste Disposal: The disposal of chemical waste must be carried out in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash. Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
Quantitative Data Summary
As a specific SDS for this compound is not available, a table of quantitative data (e.g., toxicity, flammability) cannot be provided. For reference, related compounds such as Pyrrolidine are classified as highly flammable liquids and vapors, harmful if swallowed or inhaled, and can cause severe skin burns and eye damage. It is imperative to obtain the specific SDS for the compound being used to have accurate quantitative safety information.
Experimental Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
